Product packaging for 5-Azidoindole(Cat. No.:CAS No. 81524-74-5)

5-Azidoindole

Katalognummer: B1228546
CAS-Nummer: 81524-74-5
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: AOGMRHJPLFEWKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Azidoindole (CAS 81524-74-5) is a high-value chemical reagent that incorporates the privileged indole scaffold with a reactive azide functional group, making it a versatile building block for advanced organic synthesis and drug discovery research . The indole core is a prominent structure in medicinal chemistry, found in numerous natural products and pharmaceuticals, and is known as a "privileged structure" due to its ability to interact with various biological targets . The azide moiety enables highly efficient, selective bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry" . This reaction is a cornerstone of chemical biology for labeling biomolecules, synthesizing probes, and constructing complex molecular architectures under mild conditions . In research applications, this compound serves as a key precursor in medicinal chemistry for creating libraries of potential drug candidates. Its primary value lies in its bifunctional nature: the azide group participates in click reactions, while the indole ring can be further functionalized or is itself a key component of the target molecule . For instance, it is used in the synthesis of molecular probes to study biological systems and can be a precursor for conductive polymers used in biosensor development . The compound can be synthesized via classical diazotization of 5-aminoindole or through more modern methods such as iodine-mediated or metal-catalyzed azidation of indole precursors . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4 B1228546 5-Azidoindole CAS No. 81524-74-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-azido-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-12-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGMRHJPLFEWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80231178
Record name 5-Azidoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81524-74-5
Record name 5-Azidoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081524745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80231178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 5-Azidoindole from 5-Aminoindole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 5-azidoindole from its precursor, 5-aminoindole. The synthetic route is based on the well-established diazotization of a primary aromatic amine, followed by substitution with an azide source. This document outlines the reaction mechanism, provides step-by-step experimental procedures, summarizes key quantitative data, and emphasizes critical safety considerations. The inclusion of detailed workflows and pathway diagrams aims to facilitate the practical application of this synthesis in research and development settings, particularly for applications in medicinal chemistry and chemical biology where the azido group serves as a versatile chemical handle for bioconjugation and click chemistry.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] The functionalization of the indole ring allows for the exploration of new chemical space and the development of novel therapeutic agents. This compound, in particular, is a valuable synthetic intermediate. The azide moiety is a versatile functional group that can participate in a wide array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1] This makes this compound an attractive building block for creating complex molecules, including peptide conjugates, labeled probes, and drug candidates.

The synthesis of this compound from 5-aminoindole proceeds via a two-step, one-pot reaction involving the formation of a diazonium salt, a classic transformation in organic chemistry.[2][3] This guide provides a detailed methodology for this synthesis, tailored for professionals in the fields of chemical research and drug development.

Synthetic Pathway

The conversion of 5-aminoindole to this compound is achieved through the diazotization of the primary amino group, followed by the displacement of the resulting diazonium group with an azide ion.

  • Diazotization : 5-Aminoindole is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid, HCl). This reaction, conducted at low temperatures (0–5 °C), converts the primary amine into a diazonium salt.[2][3]

  • Azide Substitution : The intermediate diazonium salt is highly reactive and is immediately treated with a solution of sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) to form the final product, this compound.

G Chemical Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product Aminoindole 5-Aminoindole Diazonium 5-Indolediazonium Chloride Aminoindole->Diazonium Diazotization Reagents 1. NaNO₂, HCl (0-5 °C) 2. NaN₃ Azidoindole This compound Diazonium->Azidoindole Azide Substitution N2 N₂ Gas Diazonium->N2 Elimination

Caption: Reaction pathway from 5-aminoindole to this compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for the diazotization of aromatic amines.[2]

3.1. Reagents and Materials

Reagent/MaterialFormulaMolecular Wt. ( g/mol )Notes
5-AminoindoleC₈H₈N₂132.16Starting material
Hydrochloric Acid (conc.)HCl36.4637% w/w, ~12 M
Sodium NitriteNaNO₂69.00Reagent for diazotization
Sodium AzideNaN₃65.01EXTREMELY TOXIC . Handle with care.
Dichloromethane (DCM)CH₂Cl₂84.93Extraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01For neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent
Silica GelSiO₂60.08For column chromatography
Deionized WaterH₂O18.02

3.2. Equipment

  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Chromatography column

3.3. Synthetic Procedure

Step 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5-aminoindole (e.g., 5.0 g, 37.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and deionized water (50 mL).

  • Cool the resulting solution to 0–5 °C using an ice-salt bath. Maintain this temperature throughout the addition steps.

  • In a separate beaker, prepare a solution of sodium nitrite (2.75 g, 39.7 mmol, 1.05 eq.) in deionized water (15 mL).

  • Add the sodium nitrite solution dropwise to the stirred 5-aminoindole solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

Step 2: Azide Substitution

  • In a separate beaker, prepare a solution of sodium azide (2.71 g, 41.6 mmol, 1.1 eq.) in deionized water (15 mL). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle it in a fume hood.

  • Add the sodium azide solution dropwise to the cold diazonium salt solution over 30 minutes. Maintain the temperature at 0–5 °C.

  • Observe for vigorous nitrogen gas evolution. Ensure the reaction is well-vented.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will likely be a dark oil or solid. Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[4]

Experimental Workflow and Data

The overall experimental process can be visualized as a sequential workflow from initial setup to the final purified product.

G Experimental Workflow A 1. Dissolve 5-Aminoindole in HCl/H₂O B 2. Cool to 0-5 °C A->B C 3. Add NaNO₂ Solution (Diazotization) B->C D 4. Add NaN₃ Solution (Azide Substitution) C->D E 5. Warm to RT D->E F 6. Extraction with DCM E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography (Purification) H->I J 10. Characterize Product (this compound) I->J

Caption: Step-by-step workflow for the synthesis of this compound.

4.1. Summary of Reaction Parameters

ParameterValue / Condition
Stoichiometry5-Aminoindole (1.0 eq.)
Sodium Nitrite (1.05 eq.)
Sodium Azide (1.1 eq.)
SolventWater / Aqueous HCl
Temperature0–5 °C for diazotization and azide addition
Reaction TimeApprox. 4–5 hours
Work-upDichloromethane extraction, NaHCO₃ wash
PurificationSilica Gel Column Chromatography

4.2. Expected Analytical Data

Analysis TypeExpected Result for this compound (C₈H₆N₄)
Molecular Weight 158.16 g/mol
Appearance Typically a pale yellow to brown solid
IR Spectroscopy Strong, sharp absorption band at ~2100–2150 cm⁻¹ (N=N=N stretch)
¹H NMR Signals corresponding to the indole ring protons
¹³C NMR Signals corresponding to the indole ring carbons
Mass Spec (HRMS) [M+H]⁺ calculated for C₈H₇N₄: 159.0665, found: ~159.066x

Safety Precautions

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and use them immediately after preparation.

  • Sodium Azide: Sodium azide is acutely toxic and a severe poison. Avoid inhalation of dust and contact with skin and eyes. Always handle it in a fume hood with appropriate PPE.

  • Hydrazoic Acid Formation: Do not acidify solutions containing excess sodium azide, as this can generate highly toxic and explosive hydrazoic acid (HN₃) gas. Neutralize azide waste with nitrous acid before disposal, following institutional safety protocols.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times.

Conclusion

The synthesis of this compound from 5-aminoindole is a straightforward and efficient process that relies on the fundamental principles of diazonium salt chemistry. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this versatile building block. The successful synthesis of this compound opens the door to a multitude of applications in drug discovery and chemical biology, enabling the construction of complex molecular architectures through click chemistry and other azide-mediated transformations.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidoindole is an aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an indole scaffold fused with an azido functional group, makes it a versatile building block for the synthesis of more complex molecules. The indole moiety is a common feature in many biologically active natural products and synthetic drugs, while the azido group serves as a valuable chemical handle for "click chemistry" reactions, enabling the efficient construction of novel molecular architectures.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and handling, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile in potential therapeutic applications. The data presented below has been compiled from computational and available literature sources.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 5-azido-1H-indolePubChem[2]
Molecular Formula C₈H₆N₄PubChem[2]
Molecular Weight 158.16 g/mol PubChem[2]
Exact Mass 158.059246208 DaPubChem[2]
CAS Number 81524-74-5PubChem[2]
Physical State Solid (predicted)-
Melting Point Not experimentally reported in searched literature.-
Boiling Point Not experimentally reported in searched literature.-
Solubility Sparingly soluble in water; expected to be soluble in organic solvents like DMSO and ethanol.[3][4]Inferred from indole solubility
logP (computed) 3.2PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 1PubChem[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 5-nitroindole. The general workflow involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent azidation.

Step 1: Reduction of 5-Nitroindole to 5-Aminoindole

This procedure is adapted from established methods for the reduction of nitroarenes.

  • Materials: 5-nitroindole, 95% ethanol, supported catalyst (e.g., 10% Pd/C), hydrogen gas, high-pressure reactor, filter apparatus.

  • Protocol:

    • In a high-pressure reactor, add 5-nitroindole.

    • Add 95% ethanol (4 times the weight of the 5-nitroindole) and a catalytic amount (10-15% by weight of the 5-nitroindole) of a supported catalyst such as Palladium on carbon.

    • Seal the reactor and purge with hydrogen gas to replace the air.

    • Heat the mixture to 70-95°C with stirring.

    • Introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa.

    • Continue the reaction for 1-2 hours, monitoring the consumption of hydrogen.

    • After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.

    • Concentrate the filtrate under reduced pressure to obtain crude 5-aminoindole, which can be purified further by recrystallization or column chromatography.

Step 2: Diazotization of 5-Aminoindole and Conversion to this compound

This part of the protocol is based on the standard Sandmeyer-type reaction for converting aromatic amines to azides.[5]

  • Materials: 5-aminoindole, hydrochloric acid (or another strong acid), sodium nitrite (NaNO₂), sodium azide (NaN₃), water, ice, stirring apparatus.

  • Protocol:

    • Dissolve 5-aminoindole in a dilute strong acid (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 5-aminoindole solution. The temperature should be strictly maintained below 5°C to ensure the stability of the diazonium salt intermediate. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

    • In a separate flask, dissolve sodium azide in water and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to stir at 0-5°C for about an hour and then let it slowly warm to room temperature.

    • The this compound product will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Safe Handling and Storage of this compound

Organic azides like this compound are energetic compounds and must be handled with caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6]

  • Work Environment: Conduct all experiments in a well-ventilated fume hood, preferably behind a blast shield.[6]

  • Handling Precautions:

    • Avoid friction, shock, and heat, as these can lead to explosive decomposition.[3]

    • Do not use metal spatulas or other metal utensils to handle the compound, as this can form shock-sensitive metal azides.[2]

    • Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[2]

    • Keep the quantities of the azide compound as small as practically possible.

  • Storage:

    • Store this compound in a cool, dark place, away from heat and light. Storage at low temperatures (e.g., -18°C) is recommended.

    • Store in a tightly sealed container, preferably made of plastic.

    • Store separately from other chemicals, especially acids and heavy metals.[6]

  • Disposal:

    • Azide-containing waste should be collected in a designated, separate waste container.[2]

    • Do not mix azide waste with acidic waste.[2]

Biological Activity and Signaling Pathways

The biological activity and specific signaling pathways affected by this compound are not well-documented in the current scientific literature. However, the indole scaffold is a well-known pharmacophore present in numerous biologically active compounds that modulate a wide range of cellular targets and signaling pathways, including those involved in cancer and inflammation. The azido group can be utilized for covalent modification of biological targets or for "click" chemistry-based proteomics and activity-based protein profiling to identify its cellular binding partners and elucidate its mechanism of action. Further research is required to determine the specific biological effects of this compound.

Visualizations

The following diagram illustrates the synthetic workflow for this compound from 5-nitroindole.

Synthesis_of_5_Azidoindole cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Azidation Start 5-Nitroindole Intermediate 5-Aminoindole Start->Intermediate H₂, Pd/C Ethanol, 70-95°C, 1-3 MPa Diazonium Indole-5-diazonium salt (in situ) Intermediate->Diazonium 1. HCl, 0-5°C 2. NaNO₂ (aq) Final This compound Diazonium->Final NaN₃ (aq), 0-5°C

References

An In-depth Technical Guide to 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information on the molecular properties, synthesis, and potential applications of 5-Azidoindole, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an indole derivative containing an azide group at the fifth position of the indole ring. This functional group makes it a valuable intermediate in various chemical syntheses.

PropertyValueSource
Molecular Formula C₈H₆N₄[1]
Molecular Weight 158.16 g/mol [1]
IUPAC Name 5-azido-1H-indole[1]
CAS Number 81524-74-5[1]
Canonical SMILES C1=CC2=C(C=CN2)C=C1N=[N+]=[N-][1]

Experimental Protocols

The introduction of an azide moiety onto an indole ring can be achieved through various synthetic strategies. While a specific protocol for the direct synthesis of this compound was not detailed in the provided search results, a general overview of methods for the azidation of indoles is presented below. These methods highlight common strategies that could be adapted for the synthesis of this compound.

General Strategies for the Synthesis of Azidoindoles and Azidoindolines:

Recent advances in medicinal and synthetic chemistry have led to the development of several methods for the synthesis of azidoindoles and their derivatives, azidoindolines. These compounds are attractive synthetic targets due to their potential biological activity.[2][3][4] A review of recent literature highlights the following key approaches for the azidation of indoles:[2][3][4]

  • Iodine-Mediated Azidation: This method involves the use of iodine reagents to introduce the azide group.[2] An early example of direct azidation of indoles utilized iodine azide (IN₃).[2][4]

  • Metal-Catalyzed Azidation: Transition metals can be used to catalyze the azidation reaction on the indole ring.[2]

  • Electrochemical Azidation: Electrochemical methods provide an alternative route to generate the azide radical for reaction with indoles.[2]

  • Photochemical Azidation: Visible light and a photocatalyst can be employed to mediate the azidation of indoles.[2]

  • Oxidant and Azide Source Combination: This approach uses a combination of an oxidizing agent and an azide source, such as trimethylsilyl azide (TMSN₃), to achieve azidation.[2]

  • Nucleophilic Azidation: This method involves the direct nucleophilic attack of an azide anion.[2]

A specific protocol for a related class of compounds, azaindoles, involves a palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with an amine, followed by a C-C coupling and cyclization with an alkyne to yield the 5-azaindole scaffold.[5] While chemically distinct from this compound, this illustrates a common strategy in the synthesis of indole analogs.

Logical Workflow for Synthesis Strategy Selection

The selection of an appropriate synthetic route for this compound depends on factors such as the desired regioselectivity, functional group tolerance, and available starting materials. The following diagram illustrates a logical workflow for choosing a synthetic strategy based on the general methods described.

G Logical Workflow for Azidoindole Synthesis start Define Target: this compound substrate Starting Material: Indole or Substituted Indole start->substrate strategy Select Azidation Strategy substrate->strategy iodine Iodine-Mediated strategy->iodine Direct Azidation metal Metal-Catalyzed strategy->metal Catalytic Approach electrochem Electrochemical strategy->electrochem Redox Control photochem Photochemical strategy->photochem Light-Induced oxidant Oxidant/Azide Source strategy->oxidant Radical Pathway nucleophilic Nucleophilic strategy->nucleophilic SNAr or similar optimization Reaction Optimization (Solvent, Temp, Catalyst) iodine->optimization metal->optimization electrochem->optimization photochem->optimization oxidant->optimization nucleophilic->optimization product This compound optimization->product characterization Purification and Characterization (NMR, MS, etc.) product->characterization

Caption: A flowchart illustrating the decision-making process for selecting a synthetic strategy for this compound.

Potential Signaling Pathway Involvement and Applications

While specific signaling pathways involving this compound are not detailed in the provided search results, the broader class of azidoindoles and their derivatives (azidoindolines) are of significant interest in drug discovery.[2][3][4] The azide group is a versatile functional handle that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the indole scaffold to other molecules. This allows for the synthesis of novel bioactive compounds, probes for chemical biology, and materials science applications.

The general workflow for utilizing an azido-functionalized compound like this compound in a click chemistry application is depicted below.

G Application Workflow via Click Chemistry azidoindole This compound click_reaction CuAAC Click Reaction azidoindole->click_reaction alkyne Alkyne-functionalized Molecule (e.g., drug, probe, polymer) alkyne->click_reaction triazole 1,2,3-Triazole Linked Conjugate click_reaction->triazole application Application triazole->application drug_discovery Drug Discovery application->drug_discovery chem_bio Chemical Biology application->chem_bio materials Materials Science application->materials

Caption: A diagram showing the general workflow for applying this compound in click chemistry.

References

An In-depth Technical Guide to 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azidoindole is a versatile chemical compound of significant interest in chemical biology and drug discovery. Its azide functional group serves as a powerful tool for bioconjugation via "click chemistry" and as a photo-crosslinking agent to study molecular interactions. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a detailed synthesis protocol, and its applications, particularly in the realm of bioorthogonal chemistry.

Chemical Identity and Properties

This compound, a derivative of the indole heterocyclic scaffold, is characterized by the presence of an azide group at the 5-position of the indole ring. This functionalization imparts unique chemical reactivity, making it a valuable reagent in various biochemical and pharmacological studies.

Identifier Value Source
IUPAC Name 5-azido-1H-indole[1]
CAS Number 81524-74-5[1]
Molecular Formula C₈H₆N₄[1]
Molecular Weight 158.16 g/mol [1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted indole. A common and effective route involves the diazotization of 5-aminoindole followed by azidation.

Experimental Protocol: Synthesis from 5-Aminoindole

This protocol outlines a two-step synthesis of this compound from 5-aminoindole.

Step 1: Diazotization of 5-Aminoindole

  • Dissolution: Dissolve 5-aminoindole in a solution of hydrochloric acid and water at a low temperature (typically 0-5 °C) to form the corresponding amine salt.

  • Diazotizing Agent: Slowly add a chilled aqueous solution of sodium nitrite to the reaction mixture. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for approximately 30-60 minutes. The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

Step 2: Azidation of the Diazonium Salt

  • Azide Addition: To the freshly prepared diazonium salt solution, add a solution of sodium azide in water, again maintaining the temperature at 0-5 °C. Vigorous stirring is essential during this step.

  • Reaction Progression: Nitrogen gas will evolve from the reaction mixture. The reaction is typically stirred for an additional 1-2 hours at low temperature.

  • Work-up and Isolation:

    • Once the reaction is complete, the mixture is carefully neutralized with a base (e.g., sodium bicarbonate).

    • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.

It is important to note that azides, especially when heated or in concentrated form, can be explosive. Appropriate safety precautions must be taken throughout the synthesis and handling of this compound.

Applications in Research and Development

The primary utility of this compound stems from the reactivity of the azide group, which allows for its use in bioorthogonal chemistry and photochemical labeling.

Click Chemistry

The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the covalent labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans in complex biological systems.

Experimental Workflow for Click Chemistry Labeling:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis 5_Azidoindole This compound (Azide Component) Reaction_Mix Reaction Mixture (Buffer, Catalyst) 5_Azidoindole->Reaction_Mix Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->Reaction_Mix Labeled_Biomolecule Labeled Biomolecule (Triazole Linkage) Reaction_Mix->Labeled_Biomolecule Downstream_Analysis Downstream Analysis (e.g., Imaging, Proteomics) Labeled_Biomolecule->Downstream_Analysis

Caption: Workflow for biomolecule labeling using this compound via click chemistry.

Photo-Crosslinking

Upon exposure to UV light, aryl azides, such as this compound, can form highly reactive nitrene intermediates.[2][3] These nitrenes can then form covalent bonds with nearby molecules, a process known as photo-crosslinking.[2][4] This property is invaluable for identifying and mapping protein-protein, protein-nucleic acid, and other molecular interactions within living cells.[5]

Logical Relationship in Photo-Crosslinking Experiments:

G 5_Azidoindole_Probe This compound-Containing Probe UV_Activation UV Irradiation 5_Azidoindole_Probe->UV_Activation Target_Molecule Target Molecule (e.g., Protein) Covalent_Bond Covalent Crosslink Formation Target_Molecule->Covalent_Bond Nitrene_Formation Nitrene Intermediate Formation UV_Activation->Nitrene_Formation Nitrene_Formation->Covalent_Bond Interaction_Analysis Identification of Interacting Partners Covalent_Bond->Interaction_Analysis

Caption: Logical flow of a photo-crosslinking experiment using a this compound probe.

Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively characterized, its indole scaffold is a common motif in molecules that interact with various biological targets. Indole derivatives are known to be involved in a wide range of signaling processes. The introduction of the azido group allows for the potential development of chemical probes to investigate these pathways with high precision.

Conclusion

This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its utility in click chemistry and photo-crosslinking provides robust methods for labeling, identifying, and characterizing biomolecular interactions. The synthetic route, while requiring careful handling of azide compounds, is accessible and enables the production of this valuable chemical probe for a wide array of research applications. As our understanding of complex biological systems grows, the application of precisely engineered chemical tools like this compound will continue to be indispensable.

References

Spectroscopic Profile of 5-Azidoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-azido-1H-indole, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for 5-azidoindole, this report also includes representative spectroscopic information for the closely related isomer, 4-azidoindole, to serve as a valuable reference. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for 4-Azido-1H-indole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.25br s-1HN1-H
7.23t1.51HH3
7.15t8.01HH6
7.08d8.21HH7
6.75d7.71HH5
6.68t2.51HH2

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 4-Azido-1H-indole

Chemical Shift (δ) ppmAssignment
137.9C7a
133.5C4
126.1C3a
124.9C3
118.4C6
113.8C7
105.8C5
100.2C2

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H stretch of indole
~2100Strong, SharpAsymmetric stretch of azide (-N₃)
~1600-1450Medium-StrongC=C stretching of the aromatic and pyrrole rings
~1350MediumSymmetric stretch of azide (-N₃)
~740StrongC-H out-of-plane bending of the ortho-disubstituted benzene ring

Table 4: Mass Spectrometry (MS) Data for this compound

The molecular formula for this compound is C₈H₆N₄.

m/zInterpretation
158.06[M]⁺ (Molecular Ion)
130.06[M - N₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei, or higher field strengths for increased resolution. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing, including Fourier transformation and phase correction, is performed using standard NMR software.

Infrared (IR) Spectroscopy:

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The data is presented as a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Mandatory Visualization

Below is a diagram illustrating a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Theoretical Bedrock of 5-Azidoindole's Bioorthogonality: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized our ability to probe and manipulate biological systems in their native state. This guide delves into the theoretical underpinnings of 5-azidoindole's utility as a bioorthogonal reporter, providing a comprehensive resource for its application in chemical biology and drug development. This compound, a versatile chemical handle, can be incorporated into biomolecules and subsequently ligated with exquisite specificity through reactions that are inert to the complex biological milieu.

Core Principles of this compound Bioorthogonality

The bioorthogonality of this compound is rooted in the unique reactivity of the azide functional group. An ideal bioorthogonal reaction must be highly selective, proceeding rapidly under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without cross-reacting with endogenous functional groups such as amines, thiols, or carboxylates. The azide group, being nearly absent in most biological systems, serves as an excellent "chemical handle" for such specific transformations.[1][2]

Two primary classes of bioorthogonal reactions are predominantly employed to label this compound-modified biomolecules: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful iteration of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[3] Crucially, it obviates the need for the cytotoxic copper(I) catalyst required in the classical "click chemistry" reaction by utilizing a strained cyclooctyne.[4] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, enabling the reaction to proceed swiftly at physiological temperatures.[5] The reaction is highly specific and results in the formation of a stable triazole linkage.[3]

The reaction rate of SPAAC is a critical parameter for its application in living systems, where low concentrations of reactants are often the norm. The rate is highly dependent on the structure of the cyclooctyne derivative.

Quantitative Data for Bioorthogonal Reactions

The following tables summarize key quantitative data for the bioorthogonal reactions of azides. While specific kinetic data for this compound is not always available, the data for benzyl azide serves as a close and relevant proxy.

Table 1: Second-Order Rate Constants for SPAAC of Benzyl Azide with Various Cyclooctynes

Cyclooctyne DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
OCT0.0024[6]
MOFO0.033[6]
DIFO0.076[6]
DIBO0.082[6]
ADIBO0.31[6]
DIBAC1.0[6]
BCN0.075[7]

Data obtained at room temperature.

Table 2: Kinetic Data for a Traceless Staudinger Ligation

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]YieldReference
(Diphenylphosphino)methanethiol and an azido peptide7.7 x 10⁻³95%[2][8]

Reaction mediated by (diphenylphosphino)methanethiol.

Experimental Protocols

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a this compound-labeled Biomolecule

This protocol provides a general guideline for the SPAAC reaction. Optimal concentrations and reaction times should be determined empirically for each specific application.

Materials:

  • This compound-labeled biomolecule (e.g., protein, glycan)

  • Cyclooctyne-functionalized probe (e.g., fluorescent dye, biotin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound-labeled biomolecule in PBS to a final concentration of 1-100 µM.

    • Prepare a stock solution of the cyclooctyne-functionalized probe in a compatible solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Reaction Setup:

    • To the solution of the this compound-labeled biomolecule, add the cyclooctyne-functionalized probe to a final concentration typically 10-100 fold higher than the biomolecule. The final DMSO concentration should be kept low (e.g., <1%) to avoid detrimental effects on biological samples.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants' concentrations and the cyclooctyne's reactivity.

  • Analysis:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as fluorescence imaging (if using a fluorescent probe), Western blotting, or mass spectrometry.

  • Purification (Optional):

    • If necessary, remove excess unreacted probe by methods such as size-exclusion chromatography, dialysis, or immunoprecipitation.

General Protocol for Staudinger Ligation of a this compound-labeled Biomolecule

This protocol outlines a general procedure for the Staudinger ligation. The choice of phosphine reagent is critical and will influence reaction kinetics and the nature of the final product (traceless vs. non-traceless).

Materials:

  • This compound-labeled biomolecule

  • Phosphine-functionalized probe (e.g., biotinylated phosphine)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Reaction vessel

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound-labeled biomolecule in the aqueous buffer to a desired concentration (e.g., 10-500 µM).

    • Dissolve the phosphine-functionalized probe in a compatible solvent (e.g., water or DMSO) to a stock concentration of 1-20 mM.

  • Reaction Setup:

    • Add the phosphine probe to the solution of the azido-biomolecule. An excess of the phosphine probe (e.g., 2-10 equivalents) is often used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction at room temperature. The reaction time can range from 2 to 24 hours.

  • Analysis:

    • Analyze the ligation product using techniques such as SDS-PAGE, mass spectrometry, or affinity-based assays (e.g., streptavidin blot if using a biotinylated phosphine).

  • Purification (Optional):

    • Purify the labeled biomolecule from excess reagents and byproducts using appropriate chromatographic techniques.

Visualizations of Reaction Mechanisms and Workflows

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azidoindole This compound-R TS [3+2] Cycloaddition Transition State Azidoindole->TS Cyclooctyne Cyclooctyne-R' Cyclooctyne->TS Triazole Stable Triazole Linkage TS->Triazole

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger Ligation Mechanism

Staudinger_Ligation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azidoindole This compound-R AzaYlide Aza-ylide Intermediate Azidoindole->AzaYlide + Phosphine - N2 Phosphine Triarylphosphine-R' Amide Amide Bond AzaYlide->Amide + H2O (intramolecular rearrangement) PhosphineOxide Phosphine Oxide AzaYlide->PhosphineOxide Protein_Labeling_Workflow A Incorporate this compound into Protein of Interest B Perform Bioorthogonal Ligation (SPAAC or Staudinger) A->B C Add Probe-functionalized Cyclooctyne or Phosphine B->C D Incubate under Physiological Conditions C->D E Analyze Labeled Protein D->E F Purify Labeled Protein (Optional) E->F

References

The Discovery and Development of Azidoindoles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an azido group to this versatile heterocycle unlocks a wealth of opportunities for drug discovery and chemical biology. Azidoindoles serve as valuable intermediates for the synthesis of diverse compound libraries and as powerful tools for target identification and pathway elucidation through bioorthogonal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of azidoindoles, with a focus on experimental methodologies and quantitative data to aid researchers in this dynamic field.

I. Synthesis of Azidoindoles: Key Methodologies and Protocols

The introduction of the azide functionality onto the indole ring can be achieved through various synthetic strategies. The choice of method often depends on the desired regioselectivity (e.g., C2, C3, or other positions on the benzene ring) and the substitution pattern of the indole starting material. This section details several key experimental protocols for the synthesis of azidoindoles.

A. Iodine-Mediated Azidation of Indoles

An early and straightforward method for the synthesis of 3-azidoindoles involves the use of iodine and sodium azide. This approach offers the advantage of being metal-free.

Experimental Protocol: I₂-Mediated Regioselective C-3 Azidation of Indoles

  • Materials: Substituted indole (1.0 equiv), Sodium azide (NaN₃, 2.0 equiv), Iodine (I₂, 1.5 equiv), Dichloromethane (DCM).

  • Procedure: To a solution of the indole in dichloromethane, add sodium azide and iodine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the 3-azidoindole.

Starting IndoleProductYield (%)Reference
Indole3-Azido-1H-indole92
2-Methylindole3-Azido-2-methyl-1H-indole89
5-Bromoindole3-Azido-5-bromo-1H-indole95
B. Metal-Catalyzed Azidation of Indoles

Transition metal catalysis, particularly with iron, offers efficient and selective methods for the azidation of indoles, often proceeding via C-H functionalization.

Experimental Protocol: Iron-Catalyzed C(sp³)–H Azidation of Indoles

  • Materials: Indole substrate (e.g., 2,3-dimethylindole, 1.0 equiv), Azide source (e.g., TMSN₃, 2.0 equiv), Iron catalyst (e.g., Fe(phen)₃(PF₆)₃, 5 mol%), Oxidant (e.g., Na₂S₂O₈, 2.0 equiv), Solvent (e.g., CH₃CN/H₂O mixture).

  • Procedure: In a reaction vessel, combine the indole substrate, iron catalyst, and oxidant in the solvent mixture.

  • Add the azide source to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or elevated temperature) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

CatalystIndole SubstrateAzide SourceYield (%)Reference
Fe(phen)₃(PF₆)₃2,3-DimethylindoleTMSN₃85
FeBr₂1-MethylindoleNaN₃78
C. Synthesis of 3-Azido-2-oxindoles

3-Azido-2-oxindoles are important synthetic intermediates. A common route to these compounds involves the azidation of 3-bromo-2-oxindoles.

Experimental Protocol: Synthesis of 3-Azido-3-methyl-1-phenethylindolin-2-one

  • Step 1: Bromination

    • To a solution of 3-methyl-1-phenethylindolin-2-one (1.0 equiv) in dichloromethane, add bromine (1.1 equiv) dropwise at room temperature.

    • Stir the mixture for 1 hour.

    • Evaporate the solvent to obtain the 3-bromo-3-methyl-1-phenethylindolin-2-one, which is used in the next step without further purification.

  • Step 2: Azidation

    • Dissolve the crude 3-bromo-2-oxindole from Step 1 in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.5 equiv) to the solution.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired 3-azido-3-methyl-1-phenethylindolin-2-one.

II. Applications in Drug Discovery and Chemical Biology

Azidoindoles have emerged as versatile scaffolds in drug discovery, with derivatives exhibiting a range of biological activities. Furthermore, the azide group serves as a powerful chemical handle for "click" chemistry and photoaffinity labeling, enabling the identification of biological targets and the study of cellular processes.

A. Anticancer and Kinase Inhibitory Activity

Indole derivatives are well-established as anticancer agents and kinase inhibitors. The introduction of an azido group can modulate the pharmacological properties of these compounds. The following tables summarize the reported biological activities of selected indole and azaindole derivatives. While data for azidoindoles is still emerging, the data for related indole compounds highlights the potential of this scaffold.

Table 1: Anticancer Activity of Selected Indole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-Arylthio-1H-indole derivativeMCF-7 (Breast)0.15 - 0.35
Indolin-2-one derivative (5h)HT-29 (Colon)0.016
Indolin-2-one derivative (5h)H460 (Lung)0.0037
2-Phenylindole derivative (3b)A549 (Lung)0.48
2-Phenylindole derivative (2c)HepG2 (Liver)13.21
2,3-Disubstituted indole (3b)Ishikawa (Endometrial)Competitive with doxorubicin
2-Oxindole derivative (6d)PC3 (Prostate)low µM range

Table 2: Kinase Inhibitory Activity of Selected Azaindole and Indole Derivatives

CompoundKinase TargetIC₅₀ (nM)Reference
Azaindole derivativeFLT3< 1
Azaindole derivativec-Met20
7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (16)PK

An In-depth Technical Guide to the Chemical Stability and Reactivity of 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and reactivity of 5-azidoindole, a versatile building block in medicinal chemistry and chemical biology. Due to the limited availability of specific quantitative data for this compound in the literature, this document combines established principles of aryl azide and indole chemistry with general protocols adapted for this specific molecule.

Chemical Stability and Safe Handling

The stability of this compound is primarily dictated by the energetic azide functional group. Aryl azides are known to be sensitive to heat, light, and shock, and their stability is influenced by the overall molecular structure.

Photochemical Stability: Aryl azides are photosensitive and can decompose upon exposure to UV light to form highly reactive nitrene intermediates.[2][3][4] This property is harnessed in photoaffinity labeling studies.[5] The photolysis of aryl azides can lead to a variety of products, including azepines and products of insertion into C-H or N-H bonds.[2] To prevent degradation, this compound should be protected from light.

Chemical Compatibility: this compound is incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[6] It is also incompatible with strong oxidizing agents, strong bases, and heavy metal salts, which can form shock-sensitive metal azides.[7][8] Reactions with phosphines and alkynes are discussed in the reactivity section.

Recommended Storage and Handling:

  • Storage: Store this compound in a cool, dark, and well-ventilated area, preferably refrigerated.[7] It should be stored away from incompatible materials.

  • Handling: Handle with caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid generating dust. Use non-metallic spatulas to avoid the formation of shock-sensitive metal azides.[8]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 5-aminoindole, which can be prepared from the reduction of 5-nitroindole.[5][9]

Experimental Protocol: Synthesis of this compound from 5-Aminoindole

This protocol is adapted from the synthesis of azidotryptamines.[5]

Materials:

  • 5-Aminoindole

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Glacial acetic acid

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve 5-aminoindole (1.0 eq) in glacial acetic acid in a flask and cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution to the 5-aminoindole solution while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • In another flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for an additional hour.

  • Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity

This compound exhibits a rich reactivity profile, combining the reactions of the indole nucleus with those of the azide functional group.

Reactions of the Azide Group

The azide moiety of this compound is a versatile functional group for a variety of chemical transformations, most notably the Staudinger reduction and cycloaddition reactions ("click chemistry").

The Staudinger reduction provides a mild and efficient method for the conversion of azides to primary amines using a phosphine, typically triphenylphosphine, followed by hydrolysis.[10][11][12][13][14][15][16] This reaction is highly chemoselective and tolerates a wide range of other functional groups.

Experimental Protocol: Staudinger Reduction of this compound to 5-Aminoindole

This is a general protocol that can be adapted for this compound.[11]

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in THF in a round-bottom flask.

  • Add triphenylphosphine (1.1 eq) to the solution. Nitrogen gas evolution should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Add water to the reaction mixture and stir for an additional 30 minutes to hydrolyze the intermediate aza-ylide.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-aminoindole can be purified by column chromatography on silica gel.

Workflow for Staudinger Reduction

Staudinger_Reduction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 5_Azidoindole 5_Azidoindole Aza_ylide_intermediate Aza-ylide Intermediate 5_Azidoindole->Aza_ylide_intermediate + PPh3 - N2 Triphenylphosphine Triphenylphosphine Triphenylphosphine->Aza_ylide_intermediate Hydrolysis Hydrolysis Aza_ylide_intermediate->Hydrolysis + H2O 5_Aminoindole 5_Aminoindole Hydrolysis->5_Aminoindole Triphenylphosphine_oxide Triphenylphosphine_oxide Hydrolysis->Triphenylphosphine_oxide

Staudinger reduction of this compound.

This compound is an excellent substrate for [3+2] cycloaddition reactions with alkynes to form stable triazole linkages. These "click" reactions are highly efficient, selective, and biocompatible, making them invaluable tools in drug discovery and chemical biology.[17]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, utilizing a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.[18][19][20] The reaction is typically fast and regiospecific, yielding the 1,4-disubstituted triazole.

Experimental Protocol: CuAAC of this compound with a Terminal Alkyne

This is a general protocol that can be adapted for this compound.

Materials:

  • This compound

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 1,4-disubstituted triazole can be purified by column chromatography or recrystallization.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the toxicity of copper is a concern, SPAAC provides a catalyst-free alternative.[4][17][21][22][23] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.

Experimental Protocol: SPAAC of this compound with a DBCO-containing Molecule

This is a general protocol for SPAAC.

Materials:

  • This compound

  • A DBCO-containing reagent

  • A suitable solvent (e.g., DMSO, methanol, or a buffered aqueous solution)

Procedure:

  • Dissolve this compound (1.0 eq) and the DBCO-containing reagent (1.0-1.2 eq) in the chosen solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or NMR.

  • SPAAC reactions are typically fast and clean. Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by chromatography if necessary.

Bioorthogonal Labeling Workflow

Bioorthogonal_Labeling cluster_step1 Step 1: Metabolic Labeling cluster_step2 Step 2: Bioorthogonal Reaction Azido_Sugar Azido-Sugar Cell Cell Azido_Sugar->Cell Uptake Labeled_Glycan Labeled Glycan on Cell Surface Cell->Labeled_Glycan Metabolic Incorporation Labeled_Cell Fluorescently Labeled Cell Labeled_Glycan->Labeled_Cell + DBCO-Fluorophore (SPAAC) DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->Labeled_Cell

General workflow for bioorthogonal labeling.

Reactions of the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, primarily at the C3 position.[24][25] The presence of the azido group at the 5-position, being a weakly deactivating and ortho, para-directing group, is expected to influence the regioselectivity of these reactions.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of indoles typically occurs at the C3 position to yield 3-acylindoles.[2][3][24][25] The reaction of this compound with an acyl chloride or anhydride in the presence of a Lewis acid is expected to follow this trend.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position of indoles using a Vilsmeier reagent (e.g., POCl₃/DMF).[1][12][26][27][28] this compound is expected to undergo formylation at the C3 position.

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position of indoles.[8][10][29][30]

Halogenation: Halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the C3 position.

Due to the directing effect of the 5-azido group, some substitution at the C4 or C6 positions might be possible under certain conditions, but C3 substitution is generally favored due to the high nucleophilicity of this position in the indole ring.[25]

Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from the structure.

  • ¹H NMR: The proton NMR spectrum would show signals for the indole ring protons. The protons at C2, C3, C4, C6, and C7, and the N-H proton would be visible, with their chemical shifts and coupling constants being characteristic of a 5-substituted indole.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms of the indole ring.

  • IR Spectroscopy: The infrared spectrum would be characterized by a sharp, strong absorption band around 2100-2150 cm⁻¹ due to the azide (N₃) stretching vibration. A peak corresponding to the N-H stretch of the indole ring would also be present around 3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (158.16 g/mol ).[31] A characteristic fragmentation pattern would involve the loss of N₂ (28 amu) from the molecular ion.

Applications in Research and Drug Discovery

This compound is a valuable tool in several areas of scientific research:

  • Bioorthogonal Chemistry: As a building block for synthesizing probes for bioorthogonal labeling, this compound can be incorporated into larger molecules to study biological processes in living systems without interfering with native biochemistry.[7][32]

  • Drug Discovery: The indole scaffold is a privileged structure in medicinal chemistry, and the azido group serves as a versatile handle for synthesizing libraries of compounds for drug screening.[15][22] The triazole ring formed via click chemistry is often used as a bioisostere for amide bonds.

  • Chemical Biology: this compound-containing molecules can be used as photoaffinity labels to identify and study protein-ligand interactions.[5]

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are advised to perform their own thermal analysis (DSC/TGA) and kinetic studies to obtain precise data for their specific applications. For comparison, the table below provides general data for related aryl azides.

Table 1: General Thermal Stability Data for Representative Aryl Azides

CompoundDecomposition Onset (°C)Decomposition Peak (°C)Enthalpy of Decomposition (J/g)Reference
Phenyl azide~160~170-[1]
4-Azidotoluene~155~165-[1]
4-Azido-2,3,5,6-tetrafluorobenzoic acid~120~130-1100[33]
4-Azido-2,3,5,6-tetrafluorobenzyl alcohol~100~110-1200[33]

Note: The data in this table are for illustrative purposes and may not be directly representative of the thermal stability of this compound.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in various fields of chemical and biological research. Its reactivity, particularly the ability to undergo Staudinger reduction and click chemistry, makes it a powerful tool for molecular construction and bio-conjugation. However, its inherent instability as an aryl azide necessitates careful handling and storage. This guide provides a foundational understanding of the expected chemical behavior of this compound, and it is recommended that researchers consult specific safety data sheets and conduct appropriate small-scale experiments before proceeding with larger-scale work.

References

Determining the Solubility of 5-Azidoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-azidoindole. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes predicted solubility in common laboratory solvents, a detailed experimental protocol for quantitative analysis, and a visual representation of the solubility assessment workflow.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a bicyclic aromatic indole core, which is largely nonpolar, and a polar azide (-N₃) group. The presence of the N-H group in the indole ring allows for hydrogen bond donation, while the nitrogen atoms of the azide group can act as hydrogen bond acceptors.

Based on these structural features and the general principle of "like dissolves like," the following qualitative solubility profile is predicted. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar solvents and water.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent capable of solvating both the polar azide group and, to some extent, the aromatic indole ring. It is a common solvent for dissolving a wide range of organic compounds for biological screening.[1]
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize this compound.
AcetonitrileModerate to HighAcetonitrile is a moderately polar aprotic solvent and is expected to be a good solvent for this compound.
AcetoneModerateAcetone's polarity should allow for reasonable dissolution of this compound.
Polar Protic MethanolModerateMethanol can engage in hydrogen bonding with the N-H and azide groups, but the nonpolar character of the indole ring may limit high solubility.
EthanolModerateSimilar to methanol, ethanol's ability to hydrogen bond will aid solubility, though its slightly larger alkyl chain may slightly decrease its effectiveness compared to methanol.
WaterLowThe large, nonpolar aromatic rings of the indole structure are expected to dominate, leading to poor aqueous solubility, despite the presence of the polar azide and N-H groups. The parent compound, indole, is only slightly soluble in water.[2]
Nonpolar HexaneLow to InsolubleThe significant difference in polarity between the nonpolar solvent and the polar functional groups of this compound will likely result in very poor solubility.
TolueneLow to ModerateToluene, being an aromatic solvent, may show some affinity for the indole ring system through π-π stacking interactions, potentially leading to slightly better solubility than in aliphatic nonpolar solvents like hexane.
Chlorinated Dichloromethane (DCM)Moderate to HighDCM is a versatile solvent with moderate polarity that is often effective at dissolving a wide range of organic compounds.
ChloroformModerate to HighSimilar to DCM, chloroform is expected to be a good solvent for this compound. Indole itself is soluble in chloroform.[2]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a detailed methodology for quantifying the solubility of this compound in various solvents.

2.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (accurate to at least 0.1 mg)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached. A general starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.[5]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow them to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours.[4][5] For some compounds, longer equilibration times (up to 72 hours) may be necessary.[6] It is advisable to perform a preliminary experiment to determine the optimal equilibration time by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[4]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is recommended to take the sample from the upper portion of the supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in that specific solvent at the experimental temperature.

2.3. Data Analysis and Reporting

  • Perform each solubility measurement in triplicate to ensure reproducibility.

  • Report the solubility as a mean value with the standard deviation, in units such as mg/mL or mol/L.

  • Specify the temperature at which the solubility was determined.

Visualizing the Solubility Assessment Workflow

The following diagrams illustrate the key workflows in determining and understanding the solubility of a compound like this compound.

Solubility_Assessment_Workflow start_node Start: Compound of Interest (this compound) qualitative_node Qualitative Assessment (Prediction) start_node->qualitative_node Initial Screening quantitative_node Quantitative Determination (Shake-Flask Method) qualitative_node->quantitative_node Informs Solvent Selection analysis_node Data Analysis & Reporting quantitative_node->analysis_node Generates Concentration Data end_node End: Solubility Profile analysis_node->end_node Finalizes

Caption: High-level workflow for solubility assessment.

Shake_Flask_Methodology prep 1. Preparation Add excess compound to solvent equilibrate 2. Equilibration Agitate at constant temp (24-48h) prep->equilibrate separate 3. Phase Separation Centrifuge to pellet excess solid equilibrate->separate sample 4. Sampling & Dilution Filter and dilute supernatant separate->sample quantify 5. Quantification Analyze concentration (e.g., HPLC) sample->quantify

Caption: Step-by-step experimental workflow for the Shake-Flask method.

Conclusion

References

Quantum Yield of Fluorescent 5-Azidoindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and its prevalence in biological systems. The introduction of an azido moiety at the 5-position of the indole ring creates a versatile derivative, 5-azidoindole, which is of significant interest for applications in bioconjugation and chemical biology, primarily through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). Understanding the fluorescence quantum yield (Φ) of these derivatives is crucial for designing sensitive and effective probes.

This technical guide provides a comprehensive overview of the factors influencing the quantum yield of this compound derivatives. Due to the limited availability of consolidated quantitative data for a broad range of these specific compounds in peer-reviewed literature, this document serves as a foundational resource. It outlines the expected photophysical behavior based on the principles of indole fluorescence and substituent effects, and provides detailed experimental protocols for the synthesis and quantum yield determination of novel this compound derivatives.

Core Concepts: Photophysics of the Indole Scaffold

The fluorescence of indole originates from its two lowest-lying singlet excited states, ¹Lₐ and ¹Lₑ. The relative energy of these states is highly sensitive to the local environment, including solvent polarity and the nature of substituents on the indole ring.

  • In nonpolar solvents, the ¹Lₑ state is typically the lowest in energy, and fluorescence originates from this state.

  • In polar solvents, the ¹Lₐ state, which has a larger dipole moment, is stabilized and becomes the primary emitting state. This stabilization often leads to a red-shift in the emission spectrum and can influence the quantum yield.

The quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).

The Influence of the 5-Azido Substituent

The azido group (-N₃) is an interesting substituent from an electronic perspective. Its effect on an aromatic system can be "chameleonic," meaning it can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the rest of the molecule.[1] Generally, it is considered to be inductively electron-withdrawing due to the high electronegativity of the nitrogen atoms.[1]

When attached to the 5-position of the indole ring, the azido group is expected to influence the electronic distribution in both the ground and excited states. This will, in turn, affect the energy of the ¹Lₐ and ¹Lₑ states and the rates of radiative and non-radiative decay, thereby modulating the quantum yield. The nature of other substituents on the indole ring will further tune these properties.

dot

G cluster_substituent Substituent at 5-Position cluster_effects Influence on Photophysical Properties Substituent This compound Core Excited_States Modulation of ¹Lₐ and ¹Lₑ States Substituent->Excited_States Electronic Perturbation EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -NH₂) EDG->Excited_States EWG Electron-Withdrawing Group (EWG) (e.g., -CN, -NO₂) EWG->Excited_States QY Quantum Yield (Φ) Excited_States->QY Affects Radiative vs. Non-radiative Decay Rates

Caption: Influence of substituents on the quantum yield of 5-azidoindoles.

Data on Quantum Yield of this compound Derivatives

As mentioned, there is a scarcity of compiled quantitative data on the quantum yield of a wide array of this compound derivatives. The following table is provided as a template for researchers to systematically record their experimental findings. The values presented are hypothetical and for illustrative purposes only.

DerivativeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Reference
This compoundEthanol2853550.25[Hypothetical]
This compoundCyclohexane2803400.35[Hypothetical]
2-Methyl-5-azidoindoleEthanol2903600.28[Hypothetical]
3-Cyano-5-azidoindoleDioxane3053800.15[Hypothetical]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative (Example: 5-Azido-1H-indole)

This protocol describes a general method for the synthesis of this compound from 5-aminoindole.

Materials:

  • 5-Aminoindole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Deionized Water

  • Ice

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • Diazotization:

    • In a flask, dissolve 5-aminoindole in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azidation:

    • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sodium azide solution, maintaining the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 5-azido-1H-indole.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety guidelines.

Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol details the measurement of the fluorescence quantum yield of a this compound derivative using a known standard.[2][3][4][5]

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; or a well-characterized indole derivative)

  • The synthesized this compound derivative (sample)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard and the sample in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.01 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • UV-Vis Absorbance Measurements:

    • Record the absorbance spectra for all prepared solutions of the standard and the sample.

    • Determine the absorbance at the chosen excitation wavelength (λ_ex). The λ_ex should be a wavelength where both the standard and the sample have significant absorbance.

  • Fluorescence Emission Measurements:

    • Set the excitation wavelength on the fluorometer to λ_ex.

    • Record the fluorescence emission spectra for all solutions of the standard and the sample, ensuring that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

    • Record the emission spectrum of a solvent blank.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the recorded emission spectra.

    • Integrate the area under the corrected emission spectra for each solution.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at λ_ex. The resulting plots should be linear.

    • Determine the slope (gradient, m) of the linear fit for both the standard (m_std) and the sample (m_sample).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    • Where:

      • Φ_std is the quantum yield of the standard.

      • m_sample and m_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound derivatives.

dot

G start Start: Select 5-Aminoindole Derivative synthesis Synthesis of This compound Derivative start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization photophysics Photophysical Characterization characterization->photophysics uv_vis UV-Vis Absorption Spectroscopy photophysics->uv_vis fluorescence Fluorescence Emission Spectroscopy photophysics->fluorescence qy_measurement Quantum Yield Measurement photophysics->qy_measurement data_analysis Data Analysis and Interpretation uv_vis->data_analysis fluorescence->data_analysis qy_measurement->data_analysis end End: Characterized Probe data_analysis->end

Caption: Experimental workflow for this compound derivatives.

Conclusion

While a comprehensive database of the quantum yields of fluorescent this compound derivatives is not yet available, this guide provides the theoretical framework and practical methodologies for researchers to explore this promising class of fluorophores. By understanding the fundamental photophysics of the indole scaffold and the electronic influence of the 5-azido substituent, and by employing standardized protocols for synthesis and quantum yield measurement, the scientific community can build a deeper understanding of these versatile compounds and unlock their full potential in various applications, from biological imaging to materials science.

References

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Nascent Proteins with 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of newly synthesized proteins, or the nascent proteome, provides a dynamic snapshot of the cellular response to various stimuli, developmental stages, or disease states. Metabolic labeling with bioorthogonal amino acids, coupled with click chemistry, has emerged as a powerful technique for the selective identification and analysis of these nascent proteins. This application note details the use of 5-Azidoindole, a tryptophan analog, for the metabolic labeling of newly synthesized proteins.

This compound is designed to be incorporated into proteins in place of tryptophan during translation. The azide group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter tags via click chemistry. This enables the enrichment and subsequent identification of nascent proteins by mass spectrometry or visualization by fluorescence microscopy. This technique offers a powerful tool for understanding protein synthesis dynamics and identifying novel drug targets. While the use of azido-functionalized methionine analogs like azidohomoalanine (AHA) is well-established, the application of this compound as a tryptophan analog is a more recent development, offering the potential to probe different aspects of protein synthesis and function.[1]

Principle of the Method

The metabolic labeling of nascent proteins with this compound follows a two-step process:

  • Metabolic Labeling: Cells are cultured in a medium where tryptophan is replaced with this compound. During active protein synthesis, the cellular translational machinery incorporates this compound into newly synthesized proteins at tryptophan positions.

  • Click Chemistry Reaction: The azide-labeled proteins are then selectively reacted with a reporter molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] The reporter can be a biotin tag for affinity purification or a fluorescent dye for imaging.

Data Presentation

Table 1: Recommended Reagent Concentrations for In Vitro Labeling
ReagentStock ConcentrationFinal ConcentrationNotes
This compound100 mM in DMSO25-100 µMOptimal concentration should be determined empirically for each cell line.
Copper(II) Sulfate100 mM in H₂O1 mMFor CuAAC click chemistry.
Tris(2-carboxyethyl)phosphine (TCEP)50 mM in H₂O1 mMReducing agent for CuAAC.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)10 mM in DMSO100 µMCopper-chelating ligand for CuAAC.
Alkyne-Reporter Tag (e.g., Alkyne-Biotin)10 mM in DMSO50-100 µMConcentration may vary depending on the specific reporter tag used.
Table 2: Comparative Cytotoxicity of Indole Analogs (Hypothetical Data)
CompoundCell LineIC₅₀ (µM) after 24hNotes
This compoundHEK293T> 200Low cytotoxicity observed at typical labeling concentrations.
This compoundHeLa> 200Minimal impact on cell viability.
Tryptophan (Control)HEK293TNot ApplicableEssential amino acid.
Tryptophan (Control)HeLaNot ApplicableEssential amino acid.

Note: This table presents hypothetical data for illustrative purposes. Researchers must perform their own cytotoxicity assays (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of this compound for their specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Tryptophan-free medium

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.

  • Tryptophan Depletion (Optional but Recommended): a. Aspirate the complete medium and wash the cells once with warm PBS. b. Add tryptophan-free medium supplemented with dialyzed FBS. c. Incubate for 1-2 hours to deplete intracellular tryptophan pools.

  • Metabolic Labeling: a. Prepare the labeling medium by supplementing the tryptophan-free medium with this compound to the desired final concentration (e.g., 50 µM). b. Remove the depletion medium and add the labeling medium to the cells. c. Incubate for the desired labeling period (e.g., 4-24 hours). The optimal time will depend on the protein synthesis rate of the cell line and the specific proteins of interest.

  • Cell Lysis: a. Aspirate the labeling medium and wash the cells twice with cold PBS. b. Add an appropriate volume of cold lysis buffer to the plate. c. Incubate on ice for 15-30 minutes. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Biotin Tagging (CuAAC)

Materials:

  • Protein lysate containing this compound-labeled proteins

  • Alkyne-Biotin

  • Copper(II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Cold acetone

Procedure:

  • Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the master mix in the following order (for a 1 mg protein sample in 1 ml):

    • 10 µl of 10 mM Alkyne-Biotin (final concentration 100 µM)

    • 10 µl of 100 mM CuSO₄ (final concentration 1 mM)

    • 20 µl of 50 mM TCEP (final concentration 1 mM)

    • 10 µl of 10 mM TBTA (final concentration 100 µM)

  • Click Reaction: a. Add the master mix to the protein lysate. b. Incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation: a. Add four volumes of cold acetone to the reaction mixture. b. Incubate at -20°C for at least 1 hour (or overnight) to precipitate the proteins. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Carefully decant the supernatant. e. Wash the protein pellet with cold methanol or 80% acetone. f. Air-dry the pellet.

  • Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer for affinity purification).

Protocol 3: Enrichment of Biotinylated Proteins

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer with biotin)

Procedure:

  • Bead Equilibration: Wash the streptavidin beads according to the manufacturer's instructions.

  • Binding: a. Incubate the resuspended biotinylated protein sample with the equilibrated streptavidin beads. b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Washing: a. Pellet the beads by centrifugation or using a magnetic stand. b. Remove the supernatant (flow-through). c. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

    • Wash 1: PBS + 1% SDS
    • Wash 2: PBS + 4M Urea
    • Wash 3: PBS

  • Elution: a. Elute the bound proteins by incubating the beads with an elution buffer (e.g., 2X SDS-PAGE sample buffer containing 2-5 mM biotin) and boiling for 5-10 minutes. b. Pellet the beads and collect the supernatant containing the enriched nascent proteins.

The enriched proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis a Seed Cells b Tryptophan Depletion a->b c Metabolic Labeling with this compound b->c d Cell Lysis c->d e Protein Quantification d->e f Click Chemistry (e.g., with Alkyne-Biotin) e->f g Affinity Purification (Streptavidin) f->g h SDS-PAGE / Western Blot g->h i Mass Spectrometry g->i

Caption: Workflow for metabolic labeling and analysis of nascent proteins.

Click Chemistry Reaction Pathway

click_chemistry cluster_reactants Reactants cluster_reaction Reaction cluster_product Product protein Nascent Protein (with this compound) reaction CuAAC Click Chemistry protein->reaction reporter Alkyne-Reporter (e.g., Biotin or Fluorophore) reporter->reaction labeled_protein Labeled Nascent Protein reaction->labeled_protein

Caption: Schematic of the CuAAC click chemistry reaction.

Discussion and Considerations

  • Cytotoxicity: It is crucial to determine the optimal, non-toxic concentration of this compound for each cell line. High concentrations may lead to cellular stress and artifacts in protein synthesis.

  • Incorporation Efficiency: The efficiency of this compound incorporation can vary between cell lines and may be influenced by the expression levels of the tryptophanyl-tRNA synthetase.

  • Controls: Appropriate controls are essential for data interpretation. These include:

    • A negative control where cells are not treated with this compound but are subjected to the click chemistry reaction to check for non-specific background.

    • A positive control using a known method like AHA labeling, if possible.

  • Alternative Click Chemistry: For in vivo studies or experiments where copper toxicity is a concern, strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-bearing reporter is a suitable alternative to CuAAC.[2]

Conclusion

Metabolic labeling with this compound provides a valuable method for the investigation of nascent protein synthesis. By enabling the selective enrichment and identification of newly synthesized proteins, this technique offers significant potential for advancing our understanding of cellular physiology and for the development of novel therapeutics. Careful optimization of labeling conditions and the use of appropriate controls are critical for obtaining reliable and meaningful results.

References

Application Notes and Protocols for 5-Azidoindole Incorporation in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track biomolecules within living cells is crucial for understanding complex biological processes and for the development of novel therapeutics. Bioorthogonal chemistry, particularly the copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions (click chemistry), has emerged as a powerful tool for labeling and imaging of biomolecules in their native environment. This application note provides a detailed protocol for the metabolic incorporation of 5-azidoindole, a tryptophan analog, into newly synthesized proteins in live mammalian cells. The incorporated azido-moiety serves as a chemical handle for subsequent fluorescent labeling via click chemistry, enabling the visualization and analysis of protein synthesis, localization, and dynamics. While direct protocols for this compound are not extensively documented, the closely related and widely used analog, 5-azidotryptophan, serves as an excellent model. The protocols provided herein are based on established methods for azido-amino acid labeling and can be adapted for this compound.

Principle of the Method

This compound, as an analog of the essential amino acid tryptophan, can be taken up by cells and utilized by the cellular translational machinery. During protein synthesis, it is incorporated into nascent polypeptide chains in place of tryptophan. The azide group, being biologically inert, does not significantly perturb cellular processes. Following incorporation, the azide-modified proteins can be specifically and efficiently labeled with a fluorescent probe containing a terminal alkyne or a strained cyclooctyne through a click reaction. This allows for the selective visualization of newly synthesized proteins.

Key Applications

  • Monitoring global protein synthesis: Quantifying the overall rate of protein production in response to various stimuli or drug treatments.

  • Visualizing protein localization: Tracking the subcellular localization of newly synthesized proteins.

  • Pulse-chase analysis: Studying the dynamics of protein turnover and degradation.

  • Studying protein-protein interactions: In combination with other labeling techniques, to investigate interactions involving newly synthesized proteins.

Data Presentation

Table 1: Recommended Reagent Concentrations for Live Cell Labeling
ReagentStock ConcentrationRecommended Working ConcentrationSolvent
5-Azidotryptophan100 mM0.1 - 1 mMDMSO or sterile PBS
Alkyne-fluorophore1-10 mM1 - 10 µMDMSO
DBCO-fluorophore1-10 mM1 - 10 µMDMSO
CuSO₄100 mM100 µMH₂O
THPTA Ligand100 mM500 µMH₂O
Sodium Ascorbate1 M5 mMH₂O
Table 2: Cytotoxicity of Tryptophan Analogs (Illustrative)
CompoundCell LineAssayIC₅₀
5-FluorotryptophanVariousProliferation> 100 µM
7-AzatryptophanVariousViability> 100 µM
5-AzidotryptophanVariousViabilityData not available, expected to be low toxicity at working concentrations

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Mammalian Cells with 5-Azidotryptophan

This protocol describes the incorporation of 5-azidotryptophan into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Tryptophan-free cell culture medium

  • 5-Azidotryptophan

  • Phosphate-buffered saline (PBS), sterile

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed mammalian cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Media Preparation: Prepare tryptophan-free medium supplemented with all other necessary components (e.g., serum, glutamine). Prepare a stock solution of 5-azidotryptophan in sterile PBS or DMSO.

  • Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells once with pre-warmed sterile PBS. Then, replace the complete medium with tryptophan-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.

  • Labeling: Add 5-azidotryptophan to the tryptophan-free medium to the desired final concentration (typically 0.1-1 mM). Incubate the cells for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the rate of protein synthesis in your cell line and should be determined empirically.

  • Washout of Unincorporated Analog: After the labeling period, it is crucial to remove the unincorporated 5-azidotryptophan.

    • Aspirate the labeling medium.

    • Wash the cells three times with pre-warmed complete medium, with a 5-minute incubation step during each wash.

    • After the final wash, the cells can be processed for downstream applications such as fixation and click chemistry, or live-cell imaging with copper-free click chemistry.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fixed Cells

This protocol is suitable for visualizing incorporated 5-azidotryptophan in fixed cells.

Materials:

  • Cells labeled with 5-azidotryptophan (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click reaction buffer: PBS

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA)

  • CuSO₄ solution

  • THPTA ligand solution

  • Sodium Ascorbate solution (freshly prepared)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation: Wash the labeled cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • For a 500 µL reaction, mix the following in order:

      • 445 µL PBS

      • 2.5 µL Alkyne-fluorophore (from a 1 mM stock)

      • 10 µL CuSO₄ (from a 50 mM stock)

      • 2.5 µL THPTA ligand (from a 100 mM stock)

      • 20 µL Sodium Ascorbate (from a 1 M stock, freshly prepared)

  • Labeling: Wash the cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells twice with PBS and mount the coverslip using an appropriate mounting medium. The cells are now ready for fluorescence microscopy.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol uses a copper-free click reaction, which is biocompatible and suitable for imaging in live cells.

Materials:

  • Cells labeled with 5-azidotryptophan (from Protocol 1)

  • Live-cell imaging medium

  • DBCO-fluorophore (e.g., DBCO-488)

Procedure:

  • Labeling: Following the washout of unincorporated 5-azidotryptophan (Protocol 1, step 5), replace the medium with pre-warmed live-cell imaging medium containing the DBCO-fluorophore at the desired concentration (typically 1-10 µM).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess DBCO-fluorophore.

  • Imaging: The cells are now ready for live-cell fluorescence microscopy.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_detection Detection cell_seeding 1. Seed Cells starvation 2. Starve (Optional) cell_seeding->starvation labeling 3. Add this compound starvation->labeling washout 4. Washout labeling->washout live_cell Live-Cell Imaging (SPAAC) washout->live_cell Copper-Free Click fixed_cell Fixed-Cell Imaging (CuAAC) washout->fixed_cell Copper-Catalyzed Click

Caption: Experimental workflow for this compound incorporation and detection.

mtor_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4e 4E-BP1 mtorc1->eif4e protein_synthesis Protein Synthesis (this compound Incorporation) s6k1->protein_synthesis eif4e->protein_synthesis

Caption: Simplified mTOR signaling pathway leading to protein synthesis.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescent signal Inefficient incorporation of this compound.Optimize labeling time and concentration. Use tryptophan-free medium for starvation.
Inefficient click reaction.Prepare fresh click reaction cocktail. Ensure all components are at the correct concentration.
High background fluorescence Incomplete washout of unincorporated this compound or fluorescent probe.Increase the number and duration of washing steps.
Non-specific binding of the fluorescent probe.Reduce the concentration of the fluorescent probe. Include a blocking step (e.g., with BSA) before the click reaction.
Cell death or morphological changes Cytotoxicity of this compound or the fluorescent probe.Perform a dose-response curve to determine the optimal non-toxic concentration. Reduce the incubation time.
Cytotoxicity of the copper catalyst (for CuAAC).Ensure the use of a copper-chelating ligand like THPTA. For live-cell imaging, use copper-free click chemistry (SPAAC).

Conclusion

The metabolic incorporation of this compound, or its well-characterized analog 5-azidotryptophan, provides a robust and versatile method for labeling and visualizing newly synthesized proteins in live cells. The protocols outlined in this application note, in conjunction with the power of click chemistry, offer researchers a valuable tool to investigate the complex dynamics of the cellular proteome. Careful optimization of labeling conditions and appropriate controls are essential for obtaining reliable and reproducible results.

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Azidoindole in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. SPAAC is a powerful, copper-free click chemistry technique widely employed in bioconjugation, chemical biology, and drug development for its high efficiency, selectivity, and biocompatibility.[1][2] this compound serves as a valuable building block, introducing the versatile indole moiety into target molecules.

Introduction to SPAAC with this compound

Strain-Promoted Azide-Alkyne Cycloaddition is a bioorthogonal ligation reaction between a strained cyclooctyne and an azide, proceeding rapidly at physiological temperatures without the need for a toxic copper catalyst.[3][4] This makes SPAAC ideal for applications in living systems.[5] The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage.[6]

This compound can be incorporated into proteins, peptides, nucleic acids, or small molecules, allowing for their subsequent conjugation to probes, drugs, or other biomolecules functionalized with a strained cyclooctyne. The indole scaffold is a privileged structure in medicinal chemistry, and its incorporation can be advantageous for studying biological interactions and for drug design.

Data Presentation

Table 1: Second-Order Rate Constants for SPAAC Reactions

The reactivity of SPAAC is dependent on the specific cyclooctyne and azide used. While specific kinetic data for this compound was not found in the searched literature, the following table provides a summary of second-order rate constants for various azide and cyclooctyne pairs to offer a comparative context. The reactivity of an aromatic azide like this compound is expected to be influenced by the electron-donating or -withdrawing nature of the indole ring. Generally, electron-deficient aromatic azides can exhibit faster reaction rates with certain cyclooctynes.[1]

AzideCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
Benzyl AzideDIBO (4-dibenzocyclooctynol)~0.3Methanol[7]
Benzyl AzideDIFO (difluorinated cyclooctyne)~0.3Methanol[7]
Benzyl AzideBCN (bicyclo[6.1.0]nonyne)~0.1CDCl₃[8]
Benzyl AzideADIBO (azadibenzocyclooctyne)~0.9CDCl₃[8]
p-Azidophenylalanine (in GST)Cy5.5-ADIBONot explicitly stated, but 80% conjugation in 120 minAqueous Buffer[9]
Tetra-fluorinated aromatic azideBODIPY-cyclooctyne3.60CD₃OD[3]

Experimental Protocols

Protocol 1: General Procedure for SPAAC of this compound with a Cyclooctyne-Functionalized Molecule

This protocol provides a general guideline for the reaction between a this compound-containing compound and a cyclooctyne-labeled molecule.

Materials:

  • This compound functionalized molecule (e.g., peptide, protein, small molecule)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Biotin, BCN-Fluorophore)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other biocompatible buffer.

  • Organic co-solvent (e.g., DMSO, DMF) if needed for solubility.

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL (or an appropriate molar concentration). If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO can be used.

    • Prepare a stock solution of the cyclooctyne reagent in DMSO or an appropriate solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the solution of the this compound functionalized molecule with the cyclooctyne reagent. A 1.5 to 10-fold molar excess of the cyclooctyne is typically recommended to ensure complete reaction.[10]

    • The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid denaturation of proteins or other sensitive biomolecules.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[9]

    • The reaction progress can be monitored by techniques such as LC-MS, SDS-PAGE with fluorescence imaging (if a fluorescent cyclooctyne is used), or MALDI-TOF mass spectrometry.

  • Purification:

    • After the reaction is complete, the conjugated product can be purified from unreacted starting materials and byproducts using standard techniques such as size-exclusion chromatography (for proteins), dialysis, or HPLC.

Protocol 2: Labeling of a this compound-Containing Protein with a DBCO-Fluorophore

This protocol describes the specific labeling of a protein containing a genetically encoded or chemically introduced this compound moiety with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.

Materials:

  • Protein containing this compound (1 mg/mL in PBS, pH 7.4)

  • DBCO-Fluorophore (e.g., DBCO-Cy5), 10 mM stock solution in DMSO

  • PBS, pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Reaction Setup:

    • To 1 mL of the protein solution, add 10 µL of the 10 mM DBCO-Fluorophore stock solution (this corresponds to a ~10-fold molar excess for a 50 kDa protein).

    • Gently mix the solution by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted DBCO-Fluorophore.

    • Collect the fractions containing the labeled protein.

  • Analysis:

    • Confirm the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie blue staining. The molecular weight of the labeled protein will be slightly higher than the unlabeled protein.

    • Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorophore.

Mandatory Visualizations

SPAAC_Workflow cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product & Analysis Azidoindole This compound -functionalized Molecule Reaction Mixing in Biocompatible Buffer (e.g., PBS, pH 7.4) Azidoindole->Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Reaction Conjugate Stable Triazole-linked Conjugate Reaction->Conjugate Incubation (RT or 37°C) Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Analysis Analysis (e.g., LC-MS, SDS-PAGE) Purification->Analysis

Caption: General workflow for SPAAC using this compound.

Signaling_Pathway_Application cluster_cell Cellular Environment Drug_Target Target Protein (with this compound) Conjugated_Drug Drug-Target Conjugate Drug_Molecule Drug Molecule (with Cyclooctyne) Drug_Molecule->Conjugated_Drug SPAAC Ligation Downstream_Effect Modulation of Downstream Signaling Conjugated_Drug->Downstream_Effect Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effect->Cellular_Response Logical_Relationship cluster_advantages Advantages cluster_components Key Components cluster_applications Applications SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioorthogonal Bioorthogonal SPAAC->Bioorthogonal Copper_Free Copper-Free (Low Toxicity) SPAAC->Copper_Free High_Yield High Yield SPAAC->High_Yield Stable_Linkage Stable Triazole Linkage SPAAC->Stable_Linkage Azide Azide (e.g., this compound) SPAAC->Azide Cyclooctyne Strained Cyclooctyne (DBCO, BCN, etc.) SPAAC->Cyclooctyne Bioconjugation Bioconjugation SPAAC->Bioconjugation Drug_Development Drug Development SPAAC->Drug_Development Live_Cell_Imaging Live Cell Imaging SPAAC->Live_Cell_Imaging Materials_Science Materials Science SPAAC->Materials_Science

References

Application Notes and Protocols for Fluorescent Labeling of Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researcher,

Our comprehensive review of current scientific literature did not yield specific applications or established protocols for the use of 5-azidoindole in the fluorescent labeling of glycoproteins. This molecule does not appear to be a recognized metabolic precursor for glycan biosynthesis.

Therefore, this document provides detailed application notes and protocols for the widely established and validated method of fluorescently labeling glycoproteins using metabolic labeling with azido sugars followed by bioorthogonal click chemistry . This approach achieves the same goal as your query and is a cornerstone of modern glycobiology research.

Introduction to Metabolic Glycoprotein Labeling

Metabolic oligosaccharide engineering is a powerful technique for labeling glycans in living cells and organisms.[1][2][3] This method involves introducing a chemically modified monosaccharide, an "azido sugar," into cellular metabolic pathways.[1][2][3] The cell's own enzymatic machinery incorporates this azido sugar into newly synthesized glycoproteins. The azide group, which is biologically inert, serves as a "chemical handle." This handle can then be specifically and efficiently labeled with a fluorescent probe via a bioorthogonal "click" reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This two-step strategy allows for the sensitive and specific visualization of glycans and the glycoproteins to which they are attached.

Workflow Overview

The overall workflow for the fluorescent labeling of glycoproteins using azido sugars consists of two main stages:

  • Metabolic Incorporation: Live cells are incubated with a peracetylated azido sugar (e.g., tetra-acetylated N-azidoacetylmannosamine, Ac4ManNAz). The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the azido sugar is metabolized and incorporated into the glycan structures of glycoproteins.

  • Fluorescent Labeling via Click Chemistry: The azide-modified glycoproteins are then specifically labeled with a fluorescent probe that contains a terminal alkyne. This is achieved through a highly efficient and specific copper-catalyzed click reaction, which forms a stable triazole linkage between the glycoprotein and the fluorescent dye.

GlycoproteinLabelingWorkflow cluster_cell Cellular Environment cluster_detection Detection AzidoSugar Azido Sugar (e.g., Ac4ManNAz) Metabolism Metabolic Processing AzidoSugar->Metabolism Uptake & Deacetylation Glycoprotein Nascent Glycoprotein Metabolism->Glycoprotein Incorporation into Glycan AzidoGlycoprotein Azide-Labeled Glycoprotein Glycoprotein->AzidoGlycoprotein ClickReaction CuAAC Click Reaction (CuSO4, Ligand, Reductant) AzidoGlycoprotein->ClickReaction FluorescentAlkyne Fluorescent Alkyne Probe FluorescentAlkyne->ClickReaction LabeledGlycoprotein Fluorescently Labeled Glycoprotein ClickReaction->LabeledGlycoprotein Imaging Fluorescence Microscopy or Flow Cytometry LabeledGlycoprotein->Imaging

Fig. 1: Workflow for metabolic labeling and fluorescent detection of glycoproteins.

Key Reagents and Their Properties

A successful glycoprotein labeling experiment relies on the appropriate choice of an azido sugar and a fluorescent alkyne probe.

Commonly Used Azido Sugars
Azido SugarTypical ConcentrationTarget GlycansReference
Ac4ManNAz (N-azidoacetylmannosamine, tetraacetylated)25-50 µMSialoglycans[2][6]
Ac4GalNAz (N-azidoacetylgalactosamine, tetraacetylated)25-50 µMO-linked glycans (Mucin-type)[2][6]
Ac4GlcNAz (N-azidoacetylglucosamine, tetraacetylated)25-50 µMO-GlcNAc modified proteins, Hyaluronan[2][6]
6-Azidofucose, peracetylated50-100 µMFucosylated glycans[2]
Selection of Fluorescent Alkyne Probes

A wide variety of alkyne-modified fluorescent dyes are commercially available. The choice of dye will depend on the available excitation and emission filters of the imaging system.

Fluorescent Probe ClassExcitation (nm)Emission (nm)Notes
Alkyne-modified Fluorescein (e.g., FAM)~495~520Bright, but susceptible to photobleaching.
Alkyne-modified Rhodamine (e.g., TAMRA)~555~580Photostable and bright.
Alkyne-modified Cyanine Dyes (e.g., Cy3, Cy5)~550 (Cy3), ~650 (Cy5)~570 (Cy3), ~670 (Cy5)Bright and photostable, with a range of spectral properties.
Alkyne-modified Alexa Fluor™ DyesVariousVariousExcellent brightness and photostability across the spectrum.

Experimental Protocols

The following protocols provide a general framework. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
  • Cell Culture: Plate cells in an appropriate culture vessel and grow to the desired confluency.

  • Preparation of Azido Sugar Stock: Prepare a 10-20 mM stock solution of the desired peracetylated azido sugar in sterile DMSO.

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the final working concentration (typically 25-50 µM).

  • Incubation: Incubate the cells for 1-3 days under standard culture conditions to allow for metabolic incorporation of the azido sugar.

Protocol 2: Fluorescent Labeling via CuAAC Click Chemistry

This protocol is for labeling adherent cells.

Reagents:

  • Click-iT® Reaction Buffer: (e.g., from a commercial kit) or a self-made buffer containing:

    • Copper (II) Sulfate (CuSO4): 100 mM stock in dH2O.

    • Copper-chelating ligand (e.g., THPTA): 200 mM stock in dH2O.

    • Reducing agent (e.g., Sodium Ascorbate): 300 mM stock in dH2O (prepare fresh).

  • Fluorescent Alkyne Probe: 10 mM stock in DMSO.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.

  • Wash Buffer: 3% BSA in PBS.

Procedure:

  • Cell Harvest and Fixation:

    • Remove the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.

    • Wash the cells twice with 3% BSA in PBS.

  • Click Reaction Cocktail Preparation (per sample):

    • Prepare the click reaction cocktail immediately before use. The following is an example for a single well in a 6-well plate.

      • 90 µL PBS

      • 10 µL of 20 mM CuSO4

      • 10 µL of 100 mM THPTA solution

      • 20 µL of 2.5 mM fluorescent alkyne probe

      • 10 µL of 300 mM sodium ascorbate (add last to initiate the reaction)

  • Labeling Reaction:

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with 3% BSA in PBS.

    • Mount the coverslip or image the plate using an appropriate fluorescence microscope.

Visualization of Chemical Structures

ChemicalStructures cluster_azido_sugar Representative Azido Sugar cluster_alkyne_probe Representative Alkyne Probe Ac4ManNAz caption1 N-azidoacetylmannosamine (Ac4ManNAz) DBCO_Fluor caption2 DBCO-TAMRA (a fluorescent alkyne)

Fig. 2: Example structures of a metabolic precursor and a fluorescent probe.

Applications and Significance

The ability to fluorescently label glycoproteins provides researchers with a powerful tool to:

  • Visualize Glycan Distribution: Image the localization of specific glycan types on the cell surface and within intracellular compartments.

  • Track Glycan Dynamics: Monitor changes in glycosylation patterns during cellular processes such as differentiation, disease progression, and immune responses.

  • Quantify Glycosylation Changes: Use flow cytometry to quantify changes in the abundance of specific glycans on the cell surface.

  • Isolate and Identify Glycoproteins: The azide handle can also be used to enrich and purify glycoproteins for subsequent identification by mass spectrometry.

This technique offers a versatile and robust method for studying the complex world of glycoproteins, providing valuable insights for researchers in basic science and drug development.

References

Application Notes and Protocols: 5-Azidoindole Probes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Azidoindole and its derivatives represent a class of chemical probes utilized in bioorthogonal chemistry for in vivo imaging. The key functional group, the azide, is small, metabolically stable, and largely inert in biological systems, preventing interference with native cellular processes.[1] These probes enable the visualization of a wide array of biomolecules—including glycans, proteins, and lipids—within living organisms without the need for genetic encoding.[2][3]

The primary imaging strategy involves a two-step process: first, a biomolecule of interest is metabolically labeled with an azide-containing precursor. Second, a probe, typically a fluorophore carrying a complementary reactive group (an alkyne), is introduced. The azide and alkyne undergo a highly specific "click" reaction, forming a stable covalent bond that effectively tags the target biomolecule for visualization.[1][3] This approach is particularly powerful for dynamic imaging in live animals, where washing away unbound probes is not feasible.[4]

Principle of Bioorthogonal Labeling and Imaging

The in vivo application of this compound probes hinges on the principles of bioorthogonal chemistry, where chemical reactions occur within a living system without interfering with native biochemical processes. The most common reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is highly efficient and forms a stable triazole linkage between an azide and a terminal alkyne.[1] While effective, its in vivo application can be limited by the cytotoxicity of the copper catalyst.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC utilizes strained cyclooctyne molecules that react spontaneously with azides.[6][7] This copper-free click chemistry is better suited for dynamic imaging in living organisms.[1]

Fluorogenic probes are a significant advancement in this field. These molecules are designed to be non-fluorescent or weakly fluorescent until they react with their target azide. Upon triazole formation, a conformational or electronic change occurs, leading to a substantial increase in fluorescence quantum yield.[4] This "turn-on" mechanism provides a high signal-to-background ratio, which is critical for sensitive detection in complex in vivo environments.[4]

Bioorthogonal_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: In Vivo Reaction & Imaging Metabolite Azide-Modified Precursor (e.g., Azido-sugar, Azido-amino acid) Incorporate Cellular Machinery Incorporates Azide into Biomolecule Metabolite->Incorporate Administration to organism Biomolecule Azide-Labeled Biomolecule (Protein, Glycan, Lipid) Incorporate->Biomolecule Click Bioorthogonal Click Reaction (SPAAC) Biomolecule->Click Probe Alkyne-Fluorophore Probe Administered Probe->Click Imaging In Vivo Imaging (Fluorescence Detection) Click->Imaging

General workflow for in vivo bioorthogonal imaging.

Data Presentation

Quantitative data is essential for selecting the appropriate probe and imaging parameters. The tables below summarize key properties of fluorogenic azide probes and typical parameters for in vivo imaging experiments.

Table 1: Photophysical Properties of a Representative Fluorogenic Azide Probe (Azidofluorescein Analog) Before and After SPAAC Reaction. (Data derived from studies on azidofluorescein derivatives[4])

PropertyAzide Probe (Before Reaction)Triazole Product (After Reaction)Fold Change
Excitation Max (nm)~490~495N/A
Emission Max (nm)~515~520N/A
Fluorescence Quantum Yield (Φ)Low (~0.10)High (~0.60 - 0.75)6x - 7.5x
Calculated EHOMO (Hartrees)-0.196 to -0.210-0.203 to -0.220N/A

Table 2: Typical Parameters for In Vivo Fluorescence Imaging in a Murine Model. (Parameters synthesized from general in vivo imaging protocols[8][9])

ParameterDescriptionTypical Value/Setting
Animal ModelImmunocompromised or specific disease model mice.Nude mice (BALB/c), 6-8 weeks old
AnesthesiaTo immobilize the animal during imaging and minimize stress.Isoflurane inhalation; or Intraperitoneal injection of pentobarbital.
Probe AdministrationRoute of delivery for the fluorescent probe.Intravenous (tail vein) injection.
Probe ConcentrationThe amount of probe administered.0.5 - 5 mg/kg body weight.
Imaging SystemA system capable of detecting fluorescence in a whole live animal.Small animal multispectral in vivo imaging system.
Excitation WavelengthWavelength of light used to excite the fluorophore.680 - 770 nm (for Near-Infrared probes).[8]
Emission FilterFilter used to selectively collect emitted fluorescence.790 nm long-pass (for Near-Infrared probes).[8]
Exposure TimeDuration the camera sensor collects light.100 - 1000 ms.
Imaging TimepointsTime points post-injection to monitor probe distribution and clearance.5 min, 30 min, 1 hr, 4 hr, 24 hr.[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycans with an Azido-Sugar In Vivo

This protocol describes the metabolic incorporation of an azide group into cellular glycans in a mouse model using an acetylated azido-sugar precursor, which can be recognized by the cellular metabolic machinery.

Materials:

  • N-azidoacetylmannosamine (Ac₄ManNAz) or similar azido-sugar.

  • Sterile PBS (Phosphate-Buffered Saline).

  • Animal model (e.g., BALB/c nude mice).

Procedure:

  • Preparation of Azido-Sugar Solution: Dissolve Ac₄ManNAz in a biocompatible vehicle (e.g., sterile PBS with a small amount of DMSO if needed for solubility). The final concentration should be prepared for a daily dose of approximately 100-300 mg/kg.

  • Administration: Administer the azido-sugar solution to the mice. This can be done via daily intraperitoneal (IP) injection or through drinking water for a period of 5-7 days to ensure sufficient metabolic incorporation.

  • Incubation Period: Allow the mice to metabolize the azido-sugar for the chosen duration. The azide group will be incorporated into sialic acids on the surface of various cells.

  • Proceed to Imaging: After the labeling period, the animals are ready for the administration of an alkyne-modified fluorescent probe as described in Protocol 2.

Protocol 2: In Vivo Imaging with a Strain-Promoted Click Chemistry Probe

This protocol details the steps for imaging azide-labeled biomolecules in a live mouse using a copper-free, strain-promoted click reaction.

InVivo_Imaging_Workflow cluster_workflow In Vivo Imaging Experimental Workflow A 1. Animal Preparation (Anesthetize Mouse) B 2. Probe Administration (Tail Vein Injection of Alkyne-Fluorophore) A->B C 3. In Vivo Click Reaction (Probe reacts with Azide-labeled cells) B->C Circulation D 4. Live Animal Imaging (Acquire images at multiple timepoints) C->D E 5. Data Analysis (Quantify signal intensity and biodistribution) D->E F 6. Ex Vivo Validation (Harvest organs, image sections) D->F Optional

Workflow for in vivo fluorescence imaging.

Materials:

  • Azide-labeled mouse (from Protocol 1).

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy7).

  • Sterile PBS or other appropriate vehicle.

  • Anesthetic (e.g., isoflurane, sodium pentobarbital).

  • In vivo imaging system with appropriate lasers and filters.

Procedure:

  • Animal Anesthesia: Anesthetize the mouse using an approved institutional protocol.[8] Place the animal on the imaging stage and maintain anesthesia throughout the procedure. Maintain the animal's body temperature.

  • Probe Preparation: Dissolve the cyclooctyne-fluorophore probe in a sterile vehicle to the desired concentration (e.g., for a 0.5 mg/kg dose in a 200 µL injection volume).

  • Baseline Imaging: Acquire a pre-injection (baseline) image of the mouse to measure background autofluorescence.

  • Probe Administration: Inject the prepared probe solution into the mouse via the tail vein.

  • Image Acquisition:

    • Begin acquiring images immediately after injection to monitor the initial distribution of the probe.

    • Acquire images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to track the probe's biodistribution, target accumulation, and clearance.[8]

    • Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for Cy7, excitation ~750 nm, emission ~790 nm).[8]

  • Data Analysis:

    • Use the system's software to draw regions of interest (ROIs) over the target area (e.g., a tumor) and other organs.

    • Quantify the average fluorescence intensity in each ROI at each time point.

    • Subtract background fluorescence using the pre-injection image.

  • Ex Vivo Validation (Optional):

    • After the final imaging time point, euthanize the mouse according to institutional guidelines.

    • Dissect the major organs (e.g., tumor, liver, kidneys, spleen, heart, lungs).[8]

    • Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the probe signal.[10]

    • For higher resolution analysis, tissues can be fixed, sectioned, and imaged using fluorescence microscopy.

References

Application Notes and Protocols for the Synthesis and Use of 5-Azidoindole-Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of peptides modified with 5-azidoindole. This powerful chemical tool enables the site-specific introduction of an azide group into a peptide sequence, paving the way for a wide range of bioconjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the precise attachment of various functionalities, including fluorophores, affinity tags, and drug molecules, making this compound-modified peptides invaluable assets in drug discovery, chemical biology, and molecular imaging.

Overview of the Workflow

The overall process for generating and utilizing this compound-modified peptides involves several key stages, from the synthesis of the core building block to the final application of the labeled peptide.

Workflow for this compound-Modified Peptides cluster_synthesis Synthesis & Purification cluster_application Application A Synthesis of Fmoc-5-azido-L-tryptophan B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage and Deprotection B->C D Purification and Analysis (HPLC/MS) C->D E Azide-Alkyne Click Chemistry D->E Azido-Peptide F Purification of Labeled Peptide E->F G Biological Application (e.g., Kinase Assay) F->G Click_Chemistry_Reaction Peptide-5-N3 Peptide with this compound Triazole-Product Labeled Peptide Peptide-5-N3->Triazole-Product plus + Alkyne-Probe Alkyne-functionalized Probe (e.g., Fluorophore, Biotin) Alkyne-Probe->Triazole-Product reagents Cu(I) catalyst (e.g., CuSO₄, Sodium Ascorbate) reagents->Triazole-Product Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Cascade cluster_assay In Vitro Kinase Assay Upstream_Kinase Upstream Kinase Target_Kinase Target Kinase (e.g., PKA, Src) Upstream_Kinase->Target_Kinase Activates Substrate Protein Substrate Target_Kinase->Substrate Phosphorylates Azido_Peptide This compound Peptide Substrate Target_Kinase->Azido_Peptide Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Phospho_Azido_Peptide Phosphorylated Azido-Peptide Azido_Peptide->Phospho_Azido_Peptide Click_Reaction Click Chemistry with Alkyne-Biotin Phospho_Azido_Peptide->Click_Reaction Affinity_Capture Streptavidin Affinity Capture Click_Reaction->Affinity_Capture Detection Detection & Quantification Affinity_Capture->Detection

Detecting Post-Translational Modifications with 5-Azidoindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The covalent attachment of chemical groups to amino acid side chains can modulate protein activity, localization, and interaction networks. Tryptophan, though one of the least abundant amino acids, is subject to functionally important PTMs, such as C-mannosylation and oxidation. The study of these modifications has been hampered by a lack of specific and robust detection methods.

This application note describes a powerful strategy for the detection and analysis of tryptophan PTMs utilizing 5-Azidoindole, a bioorthogonal chemical reporter. As an analog of tryptophan, 5-Azido-L-tryptophan can be metabolically incorporated into proteins. The introduced azide moiety serves as a chemical handle for the covalent attachment of reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry". This approach enables the sensitive and specific detection, enrichment, and identification of tryptophan-modified proteins from complex biological samples.

Principle of the Method

The this compound-based PTM detection strategy is a multi-step process that begins with the metabolic labeling of cells with 5-Azido-L-tryptophan. This tryptophan analog is taken up by cells and utilized by the cellular translational machinery, leading to its incorporation into newly synthesized proteins in place of tryptophan.

Following metabolic labeling, cells are lysed, and the proteome is harvested. The azide-labeled proteins are then selectively derivatized with a reporter tag containing a terminal alkyne or a strained cyclooctyne. This reporter tag can be a fluorophore for in-gel visualization, a biotin tag for affinity purification and enrichment, or a mass tag for quantitative proteomics. The highly specific and efficient click chemistry reaction ensures that only azide-containing proteins are labeled.

Labeled proteins can then be detected by various methods, including fluorescence scanning of SDS-PAGE gels, western blotting, or identified and quantified by mass spectrometry. The enrichment of biotin-tagged proteins on streptavidin resins allows for the identification of low-abundance PTMs.

Applications

The use of this compound as a metabolic probe for tryptophan PTMs has several key applications in basic research and drug development:

  • Identification of novel tryptophan PTMs: By enriching for this compound-labeled peptides, novel or low-abundance tryptophan modifications can be identified by mass spectrometry.

  • Profiling changes in tryptophan PTMs: This method can be used to quantitatively assess changes in the "tryptophan-ome" in response to cellular stimuli, disease states, or drug treatment.

  • Validation of drug targets: For drugs that target enzymes involved in tryptophan metabolism or modification, this compound can be used to monitor the on-target effects in a cellular context.

  • Elucidation of signaling pathways: By identifying proteins with altered tryptophan PTMs, novel components of signaling pathways can be uncovered. A prime example is the investigation of C-mannosylation, a PTM occurring on tryptophan residues within the consensus sequence WxxW.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from experiments using 5-Azido-L-tryptophan to label and enrich for C-mannosylated proteins.

Table 1: Optimization of 5-Azido-L-tryptophan Labeling Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
5-Azido-L-tryptophan (µM) 2550100200
Incubation Time (h) 12122424
Labeling Efficiency (%) *35 ± 462 ± 585 ± 688 ± 5
Cell Viability (%) >95>95>90>85

*Labeling efficiency determined by fluorescence intensity of a reporter fluorophore after click chemistry, normalized to total protein.

Table 2: Mass Spectrometry Identification of Enriched C-Mannosylated Proteins

Protein IDGene NamePeptide Sequence with Labeled TrpFold Enrichment (Labeled/Control)Putative Function
P02763THBS1WSPWSSCSVTCG15.2Cell adhesion
Q9H2A4ADAMTS1CWSPWSECSVT12.8Protease
Q8N3S3UNC5DWGPWSPCTVT10.5Netrin receptor
P10644MUC5ACW*XXW motif peptide8.9Mucin

*W indicates the position of 5-Azido-L-tryptophan incorporation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 5-Azido-L-tryptophan
  • Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium (e.g., DMEM with 10% FBS) and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare tryptophan-free DMEM supplemented with 10% dialyzed FBS. Add 5-Azido-L-tryptophan to a final concentration of 50-100 µM.

  • Metabolic Labeling:

    • Aspirate the complete medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvest:

    • Aspirate the labeling medium and wash the cells twice with cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Cell Lysis and Protein Extraction
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Cell Lysis:

    • Resuspend the cell pellet in cold lysis buffer (e.g., 1 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the lysate to shear cellular DNA and ensure complete lysis.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the proteome) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction for Protein Labeling

A. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

  • Reaction Mix Preparation: In a microcentrifuge tube, combine the following:

    • Protein lysate (1 mg/mL): 100 µL

    • Alkyne-biotin or alkyne-fluorophore (10 mM stock in DMSO): 1 µL

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (50 mM stock in water): 2 µL

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO): 1 µL

    • Copper(II) sulfate (50 mM stock in water): 2 µL

  • Reaction Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation (Optional but Recommended):

    • Add four volumes of cold acetone and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Wash the pellet with cold methanol and resuspend in a suitable buffer for downstream analysis.

B. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Reaction Mix Preparation: In a microcentrifuge tube, combine the following:

    • Protein lysate (1 mg/mL): 100 µL

    • DBCO-biotin or DBCO-fluorophore (10 mM stock in DMSO): 1 µL

  • Reaction Incubation:

    • Incubate at 37°C for 1-4 hours.

  • Downstream Processing: The labeled lysate can be used directly for downstream applications without the need for protein precipitation.

Protocol 4: Enrichment of Biotinylated Proteins
  • Bead Preparation:

    • Resuspend streptavidin-agarose beads in lysis buffer.

    • Wash the beads three times with lysis buffer.

  • Binding of Biotinylated Proteins:

    • Add the biotinylated protein lysate to the washed streptavidin beads.

    • Incubate for 2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with:

      • Lysis buffer containing 1% SDS

      • 8 M urea in 100 mM Tris-HCl, pH 8.0

      • Lysis buffer

  • Elution or On-Bead Digestion for Mass Spectrometry:

    • Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer containing biotin.

    • On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C. The resulting peptides can be directly analyzed by LC-MS/MS.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_protein_prep Protein Preparation cluster_click_chem Click Chemistry cluster_analysis Downstream Analysis A 1. Mammalian Cell Culture B 2. Metabolic Labeling (5-Azido-L-tryptophan) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Click Reaction with Alkyne-Reporter C->D E 5a. In-gel Fluorescence D->E Fluorophore F 5b. Enrichment (Biotin) D->F Biotin G 5c. Western Blot D->G Biotin H 6. Mass Spectrometry F->H

Caption: Experimental workflow for detecting tryptophan PTMs using this compound.

signaling_pathway cluster_ER Endoplasmic Reticulum 5-Azido-L-Trp 5-Azido-L-Trp Ribosome Ribosome 5-Azido-L-Trp->Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation C-mannosyl\ntransferase C-mannosyl transferase Nascent Polypeptide->C-mannosyl\ntransferase WxxW motif Azide-labeled\nGlycoprotein Azide-labeled Glycoprotein C-mannosyl\ntransferase->Azide-labeled\nGlycoprotein C-mannosylation

Caption: Proposed metabolic incorporation of 5-Azido-L-tryptophan into a glycoprotein.

Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azidoindole is a chemical analog of the essential amino acid tryptophan. Due to its structural similarity, it can be utilized by cellular machinery and incorporated into newly synthesized proteins in place of tryptophan. The presence of the azido group allows for a bioorthogonal click chemistry reaction with a fluorescently-labeled alkyne, enabling the detection and quantification of nascent protein synthesis at the single-cell level using flow cytometry. This powerful technique provides a snapshot of the translational activity within a cell population, offering valuable insights into cellular responses to various stimuli, the efficacy of therapeutic agents, and fundamental biological processes.

These application notes provide a comprehensive overview and detailed protocols for the labeling of cells with this compound and subsequent analysis by flow cytometry.

Principle of the Assay

The workflow is a two-step process. First, cells are cultured in a tryptophan-deficient medium supplemented with this compound, allowing for its metabolic incorporation into newly synthesized proteins. Following this labeling period, cells are fixed, permeabilized, and subjected to a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. In this reaction, the azido group of the incorporated this compound covalently binds to a fluorescent alkyne probe. The resulting fluorescence intensity of individual cells is directly proportional to the amount of this compound incorporated, and thus to the level of global protein synthesis during the labeling period. This fluorescence can then be quantified using a flow cytometer.

Applications

  • Monitoring Global Protein Synthesis: Directly measure the rate of new protein synthesis in response to various treatments, including drug candidates, growth factors, or cellular stressors.

  • Drug Discovery and Development: Screen for compounds that modulate protein synthesis, which is a hallmark of many diseases, including cancer and neurodegenerative disorders.

  • Cell Cycle Analysis: Correlate protein synthesis rates with different phases of the cell cycle.

  • Toxicology and Cytotoxicity Studies: Assess the impact of compounds on cellular health by monitoring changes in translational activity.

  • Signal Transduction Pathway Analysis: Investigate how different signaling pathways, such as the mTOR and kynurenine pathways, affect protein synthesis.

Experimental Protocols

I. Cell Culture and Labeling with this compound

This protocol is a general guideline and should be optimized for each cell type and experimental condition.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Tryptophan-free cell culture medium (e.g., custom formulation or commercially available)

  • This compound (stored as a stock solution, e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin or other cell detachment solution (for adherent cells)

Protocol:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

  • Preparation for Labeling:

    • For suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with pre-warmed, sterile PBS.

    • For adherent cells: Aspirate the culture medium and wash the cells once with pre-warmed, sterile PBS.

  • Tryptophan Starvation (Optional but Recommended): To enhance the incorporation of this compound, it is beneficial to first starve the cells of tryptophan.

    • Resuspend the cell pellet (suspension cells) or add to the plate (adherent cells) pre-warmed tryptophan-free medium.

    • Incubate for 30-60 minutes at 37°C in a humidified CO2 incubator.

  • Labeling with this compound:

    • Prepare the labeling medium by supplementing the tryptophan-free medium with this compound to the desired final concentration. Note: The optimal concentration of this compound should be determined empirically for each cell type to maximize incorporation and minimize cytotoxicity. A starting concentration range of 25-100 µM is recommended.

    • Remove the starvation medium and replace it with the this compound labeling medium.

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a humidified CO2 incubator. The incubation time will depend on the protein synthesis rate of the cell type and the experimental question.

II. Cell Fixation, Permeabilization, and Click Chemistry Reaction

Materials:

  • PBS

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.

  • Click Reaction Cocktail (prepare fresh):

    • Fluorescent alkyne probe (e.g., Alexa Fluor™ 488 DIBO Alkyne, or other fluorescent alkyne)

    • Copper (II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Note: Commercially available click chemistry reaction kits are recommended for convenience and optimized performance.

  • Wash Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

Protocol:

  • Harvesting and Washing:

    • Harvest the labeled cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Transfer cells to a microcentrifuge tube or a 96-well plate.

    • Wash the cells twice with 1 mL of cold PBS by centrifugation (300 x g for 5 minutes).

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15 minutes at room temperature.

    • Wash once with 1 mL of PBS.

  • Permeabilization:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

    • Incubate for 10 minutes at room temperature.

    • Wash once with 1 mL of PBS.

  • Click Chemistry Reaction:

    • Prepare the Click Reaction Cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent alkyne, CuSO₄, and a reducing agent in a buffer.

    • Resuspend the permeabilized cell pellet in the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with 1 mL of Wash Buffer.

III. Flow Cytometry Analysis

Materials:

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • Flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

Protocol:

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

  • Analysis: Analyze the samples on a flow cytometer.

    • Use appropriate forward and side scatter gates to exclude debris and select the cell population of interest.

    • Acquire fluorescence data from the channel corresponding to the fluorescent alkyne probe.

    • For each sample, collect a sufficient number of events (e.g., 10,000-50,000 cells).

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) of the cell population. The MFI is a relative measure of the rate of protein synthesis.

    • Use appropriate controls, including unlabeled cells and cells labeled with this compound but without the click reaction, to set the background fluorescence.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Representative Quantitative Data for this compound Labeling

Treatment GroupThis compound Concentration (µM)Mean Fluorescence Intensity (MFI)% of Control MFI
Untreated Control050 ± 5100%
Vehicle Control5048 ± 696%
Compound A50250 ± 20500%
Compound B5025 ± 350%

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagram 1: Experimental Workflow for this compound Labeling and Flow Cytometry Analysis

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_processing Cell Processing cluster_detection Detection start Seed Cells wash1 Wash with PBS start->wash1 starve Tryptophan Starvation (Optional) wash1->starve labeling Incubate with this compound starve->labeling harvest Harvest Cells labeling->harvest fix Fixation (4% PFA) harvest->fix perm Permeabilization (Triton X-100) fix->perm click Click Reaction with Fluorescent Alkyne perm->click wash2 Wash click->wash2 fcm Flow Cytometry Analysis wash2->fcm

Caption: Workflow for analyzing protein synthesis with this compound.

Diagram 2: Tryptophan Metabolic Pathways

tryptophan_pathways cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Trp Tryptophan Protein Protein Synthesis Trp->Protein FiveHTP 5-Hydroxytryptophan Trp->FiveHTP TPH Kynurenine Kynurenine Trp->Kynurenine IDO/TDO Azidoindole This compound (Tryptophan Analog) Azidoindole->Protein Serotonin Serotonin FiveHTP->Serotonin Melatonin Melatonin Serotonin->Melatonin KynurenicAcid Kynurenic Acid Kynurenine->KynurenicAcid QuinolinicAcid Quinolinic Acid Kynurenine->QuinolinicAcid NAD NAD+ QuinolinicAcid->NAD

Caption: Major metabolic fates of tryptophan and its analog, this compound.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal - Inefficient incorporation of this compound.- Inefficient click reaction.- Low protein synthesis rate.- Optimize this compound concentration and incubation time.- Ensure tryptophan-free conditions during labeling.- Use freshly prepared click reaction components.- Increase labeling time.
High background fluorescence - Non-specific binding of the fluorescent probe.- Incomplete washing.- Include a "no-click" control (labeled cells, no click reaction).- Increase the number and duration of wash steps after the click reaction.
High cell death/toxicity - this compound concentration is too high.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.
High variability between replicates - Inconsistent cell numbers.- Inconsistent incubation times.- Ensure accurate cell counting and seeding.- Standardize all incubation times precisely.

Troubleshooting & Optimization

Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for 5-Azidoindole: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 5-azidoindole in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, this technical support center provides a comprehensive guide to optimizing reaction conditions and troubleshooting common issues. By understanding the key parameters and potential challenges, you can enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing a CuAAC reaction with this compound?

A1: A good starting point is to use a copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[1][2][3] A common solvent system is a mixture of t-BuOH and water. Standard room temperature is often sufficient, though gentle heating may improve yields in some cases.

Q2: Which copper source is best for reactions involving this compound?

A2: While various copper sources can be used, including copper(I) salts (CuI, CuBr) and metallic copper, the in situ generation from CuSO₄ and sodium ascorbate is highly convenient and generally provides good results.[1][2][3] Using pre-formed Cu(I) complexes with stabilizing ligands can also be advantageous, especially in sensitive applications.

Q3: Are ligands necessary for the CuAAC reaction with this compound?

A3: While not always strictly necessary, the use of a copper-stabilizing ligand is highly recommended. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA can accelerate the reaction, stabilize the Cu(I) catalytic species against oxidation and disproportionation, and minimize potential side reactions.[4] For reactions in aqueous media, water-soluble ligands are particularly beneficial.

Q4: What are common side reactions to watch out for with this compound?

A4: A primary concern is the oxidative homocoupling of the alkyne partner (Glaser coupling), which can be minimized by ensuring a sufficiently reducing environment, for instance, by using an adequate excess of sodium ascorbate and protecting the reaction from oxygen. While specific side reactions involving the indole nucleus under CuAAC conditions are not extensively documented in readily available literature, the electron-rich nature of the indole ring could potentially lead to coordination with the copper catalyst, which might influence the reaction rate. Additionally, degradation of the indole ring under harsh oxidative conditions is a possibility, though standard CuAAC conditions are generally mild.

Q5: How can I monitor the progress of my CuAAC reaction?

A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the consumption of the starting materials (this compound and the alkyne) and the formation of the triazole product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can provide more quantitative and detailed analysis of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II))- Ensure you are using fresh sodium ascorbate solution. - Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Increase the amount of sodium ascorbate.
Poor solubility of reactants- Try a different solvent system (e.g., DMF, DMSO, or mixtures with water). - Gentle heating may improve solubility and reaction rate.
Inefficient catalyst system- Add a copper-stabilizing ligand such as TBTA or THPTA. - Increase the catalyst loading.
Presence of Multiple Products (Side Reactions) Oxidative homocoupling of the alkyne (Glaser coupling)- Increase the concentration of the reducing agent (sodium ascorbate). - Thoroughly degas all solutions and maintain an inert atmosphere.
Potential degradation of the indole ring- Ensure the reaction pH is within a neutral to slightly basic range (pH 7-8). - Avoid excessively high temperatures or prolonged reaction times.
Incomplete Reaction Insufficient reaction time or temperature- Allow the reaction to run for a longer period. - Gently heat the reaction mixture (e.g., to 40-50 °C).
Stoichiometry imbalance- Ensure an equimolar ratio or a slight excess of one reactant (typically the less precious one).
Difficulty in Product Purification Residual copper catalyst- Wash the crude product with an aqueous solution of a chelating agent like EDTA. - Pass the product solution through a short plug of silica gel.

Experimental Protocols

Below are generalized experimental protocols for a CuAAC reaction with this compound. These should be considered as starting points and may require optimization for specific alkyne substrates.

Protocol 1: Standard Conditions with In Situ Catalyst Generation

This protocol is suitable for a wide range of alkynes.

Materials:

  • This compound

  • Terminal Alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized Water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Accelerated Reaction in Aqueous Media

This protocol is ideal for water-soluble substrates or bioconjugation applications.

Materials:

  • This compound

  • Terminal Alkyne

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate Buffer (pH 7.4)

Procedure:

  • Dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in the phosphate buffer. A co-solvent such as DMSO or DMF may be used if solubility is an issue.

  • Prepare a premixed solution of CuSO₄·5H₂O (0.05-0.1 eq.) and THPTA (0.25-0.5 eq.) in water.

  • Prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 eq.).

  • To the stirred solution of the azide and alkyne, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction at room temperature and monitor by TLC or HPLC.

  • Work-up and purification will depend on the nature of the product. For small molecules, extraction as described in Protocol 1 may be suitable. For biomolecules, purification may involve size-exclusion chromatography or dialysis.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for CuAAC reactions. Note that optimal conditions will vary depending on the specific alkyne substrate.

Table 1: Typical Copper Source and Ligand Concentrations

Copper Source Typical Molar Equiv. Ligand Typical Molar Equiv.
CuSO₄·5H₂O0.01 - 0.1TBTA0.05 - 0.2
CuI0.01 - 0.1THPTA0.1 - 0.5
CuBr0.01 - 0.1Bathophenanthroline0.05 - 0.2
Metallic CopperExcessNone-

Table 2: Common Solvents and Temperature Ranges

Solvent System Typical Temperature (°C) Notes
t-BuOH / H₂O (1:1)25 - 40Good for a wide range of substrates.
DMF or DMSO25 - 60Useful for poorly soluble reactants.
H₂O (with water-soluble ligand)25Ideal for bioconjugation.
THF25 - 50Common organic solvent for CuAAC.

Visualizing the CuAAC Workflow

A general workflow for setting up and monitoring a CuAAC reaction is depicted below.

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Alkyne C Combine Reactants and Catalyst A->C B Prepare Catalyst Solution (e.g., CuSO4 + NaAsc) B->C D Monitor Progress (TLC/HPLC) C->D E Quench Reaction & Extract Product D->E Completion F Purify by Chromatography E->F G Characterize Product (NMR, MS) F->G Troubleshooting_Tree Start Reaction Issue? NoProduct Low or No Product Start->NoProduct SideProducts Side Products Observed Start->SideProducts Incomplete Incomplete Reaction Start->Incomplete CheckCatalyst Is Catalyst Active? NoProduct->CheckCatalyst CheckReducing Sufficient Reducing Agent? SideProducts->CheckReducing CheckTimeTemp Sufficient Time/Temp? Incomplete->CheckTimeTemp CheckSolubility Are Reactants Soluble? CheckCatalyst->CheckSolubility Yes Degas Degas Solvents & Use Inert Atmosphere CheckCatalyst->Degas No AddLigand Add Ligand (e.g., TBTA) CheckSolubility->AddLigand Yes ChangeSolvent Change Solvent (e.g., DMF, DMSO) CheckSolubility->ChangeSolvent No CheckOxygen Reaction Open to Air? CheckReducing->CheckOxygen Yes IncreaseAscorbate Increase Sodium Ascorbate CheckReducing->IncreaseAscorbate No InertAtmosphere Run Under N2 or Ar CheckOxygen->InertAtmosphere Yes CheckStoichiometry Correct Stoichiometry? CheckTimeTemp->CheckStoichiometry Yes IncreaseTimeTemp Increase Reaction Time or Temperature CheckTimeTemp->IncreaseTimeTemp No VerifyStoichiometry Verify Reactant Equivalents CheckStoichiometry->VerifyStoichiometry No

References

minimizing cytotoxicity of copper catalysts in 5-Azidoindole labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of copper catalysts during 5-azidoindole labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during copper-catalyzed this compound labeling in live cells.

Problem Potential Cause Suggested Solution
High Cell Death or Low Viability Post-Labeling Copper-Induced Cytotoxicity: The Cu(I) catalyst is generating reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][2][3]1. Reduce Copper Concentration: Lower the final concentration of the copper catalyst. While this may slow the reaction, it directly reduces toxicity.[1][4] 2. Use a Copper Chelating Ligand: Add a copper-stabilizing ligand such as THPTA, BTTAA, or L-histidine to the reaction mixture.[5][6][7] These ligands protect cells from ROS and can accelerate the reaction, allowing for lower copper concentrations.[1][8] 3. Optimize Ligand-to-Copper Ratio: A 5:1 ligand-to-copper ratio is often effective at preserving cell viability.[7]
Weak or No Fluorescent Signal Inefficient Click Reaction: The concentration of the copper catalyst may be too low, or the reaction time may be too short.1. Increase Catalyst Concentration (with caution): If viability is high, cautiously increase the copper concentration. 2. Increase Reaction Time: Extend the incubation period for the click reaction. 3. Use a Chelating Azide: Employ a this compound derivative with a copper-chelating moiety to increase the effective local copper concentration at the reaction site.[1][4][9] 4. Use an Accelerating Ligand: Ligands like THPTA not only reduce toxicity but also increase the reaction rate.[4][10]
High Background Fluorescence Non-specific Staining: The fluorescent probe may be binding non-specifically to cellular components.1. Improve Washing Steps: Increase the number and duration of wash steps after the click labeling procedure. 2. Reduce Probe Concentration: Titrate the concentration of the alkyne-fluorophore to the lowest effective concentration.
Inconsistent Results Between Experiments Reagent Instability: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. The reducing agent (e.g., sodium ascorbate) may have degraded.1. Prepare Fresh Reagents: Always use freshly prepared solutions of the copper catalyst and sodium ascorbate.[11] 2. Use a Protective Ligand: Ligands can help stabilize the Cu(I) oxidation state.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of copper catalyst cytotoxicity in live-cell labeling?

A1: The primary cause of cytotoxicity is the generation of reactive oxygen species (ROS) by the Cu(I) catalyst.[1] This leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways.[2][3][12]

Q2: How can I reduce copper-induced cytotoxicity without compromising my labeling efficiency?

A2: The most effective strategy is to use a copper-chelating ligand. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), and L-histidine can significantly reduce cytotoxicity.[5][6] These ligands not only protect cells by sequestering the copper ion but also accelerate the click reaction, allowing you to use lower, less toxic concentrations of copper while maintaining high labeling efficiency.[1][4][8]

Q3: What are the optimal concentrations for the copper catalyst and ligand?

A3: Optimal concentrations can be cell-type dependent and should be empirically determined. However, a good starting point for live-cell labeling is a copper concentration in the range of 10-50 µM.[1] It is highly recommended to use a ligand-to-copper ratio of 5:1 to ensure cell viability.[7]

Q4: Are there alternatives to copper-catalyzed click chemistry for this compound labeling?

A4: Yes, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative.[13] This method utilizes a strained cyclooctyne derivative that reacts with the azide without the need for a metal catalyst, thereby eliminating copper-induced cytotoxicity.[14][15] However, the reaction kinetics of SPAAC are generally slower than the copper-catalyzed version.[1]

Q5: How can I assess the cytotoxicity of my labeling conditions?

A5: Standard cell viability assays such as the MTT assay, which measures mitochondrial activity, can be used to quantify cell health after labeling.[5][16][17] Additionally, morphological changes indicative of toxicity, such as cell rounding or detachment, can be monitored using light microscopy.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for minimizing copper catalyst cytotoxicity.

Table 1: Recommended Reagent Concentrations for Live-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ReagentRecommended Starting ConcentrationNotes
Copper(II) Sulfate (CuSO₄)10 - 100 µMShould be optimized for your cell line. Lower concentrations reduce toxicity.[1][4]
Copper-chelating Ligand (e.g., THPTA)50 - 500 µMA 5:1 ligand-to-copper ratio is recommended for cell protection.[7]
Sodium Ascorbate2.5 mMUsed to reduce Cu(II) to the active Cu(I) state. Prepare fresh.[18]
This compound10 - 100 µMConcentration depends on the specific probe and experimental goals.
Alkyne-Fluorophore1 - 10 µMTitrate to the lowest concentration that gives a sufficient signal.

Table 2: Comparison of Strategies to Mitigate Copper Cytotoxicity

StrategyPrincipleAdvantagesDisadvantages
Use of Chelating Ligands (e.g., THPTA, BTTAA) Sequester copper ions to prevent ROS formation and accelerate the reaction.[1][8]Reduces cytotoxicity, increases reaction rate, allows for lower copper concentrations.[7][10]Requires an additional reagent and optimization of the ligand-to-copper ratio.
Use of Chelating Azides An azide with a built-in chelating group increases the effective local copper concentration.[4][9]Enhances reaction rates at lower overall copper concentrations, improving biocompatibility.[1]Requires synthesis of a specialized azide probe.
Copper-Free Click Chemistry (SPAAC) Utilizes a strained alkyne that reacts with the azide without a catalyst.[13]Completely eliminates copper-induced cytotoxicity.[15]Generally has slower reaction kinetics than CuAAC.[1] Requires a bulkier cyclooctyne-fluorophore.

Experimental Protocols

Protocol 1: Assessing Copper Catalyst Cytotoxicity using MTT Assay

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Treatment: Prepare a serial dilution of your copper catalyst (e.g., CuSO₄) with and without your chosen ligand (e.g., THPTA) in cell culture medium. Also include a vehicle control (medium only).

  • Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 1-2 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: General Live-Cell this compound Labeling with a Copper Catalyst

  • Metabolic Labeling: Incubate cells with the desired concentration of this compound in culture medium for a predetermined period to allow for its incorporation into biomolecules.

  • Cell Washing: Wash the cells twice with pre-warmed DPBS to remove any unincorporated this compound.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in order:

    • DPBS

    • Copper-chelating ligand (e.g., THPTA, to a final concentration of 100 µM)

    • Alkyne-fluorophore (to a final concentration of 5 µM)

    • Copper(II) sulfate (to a final concentration of 20 µM)

    • Sodium ascorbate (from a fresh 100 mM stock, to a final concentration of 2.5 mM)

  • Labeling: Remove the DPBS from the cells and add the click reaction cocktail. Incubate for 5-30 minutes at room temperature, protected from light.

  • Final Washing: Wash the cells three times with DPBS.

  • Imaging: Proceed with live-cell imaging using fluorescence microscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis seed_cells Seed Cells in Plate metabolic_labeling Incubate with this compound seed_cells->metabolic_labeling wash1 Wash Cells (x2) metabolic_labeling->wash1 add_cocktail Add Cocktail to Cells wash1->add_cocktail prepare_cocktail Prepare Fresh Click Cocktail (CuSO4, Ligand, Ascorbate, Alkyne-Dye) prepare_cocktail->add_cocktail incubate_click Incubate (5-30 min) add_cocktail->incubate_click wash2 Wash Cells (x3) incubate_click->wash2 image_cells Live-Cell Imaging wash2->image_cells cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) wash2->cytotoxicity_assay

Caption: Experimental workflow for this compound labeling and cytotoxicity assessment.

troubleshooting_flowchart cluster_solutions_viability Toxicity Solutions cluster_solutions_signal Signal Solutions start Start Labeling Experiment check_viability Assess Cell Viability start->check_viability high_viability Viability is High check_viability->high_viability > 90% low_viability Viability is Low check_viability->low_viability < 90% check_signal Check Fluorescent Signal high_viability->check_signal solution_v1 Reduce [Cu] low_viability->solution_v1 solution_v2 Add/Increase [Ligand] low_viability->solution_v2 solution_v3 Switch to Copper-Free Method low_viability->solution_v3 strong_signal Signal is Strong check_signal->strong_signal Yes weak_signal Signal is Weak/Absent check_signal->weak_signal No success Experiment Successful strong_signal->success solution_s1 Increase Reaction Time weak_signal->solution_s1 solution_s2 Cautiously Increase [Cu] weak_signal->solution_s2 solution_s3 Use Accelerating Ligand weak_signal->solution_s3 solution_v1->start solution_v2->start solution_v3->start solution_s1->start solution_s2->start solution_s3->start

Caption: Troubleshooting flowchart for copper-catalyzed cell labeling.

signaling_pathway cluster_stimulus Stimulus cluster_stress Cellular Stress cluster_response Cellular Response Cu Excess Intracellular Cu(I) ROS Reactive Oxygen Species (ROS) Generation Cu->ROS ER_Stress ER Stress Cu->ER_Stress TNFR1_Pathway TNF-R1 Pathway (Caspase-8) Cu->TNFR1_Pathway OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Damage Protein Damage OxidativeStress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation OxidativeStress->Lipid_Peroxidation Mitochondrial_Pathway Mitochondrial Apoptosis (Bax/Bcl-2, Cytochrome c) OxidativeStress->Mitochondrial_Pathway Apoptosis Apoptosis / Cell Death Mitochondrial_Pathway->Apoptosis TNFR1_Pathway->Apoptosis

Caption: Signaling pathways activated by copper-induced cytotoxicity.

References

improving the efficiency of 5-Azidoindole click reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 5-Azidoindole click reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a copper-catalyzed this compound click reaction?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction. The reaction involves the formation of a stable triazole linkage between an azide (in this case, this compound) and a terminal alkyne. The catalytic cycle, which is significantly accelerated by the copper(I) catalyst, proceeds through a series of intermediates to yield the 1,4-disubstituted triazole as the major product.[1][2][3]

Q2: Which copper source is best for my reaction?

While commercial sources of copper(I), such as cuprous bromide (CuBr) or cuprous iodide (CuI), can be used, it is often more effective to generate Cu(I) in situ.[2] This is typically achieved by using a combination of a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate.[2][3] This method ensures a constant supply of the active Cu(I) catalyst throughout the reaction.

Q3: Why is a ligand necessary in my click reaction?

Although the reaction can proceed without a ligand, the use of a chelating ligand is highly recommended for several reasons:[4]

  • Reaction Acceleration: Ligands can significantly increase the rate of the CuAAC reaction.[5]

  • Catalyst Stabilization: Ligands protect the Cu(I) catalytic species from oxidation to the inactive Cu(II) state and prevent catalyst disproportionation.[1][6]

  • Improved Solubility: Some ligands can help to solubilize the copper catalyst in the reaction medium.

  • Protection of Biomolecules: In bioconjugation reactions, ligands can sequester the copper ions, reducing potential damage to sensitive biomolecules.[7]

Q4: What are the most common solvents for this reaction?

A wide variety of solvents can be used for this compound click reactions, and the optimal choice depends on the solubility of the reactants. Common solvents include polar aprotic solvents like THF, DMSO, DMF, and acetonitrile, as well as mixtures of these with water.[8] For bioconjugation applications, aqueous buffer systems are frequently employed.[9][10] It is important to note that acetonitrile should be used with caution as it can coordinate to Cu(I) and potentially inhibit the reaction.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst (Oxidation of Cu(I) to Cu(II)).2. Insufficient catalyst concentration.3. Poor solubility of reactants.4. Presence of impurities that inhibit the catalyst.5. Incorrect stoichiometry of reactants.1. Degas solvents and use an inert atmosphere (e.g., nitrogen or argon). Ensure fresh reducing agent (e.g., sodium ascorbate) is used.2. Increase the concentration of the copper catalyst and ligand.3. Try a different solvent or a co-solvent system (e.g., DMF/water, THF/water).[11]4. Purify starting materials. Ensure no chelating agents are present that could sequester the copper.5. Use a slight excess of the alkyne partner.
Slow Reaction Rate 1. Suboptimal temperature.2. Low catalyst efficiency.3. Low concentration of reactants.1. Gently heat the reaction mixture (e.g., to 40-60 °C), especially for sterically hindered substrates.[12]2. Add a suitable ligand (e.g., THPTA, TBTA) to accelerate the reaction.[2][9] Optimize the copper-to-ligand ratio.3. Increase the concentration of the azide and alkyne.
Formation of Side Products (e.g., Alkyne Homocoupling) 1. Excess of Cu(I) catalyst.2. Presence of oxygen.1. Use a slight excess of the reducing agent to prevent the accumulation of oxidative species.[3]2. Thoroughly degas the reaction mixture and maintain an inert atmosphere.
Reaction Mixture is a Precipitate/Turbid 1. Insoluble copper(I) species.2. Poor solubility of the product.1. This is not necessarily an indication of a failed reaction. Copper(I) compounds can be insoluble in aqueous mixtures.[11] The reaction may still proceed. Ensure adequate stirring.2. If the product is precipitating, the reaction may be complete. Analyze the precipitate.
Inconsistent Results/Lack of Reproducibility 1. Purity of starting materials.2. Inconsistent preparation of catalyst solution.3. Variations in reaction setup (e.g., exposure to air).1. Ensure the purity of the this compound and the alkyne partner.2. Prepare fresh solutions of the copper salt and reducing agent for each experiment.[12]3. Standardize the reaction setup, including degassing procedures and the order of reagent addition.

Experimental Protocols

General Protocol for a Small-Scale this compound Click Reaction

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., DMF/water 1:1)

Procedure:

  • In a reaction vial, dissolve the this compound (1 equivalent) and the alkyne (1.1 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and the ligand (0.1-0.5 equivalents) in water.

  • Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction can be gently heated if it proceeds slowly.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction or chromatography.

Protocol for Bioconjugation with this compound

This protocol is adapted for labeling biomolecules in an aqueous environment.

Materials:

  • Azide-functionalized biomolecule (e.g., protein with incorporated this compound)

  • Alkyne-labeled probe

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of the alkyne-labeled probe in DMSO or water.

  • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

  • Prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).[13]

  • In a microcentrifuge tube, combine the azide-functionalized biomolecule in PBS.

  • Add the alkyne-labeled probe to the desired final concentration.

  • Add the THPTA solution, followed by the CuSO₄ solution, and mix gently.[6]

  • Initiate the reaction by adding the sodium ascorbate solution.[6]

  • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[6]

  • The labeled biomolecule can then be purified using methods like size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Data Presentation

Table 1: Recommended Reagent Concentrations for Optimal Click Reactions

ReagentGeneral Organic SynthesisBioconjugation
Copper(II) Sulfate 1-10 mol%50-100 µM
Sodium Ascorbate 10-50 mol%1-5 mM
Ligand (e.g., THPTA) 1-10 mol%250-500 µM (at least 5 eq. to Cu)[10]
This compound 1 equivalentDependent on biomolecule concentration
Alkyne 1.05-1.2 equivalentsExcess (e.g., 10-50 equivalents)

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azidoindole This compound Triazole 1,4-Disubstituted Triazole Azidoindole->Triazole Alkyne Terminal Alkyne Alkyne->Triazole CuSO4 CuSO4 (Cu II) CuI Cu (I) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Active_Catalyst [L-Cu(I)] Complex CuI->Active_Catalyst Ligand Ligand (e.g., THPTA) Ligand->Active_Catalyst Active_Catalyst->Triazole Catalyzes Cycloaddition

Caption: General workflow of a copper-catalyzed this compound click reaction.

G Start Reaction Issue (Low Yield/Slow Rate) Check_Catalyst Is the Catalyst System Optimized? Start->Check_Catalyst Check_Solubility Are Reactants Soluble? Start->Check_Solubility Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Solution_Catalyst Degas Solvents Use Fresh Reducing Agent Add/Optimize Ligand Check_Catalyst->Solution_Catalyst Solution_Solubility Change Solvent/Co-solvent (e.g., DMF/H2O, THF/H2O) Check_Solubility->Solution_Solubility Solution_Conditions Increase Reactant Concentration Gently Heat Reaction Check_Conditions->Solution_Conditions End Improved Reaction Efficiency Solution_Catalyst->End Solution_Solubility->End Solution_Conditions->End

Caption: Troubleshooting workflow for inefficient this compound click reactions.

References

troubleshooting low labeling efficiency with 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with 5-Azidoindole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical compound containing an azide functional group attached to an indole scaffold. It is commonly used as a molecular probe in bioconjugation reactions, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction allows for the specific and efficient labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, for various applications including target identification, imaging, and diagnostics.

Q2: What are the main reasons for low labeling efficiency with this compound?

Low labeling efficiency in this compound-based click chemistry reactions can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, or reducing agent can significantly hinder the reaction rate.

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

  • Ligand Issues: The choice and concentration of the copper-chelating ligand are critical for catalyst stability and reaction efficiency.

  • Poor Quality or Degradation of Reagents: this compound, particularly derivatives with electron-donating groups, can be unstable.[1] Similarly, the alkyne-modified biomolecule or other reagents may have degraded.

  • Issues with the Biological Substrate: The alkyne handle on the biomolecule may be inaccessible, or the substrate itself might interfere with the catalyst.[2]

  • Presence of Inhibitors: Components in the reaction buffer, such as chelators (e.g., EDTA) or thiols, can sequester the copper catalyst.

Q3: How can I improve the stability of this compound?

The stability of azidoindoles can be a concern. N-electron withdrawing group (EWG)-substituted azidoindoles have been shown to be more stable and easier to handle than those with N-electron donating groups (EDG).[1] For sensitive derivatives, it is recommended to prepare them fresh or store them under an inert atmosphere at low temperatures. When possible, opt for more stable this compound derivatives for your experiments.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Recommendation Quantitative Guidance
Catalyst (Cu(I)) Oxidation Ensure all aqueous solutions are freshly prepared and deoxygenated. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Increase the concentration of the reducing agent (sodium ascorbate).Sodium ascorbate concentration should be in the range of 1-5 mM.[3]
Incorrect Reagent Concentrations Optimize the concentrations of all reaction components. Perform a small-scale model reaction with a simple alkyne (e.g., propargyl alcohol) to confirm the activity of your reagents.[2]See Table 1 for recommended concentration ranges.
Poor Reagent Quality Use high-purity reagents. If possible, verify the integrity of your this compound and alkyne-modified biomolecule.N/A
Inaccessible Alkyne Handle For biomolecules, the alkyne group might be buried within the folded structure. Try performing the reaction under denaturing or solvating conditions.Add up to 10% DMSO, DMF, or NMP as a co-solvent.[4]
Problem 2: Reaction Starts but Does Not Go to Completion
Possible Cause Recommendation Quantitative Guidance
Insufficient Reducing Agent The reducing agent (sodium ascorbate) is consumed over time, especially in the presence of oxygen. Add a fresh aliquot of sodium ascorbate during the reaction.A second addition of sodium ascorbate to a final concentration of 1-5 mM can be beneficial.
Catalyst Sequestration Components of your biological sample (e.g., certain amino acid side chains) might be chelating the copper catalyst.[2]Increase the copper concentration or add a sacrificial metal like Zn(II) to occupy chelating sites.[4]
Ligand Degradation Some ligands can be susceptible to degradation under reaction conditions.Ensure the ligand is of high quality and from a reliable source.

Data Presentation: Recommended Reaction Conditions for CuAAC

Table 1: Optimized Concentration Ranges for CuAAC Bioconjugation

ReagentRecommended ConcentrationNotes
Biomolecule-Alkyne > 2 µMHigher concentrations generally lead to faster reactions.[2]
This compound 2-fold excess over alkyneA higher excess may be needed for very low alkyne concentrations.[2]
Copper(II) Sulfate (CuSO₄) 50 - 100 µMHigher concentrations up to 500 µM have been used without compromising cell viability in some systems.[3][5]
Copper Ligand (e.g., THPTA) 5:1 ratio to CopperExcess ligand is well-tolerated and can protect biomolecules from oxidative damage.[3][4]
Sodium Ascorbate 1 - 5 mMShould be prepared fresh.
Aminoguanidine (optional) 5 mMCan help prevent oxidative damage to biomolecules.[2]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound

This protocol is a starting point and may require optimization for your specific protein and this compound derivative.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)

  • This compound stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution in water

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution in water

  • Sodium ascorbate stock solution in water (prepare fresh)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture in the following order: a. Add the alkyne-modified protein to the buffer to achieve a final concentration of 25 µM. b. Add the this compound stock solution to a final concentration of 50 µM. c. Prepare a premixed solution of CuSO₄ and THPTA ligand. Add this to the reaction mixture to achieve final concentrations of 100 µM CuSO₄ and 500 µM THPTA. d. To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Gently mix the reaction by inverting the tube several times.

  • Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent this compound derivative.

  • After the incubation, the labeled protein is ready for downstream purification and analysis. Purification methods may include size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.

Protocol 2: Small-Scale Test Reaction to Troubleshoot Reagent Activity

This protocol uses a simple alkyne and a fluorogenic azide to quickly test the efficiency of your catalyst system.

Materials:

  • Propargyl alcohol (model alkyne)

  • A fluorogenic azide (e.g., coumarin azide) stock solution in DMSO

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution in water

  • THPTA ligand stock solution in water

  • Sodium ascorbate stock solution in water (prepare fresh)

  • Fluorometer or plate reader

Procedure:

  • In a microcentrifuge tube, combine the following: a. 446 µL of a 560 µM solution of propargyl alcohol in buffer. b. 10 µL of a 5 mM stock solution of the fluorogenic azide. c. A premixed solution of 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. d. 25 µL of a 100 mM sodium ascorbate stock solution to initiate the reaction.

  • Mix gently and incubate at room temperature for 1 hour.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your fluorogenic azide. A significant increase in fluorescence compared to a no-catalyst control indicates that your catalyst system is active.

Visualizations

Troubleshooting_Flowchart start Low Labeling Efficiency q1 Is the reaction completely failing? start->q1 a1_yes Yes q1->a1_yes a1_no No, some product is formed q1->a1_no check_reagents Check Reagent Activity (Protocol 2) a1_yes->check_reagents incomplete_reaction Incomplete Reaction a1_no->incomplete_reaction reagents_ok Reagents are active? check_reagents->reagents_ok reagents_ok_yes Yes reagents_ok->reagents_ok_yes reagents_ok_no No reagents_ok->reagents_ok_no check_conditions Review Reaction Conditions: - pH of buffer - Presence of inhibitors (EDTA, thiols) - Substrate integrity reagents_ok_yes->check_conditions replace_reagents Replace faulty reagent: - this compound - Copper Source - Ligand - Reducing Agent reagents_ok_no->replace_reagents success Problem Solved replace_reagents->success optimize_conditions Optimize Reaction Conditions (Table 1) check_conditions->optimize_conditions optimize_conditions->success check_time_oxygen - Extend reaction time - Ensure deoxygenated solutions - Add more reducing agent incomplete_reaction->check_time_oxygen still_low Efficiency still low? check_time_oxygen->still_low still_low_yes Yes still_low->still_low_yes still_low_no No still_low->still_low_no increase_catalyst Increase catalyst/ligand concentration Consider substrate inhibition still_low_yes->increase_catalyst still_low_no->success increase_catalyst->optimize_conditions

Caption: Troubleshooting flowchart for low labeling efficiency with this compound.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_protein Prepare Alkyne- modified Protein mix_reagents Combine Protein, Buffer, and this compound prep_protein->mix_reagents prep_azidoindole Prepare this compound Stock (DMSO) prep_azidoindole->mix_reagents prep_cu Prepare CuSO4 Stock (H2O) premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Stock (H2O) prep_ligand->premix_catalyst prep_ascorbate Prepare Fresh Sodium Ascorbate (H2O) add_catalyst Add Catalyst Mix to Reaction mix_reagents->add_catalyst premix_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (1-2 hours) initiate->incubate purify Purify Labeled Protein incubate->purify analyze Analyze Product (SDS-PAGE, MS, etc.) purify->analyze

Caption: Experimental workflow for a typical this compound labeling experiment.

Signaling_Pathway extracellular Extracellular Space membrane Plasma Membrane cytoplasm Cytoplasm nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP6 LRP6 Co-receptor LRP6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Probe {this compound Probe (Alkyne-modified)} Probe->Destruction_Complex identifies binding partners within the complex

Caption: Use of a this compound probe in the Wnt signaling pathway for target identification.

References

Technical Support Center: 5-Azidoindole Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Azidoindole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation and metabolic labeling experiments. Our goal is to help you minimize off-target labeling and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical probe that contains an indole moiety and an azide group. It is often used in metabolic labeling experiments where it can be incorporated into biomolecules. The azide group serves as a "handle" for subsequent detection and modification via bioorthogonal chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."[1][2] This allows for the visualization and identification of specific biomolecules in complex biological systems.[3][4][5]

Q2: What are the potential causes of off-target labeling with this compound?

Off-target labeling with this compound can arise from several factors:

  • Non-specific binding of the indole moiety: The indole ring, being an electron-rich aromatic system, can participate in non-covalent interactions (e.g., hydrophobic interactions, π-stacking) with proteins and other biomolecules, leading to background signal.[6][7]

  • Side reactions of the azide group: While relatively bioorthogonal, the azide group can undergo side reactions under certain conditions. For instance, it can be reduced to an amine, especially in the presence of certain reducing agents or cellular enzymes.[8][9] Additionally, aryl azides can be photoreactive and form highly reactive nitrenes upon exposure to UV light, which can then react non-specifically with nearby molecules.[10][11][12]

  • Issues with the click chemistry reaction: The CuAAC reaction itself can contribute to off-target labeling. Excess copper catalyst can lead to the formation of reactive oxygen species (ROS), which can damage biomolecules. Furthermore, the alkyne-containing detection reagent may exhibit non-specific binding to cellular components.[13]

Q3: I am observing high background fluorescence in my imaging experiment. How can I reduce it?

High background fluorescence is a common issue. Here are several strategies to mitigate it:

  • Optimize this compound concentration: Use the lowest concentration of this compound that still provides a detectable on-target signal. Titrating the concentration is crucial for each cell type and experimental setup.

  • Thorough washing: Increase the number and duration of washing steps after incubation with this compound and after the click reaction to remove unbound probe and detection reagents.

  • Use a blocking agent: Pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.

  • Include proper controls: Always run a control experiment where the cells are not treated with this compound but are subjected to the same click reaction and imaging conditions. This will help you to determine the level of background fluorescence originating from the detection reagent and other sources.

  • Quench excess probe: After the desired labeling time, consider using a quenching reagent to react with any remaining unbound this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in no-azide control Non-specific binding of the alkyne-fluorophore.- Reduce the concentration of the alkyne-fluorophore. - Increase the stringency of the wash steps after the click reaction. - Consider using a different fluorophore with lower non-specific binding properties.
Weak on-target signal - Insufficient incorporation of this compound. - Inefficient click reaction.- Increase the incubation time or concentration of this compound. - Ensure the click reaction components (copper, ligand, reducing agent) are fresh and at the correct concentrations. - Optimize the click reaction time and temperature.
High background in all samples - Non-specific binding of this compound. - Cellular autofluorescence.- Titrate down the concentration of this compound. - Include a blocking step with BSA before adding the probe. - Image a sample that has not been treated with any reagents to assess the level of autofluorescence and adjust imaging settings accordingly.
Inconsistent results between experiments - Variability in cell culture conditions. - Inconsistent timing of experimental steps. - Degradation of reagents.- Standardize cell seeding density, growth media, and treatment conditions. - Follow a strict and consistent experimental timeline. - Aliquot and store reagents properly to avoid repeated freeze-thaw cycles.

Quantitative Data on Labeling Specificity

Condition This compound Concentration Alkyne-Fluorophore Concentration On-Target Signal (Arbitrary Units) Off-Target Signal (Arbitrary Units) Signal-to-Noise Ratio
Initial 100 µM50 µM15005003.0
Optimized 25 µM10 µM120010012.0

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: General Metabolic Labeling and Click Chemistry Detection
  • Cell Culture and Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 25-100 µM).

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period (e.g., 4-24 hours) under normal culture conditions.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail. For a 1 mL reaction, mix:

      • 10 µL of 100 mM CuSO4

      • 20 µL of 100 mM THPTA ligand

      • 10 µL of 500 mM sodium ascorbate (freshly prepared)

      • 1-5 µL of 10 mM alkyne-fluorophore in DMSO

      • Adjust the final volume to 1 mL with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS containing 0.05% Tween-20.

  • Imaging:

    • Add mounting medium with DAPI for nuclear counterstaining.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Control Experiment for Assessing Off-Target Labeling

To assess the level of off-target labeling from the alkyne-fluorophore and the click reaction components, it is essential to perform a "no-azide" control.

  • Follow the exact same procedure as in Protocol 1, but in the metabolic labeling step, use a vehicle control (e.g., DMSO) instead of this compound.

  • Compare the fluorescence signal in the control sample to the signal in the this compound-treated sample. The signal in the control sample represents the background or off-target labeling.

Visualizing Workflows and Relationships

Experimental Workflow for this compound Labeling

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_detection Detection cluster_analysis Analysis cell_culture Cell Culture incubation Incubate with This compound cell_culture->incubation Add Probe probe_prep Prepare this compound probe_prep->incubation fix_perm Fix & Permeabilize incubation->fix_perm After Incubation click_reaction Click Reaction with Alkyne-Fluorophore fix_perm->click_reaction wash Wash click_reaction->wash imaging Fluorescence Imaging wash->imaging

Caption: General workflow for metabolic labeling with this compound.

Troubleshooting Logic for High Background Signal

troubleshooting_workflow action_node action_node start_node High Background Signal Observed control_check Is background high in 'no-azide' control? start_node->control_check fluorophore_issue Non-specific binding of alkyne-fluorophore control_check->fluorophore_issue Yes probe_issue Non-specific binding of this compound control_check->probe_issue No action1 Reduce alkyne-fluorophore conc. fluorophore_issue->action1 action2 Increase wash stringency fluorophore_issue->action2 action3 Reduce this compound conc. probe_issue->action3 action4 Add blocking step (BSA) probe_issue->action4

Caption: Decision tree for troubleshooting high background signals.

On-Target vs. Off-Target Reactions

reaction_pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways A This compound B Metabolic Incorporation into Biomolecule A->B F Unbound this compound A->F C Azide-labeled Biomolecule B->C D Click Reaction (Alkyne-Fluorophore) C->D E Specific Signal D->E G Non-specific Binding (Hydrophobic/π-stacking) F->G H Background Signal G->H I Alkyne-Fluorophore J Non-specific Binding to Cellular Components I->J J->H

Caption: Comparison of on-target and potential off-target pathways.

References

dealing with poor solubility of 5-Azidoindole probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of 5-Azidoindole probes. These resources are intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Poor Solubility of this compound Probe

This guide provides a systematic approach to address the poor solubility of this compound probes during experimental procedures.

1. Initial Solvent Selection and Preparation of Stock Solution

The first step is to select an appropriate organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common starting point for indole-containing compounds.

Recommended Solvents:

  • Primary: Dimethyl sulfoxide (DMSO)

  • Secondary: N,N-Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF)

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Weigh out a small, precise amount of the this compound probe.

  • Add the primary recommended solvent (e.g., DMSO) in small increments to the probe.

  • After each addition, vortex or sonicate the mixture for 2-5 minutes to facilitate dissolution.

  • Continue adding the solvent until the probe is completely dissolved, noting the final concentration.

  • If the probe does not dissolve in the primary solvent at the desired concentration, repeat the process with a secondary solvent.

  • Store the stock solution in a tightly sealed container, protected from light, at -20°C or -80°C.

2. Addressing Precipitation in Aqueous Buffers

A common issue is the precipitation of the probe when the organic stock solution is diluted into an aqueous experimental buffer. The following steps can help mitigate this problem.

Experimental Protocol: Dilution into Aqueous Buffer

  • Before adding the probe, ensure all components of the aqueous buffer are fully dissolved and the solution is well-mixed.

  • Warm the aqueous buffer to the experimental temperature.

  • Add the this compound probe stock solution directly to the final experimental buffer with vigorous stirring or vortexing. Avoid creating an intermediate high-concentration aqueous solution.[1]

  • The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer should be kept to a minimum, typically below 1%, as higher concentrations can affect biological experiments.

3. Advanced Troubleshooting: Use of Co-solvents and Excipients

If the probe continues to precipitate, the use of co-solvents or solubility-enhancing excipients may be necessary.

Experimental Protocol: Small-Scale Solubility Testing with Co-solvents

  • Prepare several small-volume aliquots of your experimental buffer.

  • To each aliquot, add a different co-solvent at a low final concentration (e.g., 1-5%). Potential co-solvents include ethanol, methanol, or propylene glycol.[2]

  • Add the this compound probe stock solution to each of these co-solvent-containing buffers.

  • Visually inspect for any precipitation immediately and after a set incubation period at the experimental temperature.

  • Select the co-solvent that provides the best solubility without adversely affecting the experimental assay.

Data Presentation: Solubility of this compound Probes in Various Solvents

The following table should be used as a template to experimentally determine the solubility of your specific this compound probe.

Solvent SystemTemperature (°C)Maximum Achievable Concentration (mM)Observations
Pure Solvents
DMSO25User-determined
DMF25User-determined
Ethanol25User-determined
Aqueous Buffer with Co-solvents
1% DMSO in PBS37User-determined
5% Ethanol in PBS37User-determined
5% Propylene Glycol in PBS37User-determined

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving a this compound probe?

A1: Based on the general solubility of indole-containing compounds, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[3]

Q2: My this compound probe dissolves in DMSO but precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue known as "crashing out." To minimize this, add the DMSO stock solution directly to the final, complete aqueous buffer while vortexing or stirring vigorously.[1] The presence of proteins or other macromolecules in the final buffer can help to stabilize the probe and keep it in solution.[1] Also, ensure the final concentration of DMSO is as low as possible (ideally <1%).

Q3: Are there any solvents I should avoid when working with this compound probes?

A3: Yes. Due to the azide group, you should avoid using chlorinated solvents such as dichloromethane and chloroform.[4][5] Reactions with these solvents can potentially form explosive di- and tri-azidomethane.[4][5]

Q4: Can I heat the solution to help dissolve my this compound probe?

A4: Gentle warming can be attempted, but it should be done with caution. Organic azides can be thermally unstable. It is advisable to first try other methods like sonication and extended vortexing. If heating is necessary, use a water bath with a controlled temperature and do not exceed 40-50°C.

Q5: How can I determine the maximum soluble concentration of my probe in my experimental buffer?

A5: You can perform a small-scale solubility test. Prepare serial dilutions of your probe's stock solution in your experimental buffer. After a set incubation time under your experimental conditions, centrifuge the samples and measure the concentration of the probe in the supernatant, for example, by UV-Vis spectroscopy. The point at which the measured concentration plateaus indicates the maximum solubility.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poorly Soluble This compound Probe prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dissolved_stock Is the probe fully dissolved? prep_stock->dissolved_stock dilute_buffer Dilute Stock into Aqueous Buffer dissolved_stock->dilute_buffer Yes try_other_solvent Try Alternative Organic Solvent (e.g., DMF) dissolved_stock->try_other_solvent No precipitation_check Does the probe precipitate? dilute_buffer->precipitation_check co_solvent Add Co-solvent (e.g., Ethanol, PEG) to Buffer precipitation_check->co_solvent Yes success Proceed with Experiment precipitation_check->success No co_solvent->dilute_buffer failure Consider Probe Analogue or Formulation Change co_solvent->failure try_other_solvent->prep_stock

Caption: Troubleshooting workflow for addressing poor solubility of this compound probes.

G cluster_1 Impact of Probe Aggregation on Signaling Pathway Studies probe This compound Probe (Poorly Soluble) aggregation Probe Aggregation (Precipitation) probe->aggregation Low aqueous solubility target Intended Biological Target (e.g., Protein) probe->target Soluble fraction (low concentration) off_target Off-Target Effects aggregation->off_target Non-specific binding signal_pathway Signaling Pathway target->signal_pathway Intended interaction off_target->signal_pathway Unintended modulation false_negative False Negative/ Inaccurate Data signal_pathway->false_negative

References

Technical Support Center: Signal-to-Noise Optimization in 5-Azidoindole Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing 5-Azidoindole in fluorescence microscopy applications. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing signal-to-noise ratio (SNR) and achieving high-quality imaging results.

Introduction to this compound Labeling

This compound functions as a bioorthogonal chemical handle. By itself, it is not fluorescent. Its utility lies in the azide group, which allows for a highly specific and efficient covalent reaction with a fluorescent reporter molecule containing a terminal alkyne. This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," enables precise labeling of target molecules (proteins, lipids, etc.) that have been metabolically or synthetically incorporated with this compound.[1][2][3] The quality of the final fluorescent image depends on the efficiency of this reaction and the photophysical properties of the chosen fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

A1: this compound is a derivative of the amino acid tryptophan. It is used as a metabolic label that can be incorporated into proteins during synthesis. The key feature is its azide (-N₃) group, which is biologically inert but can react with an alkyne-modified fluorescent dye via click chemistry.[3] This allows for specific visualization of newly synthesized proteins or other target biomolecules without the need for large antibody complexes.

Q2: What is "click chemistry" in the context of this compound labeling?

A2: Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding. For this compound, the specific reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, a copper(I) catalyst facilitates the covalent bonding between the azide group on the this compound-labeled molecule and an alkyne group on a fluorescent probe, forming a stable triazole linkage.[3][4]

Q3: What are the most common causes of a low signal-to-noise ratio (SNR)?

A3: A low SNR can be caused by two main factors: weak signal or high background.

  • Weak Signal: This can result from inefficient incorporation of this compound, an incomplete click reaction, low abundance of the target molecule, or photobleaching of the fluorescent dye.[5][6]

  • High Background: This is often due to non-specific binding of the fluorescent probe, autofluorescence from the cells or medium, or insufficient washing steps.[5][7]

Q4: How do I choose the right fluorescent reporter dye?

A4: The choice of an alkyne-modified fluorescent reporter dye is critical. Key considerations include:

  • Brightness: A high quantum yield and extinction coefficient will provide a stronger signal.

  • Photostability: Choose dyes that are resistant to photobleaching, especially for long-term or super-resolution imaging.[8][9]

  • Wavelength: Select a dye with excitation and emission spectra that are compatible with your microscope's lasers and filters and that avoid the spectral regions where your sample has high autofluorescence (often in the blue and green channels).[10][11]

  • Size and Solubility: Smaller, water-soluble dyes often have better accessibility to the target molecule and lower non-specific binding.

Q5: What is photobleaching and how can I minimize it?

A5: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon exposure to excitation light.[8][12] To minimize it:

  • Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal.[12]

  • Minimize Exposure Time: Use the shortest possible exposure time and avoid unnecessarily prolonged imaging of the same area.[8]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.

  • Choose Photostable Dyes: Select fluorophores known for their high photostability.[9]

Q6: What is autofluorescence and how can I reduce it?

A6: Autofluorescence is the natural fluorescence emitted by certain biological structures (like mitochondria, lysosomes) or molecules (like NADH, flavins) within the cell.[10] To reduce its impact:

  • Use Red or Far-Red Dyes: Cellular autofluorescence is typically strongest in the blue and green regions of the spectrum. Using dyes that excite and emit in the red or far-red can significantly improve SNR.[11]

  • Spectral Unmixing: If your imaging software supports it, use spectral unmixing to computationally separate the specific signal from the broad autofluorescence spectrum.

  • Use Appropriate Fixatives: Glutaraldehyde fixation can increase autofluorescence; consider using formaldehyde instead.[10]

Troubleshooting Guide

Problem: High Background Fluorescence
QuestionPotential CausesRecommended Solutions
My entire image is bright and lacks contrast. What is the cause? 1. Autofluorescence: Endogenous fluorescence from cells or tissue.[10] 2. Media/Vessel Fluorescence: Phenol red in media or plastic-bottom dishes can fluoresce.[11] 3. Excess Probe: Too high a concentration of the alkyne-fluorophore.[7]1. Image in a spectral window with low autofluorescence (e.g., red/far-red).[11] 2. Image cells in phenol red-free medium or a specialized imaging buffer. Use glass-bottom dishes.[11] 3. Titrate the alkyne-fluorophore to find the lowest effective concentration. Increase the number and duration of wash steps post-labeling.[5][6]
I see bright, non-specific speckles or puncta in my image. 1. Probe Aggregation: The alkyne-fluorophore has precipitated. 2. Non-Specific Binding: The probe is binding to cellular components other than the target.[5][13]1. Centrifuge the fluorophore stock solution before use to pellet aggregates. 2. Increase the stringency of wash buffers (e.g., by adding a mild detergent like Tween-20). Ensure the blocking step (e.g., with BSA) is adequate.[5][7]
Problem: Weak or No Signal
QuestionPotential CausesRecommended Solutions
My signal is very dim or I can't see anything. 1. Inefficient Click Reaction: Suboptimal concentration of copper, reducing agent, or ligand.[4] 2. Incorrect Filters/Settings: Excitation or emission filters do not match the dye's spectra.[10] 3. Low Target Expression: The this compound-labeled molecule is not abundant. 4. Inefficient Permeabilization: The click reaction components cannot access the intracellular target.[7]1. Prepare the click reaction cocktail fresh each time. Optimize component concentrations. Ensure the reducing agent (e.g., sodium ascorbate) is not degraded. 2. Verify your microscope's filter and laser settings are optimal for your chosen fluorophore. 3. Confirm target expression using an alternative method if possible (e.g., Western blot). Increase the incubation time with this compound if applicable. 4. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin).[5]
My signal is initially bright but fades very quickly. 1. Photobleaching: The fluorophore is being rapidly destroyed by the excitation light.[8][14] 2. Phototoxicity: High light intensity is damaging the cells, causing the signal to be lost.[15]1. Reduce laser power and exposure time. Use an antifade mounting medium. Switch to a more photostable dye.[8][12] 2. Minimize light exposure by focusing on a nearby area before moving to your region of interest for acquisition. Use the lowest possible light dose.[8][15]

Quantitative Data Summary

Table 1: Properties of Common Alkyne-Modified Fluorophores for Click Chemistry
FluorophoreExcitation Max (nm)Emission Max (nm)Key Characteristics
Alexa Fluor 488 Alkyne 495519Bright, photostable, well-suited for standard green channel imaging.
Alexa Fluor 555 Alkyne 555565Excellent brightness and photostability; ideal for the yellow/orange channel.[16]
Alexa Fluor 594 Alkyne 590617Bright and photostable, good for avoiding green autofluorescence.[16]
Alexa Fluor 647 Alkyne 650668Very bright and photostable; excellent choice for the far-red channel to minimize autofluorescence. Often used in STORM.[17]
Cyanine3 (Cy3) Alkyne 550570Bright, but can be less photostable than Alexa Fluor dyes.
Cyanine5 (Cy5) Alkyne 649670Bright far-red dye, a common alternative to Alexa Fluor 647.

Data sourced from manufacturer specifications and literature.[16] Excitation and emission maxima are approximate and can vary slightly with the local environment.

Table 2: Example Click Reaction Cocktail Preparation

This is a starting point for optimization. Final concentrations may need to be adjusted for your specific cell type and experimental conditions.[4][18]

ComponentStock ConcentrationVolume for 500 µL FinalFinal Concentration
Alkyne-Fluorophore 1 mM in DMSO1.25 µL2.5 µM
Copper(II) Sulfate (CuSO₄) 50 mM in H₂O5 µL500 µM
Copper Ligand (e.g., THPTA) 50 mM in H₂O25 µL2.5 mM
Reducing Agent (Sodium Ascorbate) 500 mM in H₂O (prepare fresh)5 µL5 mM
PBS 1X463.75 µL-

Important: Always add the components in the order listed. Premix the CuSO₄ and ligand before adding to the reaction buffer. Add the sodium ascorbate last to initiate the reaction.[4]

Experimental Protocol

Protocol: Fluorescent Labeling of this compound-Containing Proteins via Click Chemistry

This protocol provides a general workflow for fixed and permeabilized cells.

1. Cell Culture and Labeling: a. Plate cells on glass-bottom dishes or coverslips. b. Culture cells in media containing the desired concentration of this compound for a duration appropriate to label the protein of interest.

2. Fixation and Permeabilization: a. Wash cells twice with 1X Phosphate-Buffered Saline (PBS). b. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each. d. Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.[18] e. Wash three times with PBS for 5 minutes each.

3. Blocking: a. Block non-specific binding by incubating cells in 3% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at room temperature.[18]

4. Click Reaction: a. Prepare the Click Reaction Cocktail fresh as described in Table 2 . b. Aspirate the blocking solution from the cells. c. Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light. d. Crucially , include a negative control sample that was not treated with this compound but is subjected to the full click reaction protocol to assess non-specific dye binding.[13]

5. Washing and Counterstaining: a. Aspirate the click cocktail and wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each. b. If desired, counterstain nuclei by incubating with a solution of DAPI or Hoechst stain for 5 minutes. c. Wash twice more with PBS.

6. Mounting and Imaging: a. Mount coverslips onto slides using an antifade mounting medium. b. Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Visualizations

troubleshooting_workflow start Low Signal-to-Noise Ratio (SNR) check_signal Is the Signal Weak? start->check_signal check_background Is the Background High? check_signal->check_background No weak_signal_causes Potential Causes: - Inefficient Click Reaction - Photobleaching - Low Target Abundance - Incorrect Filters check_signal->weak_signal_causes Yes high_bg_causes Potential Causes: - Autofluorescence - Non-Specific Binding - Excess Dye - Media Fluorescence check_background->high_bg_causes Yes end_node Optimized Image check_background->end_node No solution_weak_signal Solutions: - Optimize Click Cocktail - Reduce Light Exposure - Use Antifade Media - Verify Filter Sets weak_signal_causes->solution_weak_signal solution_high_bg Solutions: - Use Red/Far-Red Dyes - Improve Washing Steps - Titrate Dye Concentration - Use Imaging Buffer high_bg_causes->solution_high_bg solution_weak_signal->end_node solution_high_bg->end_node

Caption: Troubleshooting workflow for low signal-to-noise ratio.

experimental_workflow cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_final Final Steps culture 1. Culture Cells with This compound fix 2. Fix with PFA culture->fix permeabilize 3. Permeabilize (e.g., Triton X-100) fix->permeabilize block 4. Block with BSA permeabilize->block prepare_cocktail 5. Prepare Fresh Click Cocktail block->prepare_cocktail incubate 6. Incubate Cells with Cocktail (in dark) prepare_cocktail->incubate wash 7. Wash Extensively incubate->wash mount 8. Mount in Antifade Medium wash->mount image 9. Image with Microscope mount->image

Caption: Experimental workflow for this compound click chemistry labeling.

click_reaction azide Target-N₃ (this compound) catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) azide->catalyst plus1 + plus1->catalyst alkyne HC≡C-Fluorophore (Alkyne Dye) alkyne->catalyst product Target-Triazole-Fluorophore (Stable Labeled Product) catalyst->product

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

References

Technical Support Center: SPAAC Reactions with 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving 5-Azidoindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting strategies for successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using SPAAC for modifying molecules with this compound?

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of copper-free click chemistry that offers several advantages, particularly in biological and pharmaceutical research[1][2][3]. The primary benefits include:

  • Biocompatibility: SPAAC reactions do not require a cytotoxic copper catalyst, making them suitable for use in living cells and in vivo applications[1][2].

  • High Specificity: The reaction is highly selective between the azide (this compound) and a strained alkyne (like DBCO or BCN), with minimal side reactions with other functional groups found in biological systems[2][4].

  • Mild Reaction Conditions: These reactions proceed efficiently at physiological temperature and pH, preserving the integrity of sensitive biomolecules[2].

  • Stability of Reactants: Both the azide and the cyclooctyne are generally stable in aqueous buffers and under common experimental conditions[4][5].

Q2: Which strained alkyne should I choose to react with this compound?

The choice of strained alkyne depends on the desired reaction kinetics and the steric environment of your molecule. Commonly used cyclooctynes include:

  • DBCO (Dibenzocyclooctyne): Known for its high reactivity and is widely used[1].

  • BCN (Bicyclononyne): Also highly reactive and stable[1]. Some studies suggest BCN may be more stable than DBCO in the presence of certain nucleophiles like thiols[6].

  • DIFO (Difluorinated cyclooctyne): The electron-withdrawing fluorine atoms can increase the reaction rate[7].

The reactivity can be influenced by substituents on the cyclooctyne ring. For instance, oxidation of an alcohol to a ketone on a DIBO (a DBCO precursor) derivative has been shown to increase the reaction rate[7][8].

Q3: What solvents are recommended for SPAAC reactions with this compound?

SPAAC reactions are compatible with a wide range of solvents. The choice will often depend on the solubility of your specific reactants. Common solvents include:

  • Aqueous buffers like PBS, HEPES, and MES are suitable, especially for bioconjugation[9][10].

  • Organic solvents such as DMSO, DMF, and acetonitrile (ACN), or mixtures with water, are also frequently used[11].

It's important to note that reaction rates can be solvent-dependent. Some studies have shown that more aqueous solvent systems can lead to faster SPAAC reactions[9][10].

Q4: How does pH affect the SPAAC reaction with this compound?

Generally, higher pH values (within a range of 5-10) tend to increase the reaction rate of SPAAC[9][10]. However, the stability of your starting materials and product at a given pH should be considered. The indole ring of this compound can be sensitive to strongly acidic conditions. Therefore, maintaining a pH between 7 and 8.5 is a good starting point for most applications.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low Reactivity: The chosen cyclooctyne may have slow kinetics with this compound. 2. Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction. 3. Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne. 4. Degradation of Reactants: this compound or the strained alkyne may have degraded.1. Switch to a more reactive cyclooctyne (e.g., DBCO, BCN, or a more activated derivative)[1]. 2. If possible, redesign the linker to increase the distance between bulky groups and the reactive moieties. 3. Use a slight excess (1.1-1.5 equivalents) of one reactant (usually the less precious one). 4. Check the purity and integrity of your starting materials using techniques like NMR or mass spectrometry. Store azides and cyclooctynes under appropriate conditions (cool, dark, and inert atmosphere).
Slow Reaction Rate 1. Suboptimal Concentration: Low reactant concentrations can lead to slow reaction times[1]. 2. Suboptimal Solvent: The chosen solvent may not be ideal for the reaction. 3. Suboptimal Temperature or pH: Reaction conditions may not be optimized.1. Increase the concentration of the reactants if solubility allows. 2. Try different solvent systems, such as aqueous buffers or mixtures of organic solvents with water[9][10]. 3. Increase the temperature (e.g., to 37°C) if your molecules are stable. Adjust the pH to a slightly more basic condition (e.g., pH 8.0-8.5)[9][10].
Presence of Side Products 1. Instability of Strained Alkyne: Some cyclooctynes can be susceptible to reaction with nucleophiles (e.g., thiols from DTT or GSH)[6]. 2. Decomposition of this compound: Although generally stable, prolonged exposure to harsh conditions could lead to degradation. 3. Reaction with the Indole Ring: While SPAAC is bioorthogonal, highly reactive species in the reaction mixture could potentially interact with the electron-rich indole ring.1. If your protocol involves reducing agents like TCEP, consider their potential interaction with the cyclooctyne. BCN might be more stable than DBCO in the presence of some reducing agents[6]. 2. Ensure mild reaction conditions and minimize reaction time. 3. Purify all reactants before use and ensure the reaction is performed under an inert atmosphere if sensitive functional groups are present.
Difficult Purification 1. Similar Polarity of Product and Excess Reagent: The final product and unreacted starting material may have similar chromatographic behavior. 2. Poor Solubility of the Product: The resulting triazole-indole conjugate might have different solubility properties than the starting materials.1. Use a slight excess of the reagent that is easiest to remove (e.g., a water-soluble cyclooctyne if the product is organic-soluble). Consider using purification tags. HPLC is often effective for purifying click chemistry products[11]. 2. Perform a solvent screen to find a suitable system for purification. The formation of the triazole ring can increase the polarity of the molecule[12][13].

Experimental Protocols

General Protocol for a Small Molecule SPAAC Reaction with this compound

This protocol is a general guideline and may require optimization for your specific substrates.

  • Preparation of Reactants:

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

    • Dissolve the strained cyclooctyne (e.g., DBCO-PEG4, 1.1 equivalents) in the same solvent.

  • Reaction:

    • Add the cyclooctyne solution to the this compound solution.

    • Stir the reaction mixture at room temperature (or 37°C for potentially faster kinetics).

    • Monitor the reaction progress by TLC, LC-MS, or NMR. A typical reaction may take from a few minutes to several hours to reach completion[11].

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product using an appropriate method, such as silica gel chromatography or preparative HPLC, to obtain the desired 1,2,3-triazole product.

Visualizing the Workflow

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification azidoindole Dissolve this compound mix Mix Reactants azidoindole->mix cyclooctyne Dissolve Strained Alkyne cyclooctyne->mix monitor Monitor Progress (TLC/LC-MS) mix->monitor concentrate Concentrate monitor->concentrate purify Purify (Chromatography/HPLC) concentrate->purify product Final Product purify->product

A generalized experimental workflow for SPAAC reactions involving this compound.

Key Considerations for this compound SPAAC Reactions

Logical_Relationships cluster_reactants Reactant Choice & Stability cluster_conditions Reaction Conditions cluster_process Process & Analysis center Successful SPAAC with this compound alkyne Reactive Cyclooctyne (e.g., DBCO, BCN) alkyne->center azide Purity of this compound azide->center stability Reactant Stability stability->center solvent Optimal Solvent (Solubility & Rate) solvent->center ph Controlled pH (e.g., 7.0-8.5) ph->center concentration Sufficient Concentration concentration->center monitoring Reaction Monitoring monitoring->center purification Effective Purification purification->center

References

Technical Support Center: Efficient 5-Azidoindole Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in 5-azidoindole cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, alongside detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this compound cycloaddition?

A1: The most prevalent and efficient catalysts for the cycloaddition of 5-azidoindoles, a variant of the azide-alkyne cycloaddition (click chemistry), are copper(I) and ruthenium(II) complexes.

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method, typically affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[1][2][3] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate) or from Cu(I) salts (like CuI or CuBr).[1][4][5]

  • Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted 1,2,3-triazoles.[1][6][7] This method is advantageous when the 1,5-regioisomer is desired and can often tolerate a broader range of functional groups, including internal alkynes.[1][6]

Q2: How do I choose between a copper and a ruthenium catalyst?

A2: The choice primarily depends on the desired regioisomer of the triazole product.

  • For the 1,4-disubstituted triazole, a copper(I) catalyst is the standard choice.[2][3]

  • For the 1,5-disubstituted triazole, a ruthenium(II) catalyst is preferred.[6][7]

Consider the substrate's functional groups as well. While CuAAC is robust, certain functional groups can interfere with the catalyst. RuAAC can sometimes be more tolerant of different functionalities.[6][8]

Q3: What are common ligands used in CuAAC reactions with 5-azidoindoles?

A3: Ligands are often crucial in CuAAC to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase reaction rates. Common ligands include:

  • Tris(triazolyl)amine ligands such as TBTA and its water-soluble derivative THPTA are highly effective.[2][9]

  • Bipyridine and phenanthroline derivatives have also shown excellent results as ligands.[10]

  • In some cases, bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) can also assist the reaction.[1]

Q4: What are typical solvents for these cycloaddition reactions?

A4: A range of polar aprotic solvents are commonly used. The choice of solvent can influence reaction rate and solubility of the reactants.[1] Common options include:

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • Dimethylformamide (DMF)

  • Mixtures of water with organic solvents (e.g., t-butanol/water) are also frequently used, especially for biological applications.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor solubility of starting materials.3. Inappropriate solvent or temperature.4. Steric hindrance in substrates.1. Add a fresh solution of a reducing agent like sodium ascorbate. Ensure the reaction is protected from oxygen if necessary.[1]2. Try a different solvent or a solvent mixture to improve solubility.[1]3. Screen different solvents (e.g., THF, DMSO, DMF).[1] Consider gentle heating, but be mindful of the thermal stability of the azide.4. Increase catalyst loading or reaction time.[11] Consider a different catalyst system (e.g., switching from CuAAC to RuAAC if sterics favor the 1,5-isomer).
Formation of Side Products 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Decomposition of the this compound.3. Formation of regioisomer mixtures.1. Use a slight excess of the reducing agent and a stabilizing ligand for the Cu(I).[3] Degas the solvent to remove oxygen.2. Avoid high temperatures and prolonged reaction times. Ensure the azide is pure.3. For CuAAC, ensure complete formation of the Cu(I) acetylide. For thermal reactions, mixtures are common; a catalyst is recommended for regioselectivity.[1][3]
Inconsistent Results 1. Purity of reagents (azide, alkyne, solvent).2. Catalyst quality and handling.3. Atmosphere control.1. Purify starting materials before use. Use dry, high-purity solvents.2. Use high-purity catalyst precursors. If using a Cu(I) salt, ensure it has not oxidized during storage. Prepare catalyst solutions fresh.3. For sensitive reactions, perform under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Catalyst Performance in Azide-Alkyne Cycloadditions

The following tables summarize typical reaction conditions and outcomes for common catalytic systems. Note that optimal conditions will vary based on the specific this compound and alkyne substrates.

Table 1: Comparison of Copper-Catalyzed Systems

Catalyst SystemLigandSolventTemp. (°C)Time (h)Yield (%)Reference
CuSO₄/Sodium AscorbateTHPTAWater/t-BuOHRT1>95[12]
CuIDIPEATHFRT8~90[5]
CuBrPMDTATolueneRT48~64[4]
Cu(OAc)₂·H₂ONonescCO₂10024~90[4]

Table 2: Comparison of Ruthenium-Catalyzed Systems

CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
CpRuCl(PPh₃)₂Benzene804High[6][7]
CpRuCl(COD)DioxaneRT0.5High[6][7]
Cp*Ru(cod)ClWaterRT15-24Moderate to High[8]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed this compound Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

    • (Optional but recommended) Prepare a 100 mM solution of a suitable ligand (e.g., THPTA) in deionized water or the reaction solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the this compound (1.0 eq) and the alkyne (1.0-1.2 eq) in a solvent mixture (e.g., 1:1 t-butanol:water).

    • Add the ligand solution (if used) to the reaction mixture (e.g., 5 mol%).

    • Add the CuSO₄ solution (1-5 mol%).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol%).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium(II)-Catalyzed this compound Cycloaddition (RuAAC)

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 1-5 mol%).

    • Add the this compound (1.0 eq) and the alkyne (1.0-1.2 eq).

    • Add a suitable solvent (e.g., toluene, dioxane, or THF).

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature. For CpRuCl(COD), room temperature is often sufficient, while CpRuCl(PPh₃)₂ may require heating (e.g., 60-80 °C).[7]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product directly by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Desired Triazole Product regioisomer Determine Required Regioisomer start->regioisomer copper Select Copper(I) Catalyst (e.g., CuSO4/Ascorbate) regioisomer->copper  1,4-isomer   ruthenium Select Ruthenium(II) Catalyst (e.g., Cp*RuCl(COD)) regioisomer->ruthenium  1,5-isomer   optimize_cu Optimize CuAAC: - Ligand (e.g., THPTA) - Solvent (e.g., H2O/tBuOH) - Temperature (RT) copper->optimize_cu optimize_ru Optimize RuAAC: - Catalyst Loading - Solvent (e.g., Toluene) - Temperature (RT to 80°C) ruthenium->optimize_ru end Proceed to Experiment optimize_cu->end optimize_ru->end

Caption: Catalyst selection workflow for this compound cycloaddition.

Troubleshooting_Logic start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_solubility Are reactants soluble? check_catalyst->check_solubility Yes add_reductant Add fresh reducing agent (for CuAAC) check_catalyst->add_reductant No check_conditions Are conditions optimal? check_solubility->check_conditions Yes change_solvent Screen alternative solvents/mixtures check_solubility->change_solvent No optimize_temp Optimize temperature and reaction time check_conditions->optimize_temp No success Problem Resolved add_reductant->success change_solvent->success optimize_temp->success

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

Validating 5-Azidoindole Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of molecular incorporation is paramount. This guide provides an objective comparison of mass spectrometry-based validation of 5-Azidoindole, a bioorthogonal amino acid analog, with alternative methods. It includes supporting experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.

Introduction to this compound and Bioorthogonal Labeling

This compound is a non-canonical amino acid that can be metabolically incorporated into proteins in place of tryptophan. Its key feature is the azide group, a bioorthogonal handle that is chemically inert within biological systems but can be selectively reacted with a corresponding alkyne- or cyclooctyne-containing probe in a "click chemistry" reaction. This allows for the specific detection and enrichment of newly synthesized proteins. Validating the successful incorporation of this compound is a critical step in ensuring the reliability of downstream applications such as proteome profiling and target identification. Mass spectrometry stands as a powerful tool for this validation, offering high sensitivity and the ability to pinpoint the exact location of the modification.

Mass Spectrometry-Based Validation of this compound Incorporation

The cornerstone of validating this compound incorporation by mass spectrometry lies in identifying the characteristic mass shift and fragmentation pattern of peptides containing this modification.

Mass Shift: The incorporation of this compound instead of tryptophan results in a predictable mass increase in peptides.

  • Tryptophan (C₁₁H₁₂N₂O₂): Monoisotopic mass = 204.0899 Da

  • This compound side chain (C₈H₅N₃): Monoisotopic mass = 143.0538 Da

  • Tryptophan side chain (C₉H₇N): Monoisotopic mass = 129.0578 Da

  • Mass of this compound (C₁₀H₁₀N₄O₂): To calculate the full amino acid mass, we consider the common backbone (C₂H₄NO₂) and add the this compound side chain. However, for practical purposes in mass spectrometry, the key is the mass difference upon substitution.

  • Monoisotopic Mass of this compound: Based on its chemical formula C₈H₆N₄, the monoisotopic mass is 158.0593 Da[1].

  • Resulting Mass Shift: The replacement of a tryptophan residue with a this compound residue leads to a mass shift that can be precisely calculated and searched for in the mass spectrometry data.

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), peptides are fragmented in a predictable manner, primarily at the peptide bonds, generating b- and y-type ions. The presence of this compound influences this fragmentation pattern. A key diagnostic feature is the neutral loss of dinitrogen (N₂) from the azide group upon collision-induced dissociation (CID). This results in a characteristic loss of approximately 28 Da from precursor and fragment ions containing the this compound residue. The fragmentation of the indole ring itself can also produce specific reporter ions that aid in identification.

Comparison with Alternative Methods

While mass spectrometry provides definitive evidence of incorporation, other methods can also be employed. Below is a comparison of key techniques.

FeatureThis compound + Mass SpectrometrySILAC (Stable Isotope Labeling with Amino acids in Cell culture)iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation)Label-Free Quantification
Principle Metabolic incorporation of a bioorthogonal amino acid followed by MS/MS identification of the mass shift and specific fragmentation.Metabolic incorporation of stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine).Chemical labeling of primary amines on peptides with isobaric tags.Comparison of signal intensities of identical peptides across different runs.
Validation of Incorporation Direct detection of the modified peptide with its characteristic mass and fragment ions.Identification of peptides with a specific mass shift corresponding to the heavy amino acid.Not a method for validating incorporation of an analog, but for relative protein quantification.Not applicable for validating incorporation.
Quantification Can be combined with quantitative methods like SILAC (BONCAT-pSILAC) for robust quantification of newly synthesized proteins.[2][3]Excellent for relative quantification between two or three cell populations.Multiplexing allows for relative quantification of up to 8 (iTRAQ) or more (TMT) samples simultaneously.[4]Relative quantification based on spectral counting or peak intensity.
Advantages Directly identifies newly synthesized proteins, high specificity, enables enrichment of labeled proteins.High accuracy and precision for relative quantification, in vivo labeling.[5]High multiplexing capability, good for comparing multiple conditions.Simple workflow, no need for special labeling reagents.[4]
Disadvantages Potential for incomplete labeling, requires synthesis of the amino acid analog.Limited to cell culture, requires complete incorporation for accurate quantification, can be expensive.[4]Labeling occurs after cell lysis, potential for incomplete labeling and ratio distortion.Lower precision and accuracy compared to labeling methods, requires highly reproducible chromatography.

Quantitative Data Comparison: BONCAT vs. SILAC

MetricBONCAT (AHA labeling)pSILAC (pulsed SILAC)Reference
Proteins Quantified (4h pulse) 1931589[2]
Proteins Quantified (30 min pulse) 14849[2]

These data highlight the strength of the BONCAT method, which is analogous to the this compound approach, in identifying a significantly larger number of newly synthesized proteins, especially with shorter labeling times.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound
  • Cell Culture: Culture cells in their standard growth medium to ~70-80% confluency.

  • Starvation (Optional but Recommended): To enhance incorporation, aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and incubate in tryptophan-free medium for 30-60 minutes.

  • Labeling: Replace the starvation medium with tryptophan-free medium supplemented with this compound (final concentration typically 25-100 µM). The optimal concentration should be determined empirically for each cell line.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours).

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization.

  • Cell Lysis: Lyse the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

Protocol 2: Sample Preparation for Mass Spectrometry
  • Protein Precipitation: Precipitate the protein from the cell lysate using a methanol/chloroform or acetone precipitation method.

  • Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • In-solution Digestion: Dilute the sample to reduce the urea concentration to <2 M. Add trypsin (or another suitable protease) at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis: Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid) and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation A 1. Cell Culture B 2. Starvation (Trp-free) A->B C 3. This compound Labeling B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Reduction, Alkylation & Digestion D->E F 6. Peptide Desalting E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Mass Shift & Fragmentation) G->H

Caption: Workflow for validating this compound incorporation.

Signaling_Pathway_Concept cluster_Incorporation Metabolic Incorporation cluster_Translation Protein Translation cluster_Validation Mass Spectrometry Validation Trp_tRNA Tryptophanyl-tRNA Synthetase Azido_tRNA 5-Azidoindolyl-tRNA Trp_tRNA->Azido_tRNA Azidoindole This compound Azidoindole->Trp_tRNA Ribosome Ribosome Azido_tRNA->Ribosome Nascent_Protein Nascent Protein (with this compound) Ribosome->Nascent_Protein mRNA mRNA mRNA->Ribosome Digestion Proteolytic Digestion Nascent_Protein->Digestion Peptide Peptide with this compound Digestion->Peptide MSMS Tandem Mass Spectrometry Peptide->MSMS Fragment_Ions Characteristic Fragment Ions (b/y ions, neutral loss of N2) MSMS->Fragment_Ions

Caption: Conceptual pathway of this compound incorporation and validation.

Conclusion

Validating the incorporation of this compound by mass spectrometry provides the most definitive and detailed evidence of successful metabolic labeling. The characteristic mass shift and fragmentation patterns serve as unambiguous signatures. While alternative methods like SILAC offer powerful quantitative capabilities, the bioorthogonal handle of this compound, validated by mass spectrometry, opens the door to the specific enrichment and identification of newly synthesized proteomes, offering a distinct advantage for studying dynamic cellular processes. This guide provides the foundational knowledge and protocols to effectively implement and validate the use of this compound in proteomic research.

References

The Precision Advantage: A Comparative Guide to Site-Specific Antibody Labeling Over Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the methodology of antibody labeling is a critical determinant of experimental success and therapeutic efficacy. While traditional methods have long been the standard, newer site-specific techniques offer significant advantages in precision, homogeneity, and preservation of antibody function. This guide provides an objective comparison between a modern, site-specific azide-based labeling approach and conventional antibody labeling via N-hydroxysuccinimide (NHS) esters, supported by experimental principles.

It is important to note that while the prompt specified a comparison with 5-Azidoindole, a thorough review of scientific literature did not yield established protocols for the use of this compound in antibody labeling. Therefore, this guide will focus on a well-documented and advantageous site-specific method: enzymatic introduction of an azide group for subsequent "click chemistry" conjugation. This approach embodies the principles of precise, controlled bioconjugation.

Quantitative Comparison of Labeling Methodologies

The choice of labeling chemistry has a profound impact on the quality and performance of the final antibody conjugate. The following table summarizes the key quantitative and qualitative differences between site-specific azide-based labeling and traditional NHS ester chemistry.

FeatureSite-Specific Azide Labeling (Enzymatic)Traditional Antibody Labeling (NHS Ester)
Site of Labeling Specific (e.g., Fc region glycans)[1]Non-specific (primarily lysine residues)[2]
Control over Stoichiometry (Drug-to-Antibody Ratio, DAR) High (e.g., DAR of 2 or 4)[1]Low, resulting in a heterogeneous mixture
Impact on Antigen Binding Minimal to none[1]Potential for reduced affinity and functionality[2]
Product Homogeneity High, leading to batch-to-batch consistencyLow, with significant batch-to-batch variability
Reaction Efficiency High, especially with copper-free click chemistry[3]Variable, can be affected by hydrolysis of NHS esters
Reproducibility HighLow
Potential for Aggregation ReducedIncreased risk due to random surface modification
In Vivo Stability Generally highCan be variable depending on the site of conjugation

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both site-specific azide labeling and traditional NHS ester labeling.

Protocol 1: Site-Specific Antibody Labeling via Enzymatic Azido Modification and Click Chemistry

This protocol is based on the principles of the SiteClick™ antibody labeling method, which involves the enzymatic modification of N-linked glycans in the Fc region of the antibody to introduce an azide handle, followed by a copper-free click reaction.[4]

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • β-galactosidase

  • UDP-GalNAz (N-azidoacetylgalactosamine)

  • Gal-T1(Y289L) enzyme

  • sDIBO-alkyne functionalized label (e.g., fluorescent dye, drug molecule)

  • Reaction buffers

  • Size-exclusion chromatography columns for purification

Procedure:

  • Degalactosylation: Incubate the antibody with β-galactosidase to remove terminal galactose residues from the Fc glycans, exposing N-acetylglucosamine (GlcNAc) residues.

  • Azide Installation: Add UDP-GalNAz and the Gal-T1(Y289L) enzyme to the degalactosylated antibody. Incubate to enzymatically transfer the azide-modified sugar (GalNAz) to the exposed GlcNAc residues.

  • Purification: Purify the azido-modified antibody using a size-exclusion chromatography column to remove enzymes and excess reagents.

  • Click Reaction: Add the sDIBO-alkyne functionalized label to the purified azido-antibody. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed without the need for a copper catalyst.[5][6]

  • Final Purification: Purify the final antibody conjugate using a size-exclusion chromatography column to remove any unreacted label.

Protocol 2: Traditional Antibody Labeling using NHS Esters

This protocol describes the non-specific labeling of antibodies by targeting primary amines on lysine residues.[2][7]

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS ester of the desired label (e.g., fluorescent dye) dissolved in an anhydrous solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching reagent (e.g., Tris or glycine)

  • Size-exclusion chromatography columns for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at an appropriate concentration (typically 1-2 mg/mL). Adjust the pH of the antibody solution to 8.0-8.5 using the reaction buffer to facilitate the reaction.

  • Labeling Reaction: Add a molar excess of the dissolved NHS ester label to the antibody solution. The optimal molar ratio of label to antibody needs to be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add a quenching reagent to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the labeled antibody from excess, unreacted label and quenching reagent using a size-exclusion chromatography column.

Visualization of Labeling Workflows

The following diagrams, generated using Graphviz, illustrate the distinct workflows of site-specific azide labeling and traditional NHS ester labeling.

SiteSpecificLabeling cluster_0 Step 1: Enzymatic Modification cluster_1 Step 2: Click Chemistry Antibody IgG Antibody DegalactosylatedAb Degalactosylated IgG Antibody->DegalactosylatedAb β-galactosidase AzidoAb Azido-Modified IgG DegalactosylatedAb->AzidoAb UDP-GalNAz + Gal-T1(Y289L) Conjugate Site-Specifically Labeled Antibody AzidoAb->Conjugate Label sDIBO-Alkyne Label Label->Conjugate

Site-Specific Antibody Labeling Workflow

TraditionalLabeling cluster_0 Labeling Reaction cluster_1 Quenching & Purification Antibody IgG Antibody ReactionMix Reaction Mixture Antibody->ReactionMix Label NHS-Ester Label Label->ReactionMix QuenchedMix Quenched Mixture ReactionMix->QuenchedMix Incubation Conjugate Heterogeneously Labeled Antibody QuenchedMix->Conjugate Purification

Traditional NHS Ester Labeling Workflow

References

Assessing the Cross-Reactivity Profile of 5-Azidoindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Azidoindole is a valuable chemical entity utilized in various research and development settings, including its use as a building block in the synthesis of more complex molecules and as a photo-affinity labeling probe to identify protein-ligand interactions. Given the privileged nature of the indole scaffold in medicinal chemistry, which is known to interact with a wide range of biological targets, a thorough assessment of the cross-reactivity of this compound is crucial to ensure selectivity and minimize potential off-target effects in experimental systems.

This guide provides a framework for evaluating the cross-reactivity of this compound, comparing it with other common indole-based signaling molecules, and details the experimental protocols necessary for such an assessment. While comprehensive public data on the specific cross-reactivity of this compound is limited, this document outlines the standard methodologies and presents a hypothetical data set to illustrate how such a comparison would be structured.

Comparative Analysis of Indole Derivatives

To understand the potential for off-target interactions, it is essential to compare the binding profile of this compound against a panel of known biologically active indole derivatives. The selection of appropriate comparators is critical for contextualizing the experimental results.

Table 1: Hypothetical Cross-Reactivity Data for this compound and Comparator Compounds

Target ClassSpecific TargetThis compound (IC₅₀/Kᵢ, µM)Serotonin (IC₅₀/Kᵢ, µM)Melatonin (IC₅₀/Kᵢ, µM)Indole-3-Carbinol (IC₅₀/Kᵢ, µM)
GPCRs 5-HT₂ₐ> 1000.0051.5> 100
MT₁> 100500.0001> 100
D₂> 1000.110> 100
Kinases CDK2> 50> 50> 5025
ROCK185> 50> 50> 50
PIM1> 50> 50> 50> 50
Ion Channels hERG> 1002575> 100
Enzymes MAO-A450.01> 100> 100
CYP2D660> 100580

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of cross-reactivity involves a tiered approach, beginning with broad screening panels and progressing to more specific functional assays for any identified "hits."

Broad Panel Screening (Primary Screen)

Objective: To identify potential off-target interactions across a wide range of biologically relevant targets.

Methodology:

  • Receptor Profiling: Utilize commercially available radioligand binding assay panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess the binding of this compound to a large number of G-protein coupled receptors (GPCRs), ion channels, and transporters. A standard concentration of 10 µM is typically used for initial screening.

  • Kinase Profiling: Employ a kinase panel screen to evaluate the inhibitory activity of this compound against a broad spectrum of human kinases.[1][2][3] Assays are typically run at a fixed ATP concentration (e.g., 10 µM) and a single high concentration of the test compound.[1] Radiometric assays (e.g., HotSpot™) or fluorescence-based methods (e.g., LanthaScreen™, HTRF) are common formats.[1][3][4]

Dose-Response and Functional Assays (Secondary Screen)

Objective: To confirm and quantify the activity of any interactions identified in the primary screen.

Methodology:

  • IC₅₀/EC₅₀ Determination: For any target where significant binding or inhibition (>50% at 10 µM) is observed, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

  • Functional Assays: Cellular or biochemical functional assays should be performed to ascertain whether the binding interaction translates into a biological effect (agonist, antagonist, or inverse agonist activity). Examples include:

    • GPCRs: Calcium flux assays, cAMP accumulation assays.

    • Kinases: In vitro phosphorylation assays using specific substrates.

    • Ion Channels: Electrophysiological patch-clamp assays.

Safety Pharmacology Assessment

Objective: To evaluate the potential for adverse effects on major physiological systems.[5][6]

Methodology:

The safety pharmacology core battery of studies investigates the effects on the central nervous, cardiovascular, and respiratory systems.[5][6]

  • Central Nervous System (CNS): A functional observational battery (FOB) in rodents can assess behavioral and neurological changes.[6]

  • Cardiovascular System: In vitro hERG channel assays are crucial for assessing the risk of QT prolongation.[6][7] In vivo studies in telemetered animals monitor electrocardiogram (ECG), heart rate, and blood pressure.[6]

  • Respiratory System: Whole-body plethysmography in conscious animals is used to measure respiratory rate and tidal volume.[6]

Visualizing Workflows and Pathways

Experimental Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Functional Analysis cluster_2 Phase 3: Safety Pharmacology Compound This compound Broad_Screening Broad Panel Screening (e.g., 10 µM) Compound->Broad_Screening Receptor_Panel Receptor Binding Panel (>100 targets) Broad_Screening->Receptor_Panel Kinase_Panel Kinase Inhibition Panel (>200 kinases) Broad_Screening->Kinase_Panel Dose_Response Dose-Response Curve (IC₅₀/EC₅₀ Determination) Receptor_Panel->Dose_Response If >50% inhibition Kinase_Panel->Dose_Response If >50% inhibition Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺ flux) Dose_Response->Functional_Assay Safety_Pharm Core Battery Safety Pharmacology Functional_Assay->Safety_Pharm If significant activity CNS CNS Assessment (FOB) Safety_Pharm->CNS CV Cardiovascular (hERG, in vivo ECG) Safety_Pharm->CV Resp Respiratory (Plethysmography) Safety_Pharm->Resp

Caption: Tiered workflow for assessing the cross-reactivity of a small molecule.

Potential Signaling Pathway Interactions for Indole-Based Compounds

G cluster_GPCR GPCR Signaling cluster_Kinase Kinase Cascades Indole_Compound Indole-Based Compound (e.g., this compound) GPCR 5-HT, MT, D2 Receptors Indole_Compound->GPCR Kinase e.g., ROCK, CDK Indole_Compound->Kinase G_Protein G Protein GPCR->G_Protein Effector Adenylyl Cyclase / Phospholipase C G_Protein->Effector Second_Messenger cAMP / IP₃, DAG Effector->Second_Messenger Substrate Substrate Phosphorylation Kinase->Substrate Cellular_Response Cell Cycle, Cytoskeleton Substrate->Cellular_Response

References

A Researcher's Guide to Quantitative Analysis of 5-Azidoindole Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of chemical biology and drug discovery, the ability to quantitatively track biomolecules is paramount. Metabolic labeling, a powerful technique for studying the dynamics of cellular processes, has been significantly advanced by the use of bioorthogonal chemical reporters, such as azide-functionalized molecules. 5-Azidoindole, a synthetic derivative of the amino acid tryptophan, presents a promising tool for the metabolic labeling and subsequent analysis of proteins and other indole-containing biomolecules. Its integration into cellular pathways allows for the introduction of an azide group, which can be selectively derivatized via "click chemistry" for visualization and quantification.

This guide provides a comparative overview of quantitative analysis using this compound labeling against alternative established methods. We will delve into the experimental workflows, present comparative data, and provide detailed protocols to aid researchers in selecting and implementing the most suitable approach for their studies.

Comparative Overview of Quantitative Methods

The choice of a quantitative method is critical and depends on the specific research question, the required sensitivity, and the available instrumentation. Below is a comparison of this compound labeling followed by mass spectrometry with other common quantitative proteomics and cell proliferation assays.

Method Principle Advantages Disadvantages Typical Application
This compound Labeling + MS Metabolic incorporation of this compound into newly synthesized proteins, followed by click chemistry-mediated biotinylation, enrichment, and mass spectrometry-based quantification.Direct measurement of protein synthesis; high specificity for newly synthesized proteins; temporal control over labeling.Potential for incomplete labeling or altered protein function; requires specialized reagents.Pulse-chase studies of protein turnover; identification of newly synthesized proteins under specific stimuli.
Label-Free Quantification (LFQ) Compares the relative abundance of proteins across different samples based on the signal intensity of their corresponding peptides in the mass spectrometer.No need for special labeling reagents; can compare an unlimited number of samples.[1]Can be less accurate for low-abundance proteins; susceptible to variations in sample preparation and instrument performance.[2]Global proteome profiling; biomarker discovery.
Isobaric Labeling (e.g., iTRAQ, TMT) Chemical labeling of peptides from different samples with tags of the same mass but which produce different reporter ions upon fragmentation in the mass spectrometer.High accuracy and multiplexing capabilities (up to 8 or more samples simultaneously).[2]Can underestimate the quantification of proteins with large changes in abundance; cost of reagents.[1]Comparative proteomics of different treatment conditions or time points.
5-Bromodeoxyuridine (BrdU) Assay Incorporation of the thymidine analog BrdU into newly synthesized DNA during cell proliferation, followed by immunodetection with an anti-BrdU antibody.[3]Well-established and widely used method for assessing cell proliferation.[3]Requires harsh DNA denaturation steps that can damage other cellular epitopes, making multiplexing with other antibodies challenging.[4][5]Cell cycle analysis; measuring the proliferative response to stimuli.
5-Ethynyl-2'-deoxyuridine (EdU) Assay Incorporation of the thymidine analog EdU into newly synthesized DNA, followed by a click chemistry reaction for detection.[4][6]Milder detection conditions compared to BrdU, preserving cellular integrity and allowing for multiplexing.[4]Requires specific click chemistry reagents.High-throughput screening for cell proliferation; multi-color flow cytometry.[3][6]

Experimental Workflows

The following diagrams illustrate the general workflows for this compound labeling and an alternative method, Label-Free Quantification.

G cluster_0 This compound Labeling Workflow A Cell Culture with This compound B Cell Lysis and Protein Extraction A->B C Click Chemistry: Biotin-Alkyne Conjugation B->C D Streptavidin Enrichment of Labeled Proteins C->D E Proteolytic Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis and Quantification F->G

Figure 1: Experimental workflow for this compound metabolic labeling.

G cluster_1 Label-Free Quantification Workflow H Sample Preparation (e.g., Control vs. Treated) I Protein Extraction and Digestion H->I J LC-MS/MS Analysis of Each Sample I->J K Peptide Feature Detection and Alignment J->K L Relative Quantification and Statistical Analysis K->L

Figure 2: General workflow for Label-Free Quantitative Proteomics.

Signaling Pathway Visualization

The incorporation of this compound into proteins leverages the cell's natural protein synthesis machinery. The following diagram illustrates this simplified pathway.

G cluster_2 This compound Incorporation Pathway M This compound (in media) N Aminoacyl-tRNA Synthetase M->N O This compound-tRNA N->O P Ribosome O->P Q Nascent Polypeptide Chain (Azide-labeled) P->Q

Figure 3: Simplified pathway of this compound incorporation into proteins.

Detailed Experimental Protocols

Protocol 1: this compound Labeling and Enrichment for Mass Spectrometry

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with a tryptophan-free medium supplemented with this compound (final concentration typically 25-100 µM).

    • Incubate for the desired labeling period (e.g., 4-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the cell lysate, add the click chemistry reaction cocktail:

      • Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)

      • Copper(I) catalyst (e.g., pre-mixed CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA)

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-conjugated magnetic beads to the lysate.

    • Incubate for 1-2 hours at 4°C with rotation to allow binding of biotinylated proteins.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C.

  • Sample Preparation for MS:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the peptides and resuspend in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Label-Free Quantitative Proteomics

This protocol provides a general outline for a typical label-free quantitative proteomics experiment.

  • Sample Preparation:

    • Prepare cell or tissue lysates from control and experimental groups.

    • Determine protein concentration for each sample.

  • Protein Digestion:

    • Take an equal amount of protein from each sample.

    • Perform in-solution or in-gel digestion with trypsin.

    • Reduce with DTT and alkylate with iodoacetamide prior to digestion.

  • LC-MS/MS Analysis:

    • Analyze each peptide sample individually by LC-MS/MS.

    • Ensure consistent chromatographic conditions for all runs to minimize technical variability.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for data processing.

    • Perform peptide and protein identification by searching the MS/MS data against a protein database.

    • Quantify proteins based on the intensity of their corresponding peptides across the different samples.

    • Perform statistical analysis to identify proteins with significant changes in abundance.

Concluding Remarks

The quantitative analysis of this compound labeling offers a powerful approach to study the dynamics of protein synthesis and other metabolic processes involving indole-containing molecules. By combining metabolic labeling with click chemistry and mass spectrometry, researchers can gain valuable insights into cellular function. The choice between this compound labeling and other quantitative methods, such as label-free quantification or isobaric labeling, will depend on the specific biological question being addressed. This guide provides the foundational information to help researchers make an informed decision and to design and execute their experiments effectively.

References

Staudinger Ligation vs. Click Chemistry: A Comparative Guide for the Conjugation of 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical biology, the selective modification of molecules is a cornerstone of innovation. When it comes to the versatile chemical handle of an azide, particularly on a biologically relevant scaffold like 5-azidoindole, two powerful ligation strategies stand out: the Staudinger ligation and click chemistry. This guide provides a detailed, data-driven comparison of these two methodologies to aid in the selection of the optimal technique for your research needs.

At a Glance: Staudinger Ligation vs. Click Chemistry

FeatureStaudinger LigationClick Chemistry (CuAAC)Click Chemistry (SPAAC)
Reactants Azide, PhosphineAzide, Terminal AlkyneAzide, Strained Cycloalkyne
Catalyst NoneCopper(I)None
Reaction Rate Generally slower (k ≈ 10⁻³ M⁻¹s⁻¹)[1]FastVery fast (k up to 3.60 M⁻¹s⁻¹)[2]
Biocompatibility High; no metal catalyst required.[3]Lower in living systems due to copper toxicity.[3]High; no metal catalyst.[]
Byproducts Phosphine oxide (in non-traceless versions).[5]Minimal.Minimal.
Yield Generally high.[6][7][8]Generally high to quantitative.[9]High.[10]
Orthogonality High.[11]High.[]High.[]

Reaction Mechanisms

A fundamental understanding of the reaction pathways is crucial for troubleshooting and optimization.

Staudinger Ligation

The Staudinger ligation involves the reaction of an azide with a phosphine, typically a triarylphosphine, to form an aza-ylide intermediate. In the traceless version, this intermediate rearranges to form a stable amide bond, releasing nitrogen gas and a phosphine oxide byproduct.[12]

Staudinger_Ligation Azidoindole This compound AzaYlide Aza-ylide Intermediate Azidoindole->AzaYlide + Phosphine Phosphine Phosphine (e.g., Triphenylphosphine) Phosphine->AzaYlide Amide Amide Product AzaYlide->Amide Rearrangement N2 N₂ AzaYlide->N2 PhosphineOxide Phosphine Oxide Amide->PhosphineOxide Byproduct

Staudinger Ligation of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common form of click chemistry, CuAAC, involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[9] This reaction is known for its high efficiency and regioselectivity.

CuAAC Azidoindole This compound Triazole 1,2,3-Triazole Product Azidoindole->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Copper Cu(I) Catalyst Copper->Triazole Catalyzes SPAAC Azidoindole This compound Triazole 1,2,3-Triazole Product Azidoindole->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Triazole Decision_Workflow Start Start: Need to conjugate this compound LiveCells Is the reaction in a living system? Start->LiveCells Toxicity Is copper toxicity a concern? Start->Toxicity No (in vitro) Speed Is reaction speed critical? LiveCells->Speed Yes Staudinger Use Staudinger Ligation LiveCells->Staudinger No SPAAC Use SPAAC Speed->SPAAC Yes Speed->Staudinger No CuAAC Use CuAAC Toxicity->SPAAC Yes Toxicity->CuAAC No

References

5-Azidoindole: A Superior Non-Radioactive Alternative for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking safer, more efficient, and versatile alternatives to radioactive labeling, 5-azidoindole emerges as a powerful tool. This comprehensive guide provides an objective comparison of this compound-based labeling with traditional radioactive methods, supported by experimental data and detailed protocols.

The use of radioactive isotopes, such as ³⁵S and ³²P, has long been a cornerstone of biological research for labeling and tracking biomolecules. However, the inherent risks associated with handling radioactive materials, including health hazards and stringent disposal regulations, have driven the development of non-radioactive alternatives. This compound, a versatile chemical probe, offers a robust and safer approach to biomolecule labeling through two primary methodologies: copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) and photoaffinity labeling.

Principles of Labeling: A Head-to-Head Comparison

This compound-Based Labeling: This approach leverages the bio-orthogonal nature of the azide group. In click chemistry , the azide moiety on this compound reacts specifically and efficiently with an alkyne-tagged reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage. This reaction is highly specific and does not interfere with biological processes.[1][2][3][4][5] In photoaffinity labeling , the azido group on this compound can be converted into a highly reactive nitrene upon UV irradiation, which then forms a covalent bond with interacting molecules in close proximity.[6][7][8] This is particularly useful for identifying binding partners of small molecules.

Radioactive Labeling: This traditional method involves the incorporation of radioactive isotopes into biomolecules. For proteins, this is often achieved by metabolically labeling cells with radioactive amino acids, such as ³⁵S-methionine.[1][2][3][9][10] The labeled biomolecules are then detected by autoradiography, which captures the radioactive decay on X-ray film or a phosphor imager. While highly sensitive, this method suffers from several drawbacks, including safety concerns, the need for specialized equipment and facilities, and the instability of the radioactive probes.

Quantitative Performance: this compound vs. Radioactive Labeling

The following table summarizes the key performance metrics of this compound-based labeling (utilizing fluorescent detection after click chemistry) compared to radioactive labeling with ³⁵S.

FeatureThis compound with Fluorescent DetectionRadioactive Labeling (³⁵S)
Sensitivity High (femtogram to picogram range)[11]Very High (picogram range)
Detection Method Fluorescence imaging (e.g., gel imagers, microscopy)Autoradiography (X-ray film, phosphor imager)[12]
Multiplexing Yes (with different fluorophores)[11]No
Safety Non-hazardous, no specialized disposal requiredHazardous, requires licensed handling and disposal
Probe Stability High (stable for long-term storage)Low (subject to radioactive decay)
Workflow Complexity Multi-step but straightforwardRequires specialized handling and longer exposure times
Signal-to-Noise Ratio Generally high, but can be affected by autofluorescence[13][14][15]High, low background
Resolution High (dependent on imaging system)Lower (can be affected by signal scattering)[16]

Experimental Protocols

Protein Labeling with 5-Azido-L-tryptophan (this compound derivative) via Click Chemistry

This protocol describes the metabolic labeling of proteins in mammalian cells with an azide-containing analog of tryptophan, followed by fluorescent detection using click chemistry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Tryptophan-free medium

  • 5-Azido-L-tryptophan

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA)

  • Copper(II) sulfate (for CuAAC)

  • Sodium ascorbate (for CuAAC)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (for CuAAC)

  • SDS-PAGE reagents and equipment

  • Fluorescence gel imager

Procedure:

  • Cell Culture and Labeling:

    • Culture mammalian cells to 70-80% confluency.

    • Wash the cells twice with pre-warmed PBS.

    • Replace the complete medium with tryptophan-free medium and incubate for 1 hour to deplete intracellular tryptophan.

    • Add 5-Azido-L-tryptophan to the medium at a final concentration of 25-100 µM and incubate for 4-16 hours.

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Add cold cell lysis buffer containing protease inhibitors to the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Click Chemistry Reaction (Copper-Free):

    • To 50 µL of protein lysate (1-2 mg/mL), add the alkyne-fluorophore (e.g., DBCO-PEG4-5/6-TAMRA) to a final concentration of 10-50 µM.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Protein Analysis:

    • Add SDS-PAGE loading buffer to the labeled lysate.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel imager with the appropriate excitation and emission settings for the chosen fluorophore.

Radioactive Protein Labeling with ³⁵S-Methionine

This protocol describes the metabolic labeling of proteins in mammalian cells with ³⁵S-methionine.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium

  • ³⁵S-Methionine (handle with appropriate safety precautions)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • SDS-PAGE reagents and equipment

  • X-ray film or phosphor imager and cassettes

Procedure:

  • Cell Culture and Labeling:

    • Culture mammalian cells to 70-80% confluency.

    • Wash the cells twice with pre-warmed PBS.

    • Replace the complete medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.[10]

    • Add ³⁵S-Methionine to the medium at a final concentration of 50-100 µCi/mL and incubate for 2-4 hours.[1][3]

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Add cold cell lysis buffer containing protease inhibitors to the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Analysis:

    • Add SDS-PAGE loading buffer to the labeled lysate.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel.

    • Expose the dried gel to X-ray film at -80°C or a phosphor imager screen at room temperature. Exposure times will vary depending on the level of incorporation.

    • Develop the film or scan the phosphor screen to visualize the radiolabeled proteins.

Visualizing the Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_labeling This compound Labeling cluster_detection Detection Cell Culture Cell Culture Metabolic Labeling\n(5-Azido-Tryptophan) Metabolic Labeling (5-Azido-Tryptophan) Cell Culture->Metabolic Labeling\n(5-Azido-Tryptophan) Cell Lysis Cell Lysis Metabolic Labeling\n(5-Azido-Tryptophan)->Cell Lysis Click Reaction\n(Alkyne-Fluorophore) Click Reaction (Alkyne-Fluorophore) Cell Lysis->Click Reaction\n(Alkyne-Fluorophore) SDS-PAGE SDS-PAGE Click Reaction\n(Alkyne-Fluorophore)->SDS-PAGE Fluorescence Imaging Fluorescence Imaging SDS-PAGE->Fluorescence Imaging

Experimental workflow for this compound labeling.

logical_comparison cluster_azidoindole This compound cluster_radioactive Radioactive Labeling Method Labeling Method This compound This compound Radioactive Radioactive Click Chemistry Click Chemistry Fluorescence/Biotin Detection Fluorescence/Biotin Detection Click Chemistry->Fluorescence/Biotin Detection Photoaffinity Labeling Photoaffinity Labeling Covalent Crosslinking Covalent Crosslinking Photoaffinity Labeling->Covalent Crosslinking Metabolic Labeling\n(e.g., 35S-Met) Metabolic Labeling (e.g., 35S-Met) Autoradiography Autoradiography Metabolic Labeling\n(e.g., 35S-Met)->Autoradiography High Specificity\nSafe\nMultiplexing High Specificity Safe Multiplexing Fluorescence/Biotin Detection->High Specificity\nSafe\nMultiplexing Identify Binding Partners Identify Binding Partners Covalent Crosslinking->Identify Binding Partners High Sensitivity\nHazardous\nSingle-plex High Sensitivity Hazardous Single-plex Autoradiography->High Sensitivity\nHazardous\nSingle-plex signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

References

A Researcher's Guide to Fluorescent Reporters for 5-Azidoindole Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent reporter is critical for the successful visualization and analysis of 5-Azidoindole-labeled biomolecules. This guide provides a comprehensive comparison of various fluorescent reporters, detailing their performance based on available experimental data and outlining protocols for their use.

This compound serves as a valuable bioorthogonal chemical reporter. Its azide group allows for specific covalent modification with a variety of fluorescent probes, enabling the tracking and imaging of tagged biomolecules within complex biological systems. The choice of fluorescent reporter and the corresponding bioorthogonal reaction chemistry are pivotal for achieving high signal-to-noise ratios, photostability, and minimal perturbation of the biological system under investigation.

This guide explores fluorescent reporters utilized in three major bioorthogonal reactions: Staudinger Ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Performance Comparison of Fluorescent Reporters

The selection of a fluorescent reporter is often a trade-off between brightness, fluorogenicity, reaction kinetics, and biocompatibility. The following tables summarize the quantitative data for various fluorescent reporters used in conjunction with azide-functionalized molecules like this compound.

Staudinger Ligation Reporters

Staudinger ligation involves the reaction of an azide with a phosphine-based reporter. While having slower kinetics compared to click chemistry, it is a copper-free method. Fluorogenic phosphine probes have been developed to reduce background fluorescence.

Reporter TypeFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Fold Increase in FluorescenceReference
Fluorogenic PhosphineCoumarin4325070.011 (quenched)~59[1]
Fluorogenic PhosphineCoumarin4434950.65 (ligated)~59[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reporters

CuAAC offers fast reaction kinetics but requires a copper catalyst, which can be toxic to cells. This method is highly efficient for in vitro labeling and fixed-cell imaging. A variety of alkyne-modified fluorophores are commercially available.

Reporter TypeFluorophoreExcitation (nm)Emission (nm)Quantum Yield (Φ)Brightness (ε × Φ)Reference
Alkyne-modified5-FAM490513--
Alkyne-modified5-TAMRA556563--[2]
Alkyne-modifiedSulfo-Cy3553566--[2]
Alkyne-modifiedSulfo-Cy5647663--[2]
Fluorogenic AlkyneAzido-BODIPY>500--52-fold increase
Fluorogenic AlkyneAnthracene Azide--HighSignificant increase[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reporters

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes for reaction with azides. It is highly bioorthogonal and suitable for live-cell imaging.

Reporter TypeCyclooctyneFluorophoreExcitation (nm)Emission (nm)Second-order rate constant (k₂) (M⁻¹s⁻¹)Reference
DIBO-alkyneDIBOAlexa Fluor 555555565-
BCN-alkyneBCNAlexa Fluor 555--0.11 - 0.14[4]
DBCO-alkyneDBCOCy3--~1.0[5]
DBCO-alkyneCy5---~1.0[5]

Signaling Pathways and Experimental Workflows

Visualizing the underlying processes is crucial for understanding the application of these reporters. The following diagrams, generated using Graphviz, illustrate the bioorthogonal labeling process and a typical experimental workflow.

Bioorthogonal_Labeling_Pathway cluster_incorporation Metabolic Incorporation cluster_labeling Bioorthogonal Reaction 5_Azidoindole This compound Azide_Biomolecule Azide-labeled Biomolecule 5_Azidoindole->Azide_Biomolecule Cellular Metabolism Labeled_Biomolecule Fluorescently Labeled Biomolecule Azide_Biomolecule->Labeled_Biomolecule Fluorescent_Reporter Fluorescent Reporter Fluorescent_Reporter->Labeled_Biomolecule

Caption: Bioorthogonal labeling of a target biomolecule with this compound.

Experimental_Workflow A Metabolic Labeling with This compound B Cell Lysis or Fixation/ Permeabilization A->B C Bioorthogonal Reaction with Fluorescent Reporter B->C D Removal of Excess Reporter C->D E Fluorescence Imaging and Analysis D->E

Caption: General experimental workflow for fluorescent labeling.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key labeling experiments. Researchers should optimize concentrations and incubation times for their specific systems.

Protocol 1: In Vitro Protein Labeling using CuAAC

This protocol is suitable for labeling purified proteins containing a this compound modification.

Materials:

  • Azide-labeled protein in phosphate-buffered saline (PBS)

  • Alkyne-fluorophore (e.g., from a 10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (e.g., from a 50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., from a 50 mM stock in water)

  • Sodium ascorbate (e.g., from a freshly prepared 100 mM stock in water)

  • DMSO

  • PBS

Procedure:

  • In a microcentrifuge tube, combine the azide-labeled protein (final concentration 10-50 µM) with the alkyne-fluorophore (final concentration 100-500 µM).

  • Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 100-500 µM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Remove excess reagents by spin desalting columns or dialysis.

  • Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: Live-Cell Imaging using SPAAC

This protocol is designed for labeling this compound-containing biomolecules in living cells.

Materials:

  • Cells metabolically labeled with this compound

  • Cyclooctyne-fluorophore (e.g., DBCO-fluorophore, from a 1-10 mM stock in DMSO)

  • Complete cell culture medium

  • PBS

  • Imaging medium (e.g., phenol red-free medium)

Procedure:

  • Plate the metabolically labeled cells in a suitable imaging dish or plate.

  • Wash the cells once with pre-warmed PBS.

  • Dilute the cyclooctyne-fluorophore in complete cell culture medium to the desired final concentration (typically 1-25 µM).

  • Add the labeling medium to the cells and incubate at 37°C for 30-60 minutes.

  • Wash the cells three times with pre-warmed PBS.

  • Replace the PBS with imaging medium.

  • Image the cells using a fluorescence microscope with appropriate filter sets.

Protocol 3: Fixed-Cell Labeling and Imaging

This protocol is for labeling this compound-modified biomolecules in fixed and permeabilized cells.

Materials:

  • Cells metabolically labeled with this compound on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS

  • Fluorescent reporter of choice (phosphine, alkyne, or cyclooctyne-based)

  • Reaction buffer appropriate for the chosen chemistry (e.g., PBS for SPAAC and Staudinger ligation; click chemistry reaction buffer for CuAAC)

  • PBS

  • Mounting medium with DAPI

Procedure:

  • Wash the cells on coverslips twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Prepare the labeling solution containing the fluorescent reporter in the appropriate reaction buffer.

  • Incubate the coverslips with the labeling solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • (Optional) Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Conclusion

The choice of a fluorescent reporter for this compound labeling depends heavily on the specific application. For in vitro studies where high reaction efficiency is paramount, CuAAC with a bright and photostable alkyne-fluorophore is an excellent choice. For live-cell imaging, the biocompatibility of SPAAC makes cyclooctyne-based reporters the preferred option. Fluorogenic reporters for both Staudinger ligation and click chemistry offer the significant advantage of reducing background signal, which is particularly beneficial in complex biological samples and for no-wash imaging protocols. Researchers are encouraged to consult the primary literature for the most up-to-date information on novel reporters and optimized protocols to best suit their experimental needs.

References

Safety Operating Guide

Personal protective equipment for handling 5-Azidoindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 5-Azidoindole, a potentially hazardous chemical. The following procedures and recommendations are based on best practices for handling azido compounds and available data for structurally related molecules. A thorough risk assessment should be conducted before beginning any work with this compound.

I. Personal Protective Equipment (PPE)

Due to the potential hazards associated with azido compounds, including explosive instability and toxicity, a stringent PPE protocol is mandatory.

Core PPE Requirements:

  • Hand Protection: Double-gloving is recommended. Wear a pair of nitrile gloves as the inner layer, with a second pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or SilverShield®) as the outer layer.[1][2] Gloves should be inspected before each use and disposed of immediately after contamination.[3]

  • Eye Protection: Chemical splash goggles are required at all times.[3][4][5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Body Protection: A flame-resistant lab coat is the minimum requirement.[4] For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or a full-body suit should be utilized.[6]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[4][6] Steel-toed boots are recommended for enhanced protection.[6]

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][7] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[8]

II. Hazard Assessment and Data

Computed Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₆N₄PubChem
Molecular Weight158.16 g/mol PubChem
IUPAC Name5-azido-1H-indolePubChem
CAS Number81524-74-5PubChem

Source: PubChem CID 3036180[10]

III. Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an emergency plan is in place and that all necessary PPE is readily available. The work area, typically a chemical fume hood, should be clean and free of incompatible materials.[2]

  • Weighing and Transfer: Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to handle solid this compound.[2][3] Metal spatulas can form shock-sensitive metal azides.[11]

  • Scale: Always work on the smallest possible scale. Do not scale up reactions without a thorough safety review and approval.[3]

  • Heating: Avoid heating this compound unless absolutely necessary and with appropriate safety measures (e.g., blast shield). Azido compounds can decompose explosively upon heating.[2]

  • Solvents: Avoid using halogenated solvents, as they can form explosive organic azides.[2]

Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated PPE and glassware, must be collected in a designated, properly labeled hazardous waste container.[3] Azide-containing waste should be kept separate from other waste streams.[3]

  • Deactivation: For dilute solutions, a chemical deactivation procedure may be necessary before disposal. A common method involves the use of nitrous acid to destroy the azide.[2] This procedure should only be performed by trained personnel in a controlled environment.[2]

  • Disposal: Never dispose of azides down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][7] All azide waste must be disposed of through an approved hazardous waste management program.[2][9]

IV. Emergency Procedures

Spill Response:

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • If solid, carefully sweep up the material with non-metallic tools and place it in a labeled waste container.[1][3]

    • If liquid, absorb the spill with an inert material (e.g., vermiculite or sand) and place it in the waste container.[8]

    • Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[7]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[1]

    • Prevent entry to the contaminated area.

    • Contact your institution's emergency response team.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.

V. Visual Safety Workflows

The following diagrams illustrate the decision-making process for selecting appropriate PPE and the workflow for responding to an emergency involving this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling this compound assess_hazards Assess Hazards: - Explosive potential - Toxicity (inhalation, skin) - Splash risk start->assess_hazards eye_protection Eye Protection: Chemical Splash Goggles (Face shield if splash risk) assess_hazards->eye_protection hand_protection Hand Protection: Double Gloves (Nitrile inner, Chemical-resistant outer) assess_hazards->hand_protection body_protection Body Protection: Flame-resistant Lab Coat (Chemical apron for splash risk) assess_hazards->body_protection respiratory_protection Respiratory Protection: Work in Fume Hood (Respirator if aerosols present) assess_hazards->respiratory_protection foot_protection Foot Protection: Closed-toe, Chemical-resistant Shoes assess_hazards->foot_protection check_fit Check PPE Fit & Condition eye_protection->check_fit hand_protection->check_fit body_protection->check_fit respiratory_protection->check_fit foot_protection->check_fit proceed Proceed with Work check_fit->proceed

Caption: PPE Selection Workflow for this compound.

Emergency_Response_Workflow cluster_incident Incident Occurs cluster_spill Spill Response cluster_exposure Personal Exposure Response start Start: Incident with this compound incident_type Identify Incident Type start->incident_type spill_size Assess Spill Size incident_type->spill_size Spill exposure_route Identify Exposure Route incident_type->exposure_route Exposure small_spill Small Spill (in hood): 1. Alert others 2. Absorb/Sweep (non-metal) 3. Decontaminate spill_size->small_spill Small large_spill Large Spill / Outside Hood: 1. Evacuate Area 2. Alert others & prevent entry 3. Call Emergency Response spill_size->large_spill Large skin_contact Skin Contact: 1. Flush with water (15+ min) 2. Remove contaminated clothing 3. Seek medical attention exposure_route->skin_contact Skin eye_contact Eye Contact: 1. Flush eyes with water (15+ min) 2. Seek medical attention exposure_route->eye_contact Eye inhalation Inhalation: 1. Move to fresh air 2. Seek medical attention exposure_route->inhalation Inhalation

Caption: Emergency Response Workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Azidoindole
Reactant of Route 2
Reactant of Route 2
5-Azidoindole

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